molecular formula C13H24O3 B1327865 Ethyl 9-methyl-8-oxodecanoate CAS No. 898777-09-8

Ethyl 9-methyl-8-oxodecanoate

Número de catálogo: B1327865
Número CAS: 898777-09-8
Peso molecular: 228.33 g/mol
Clave InChI: GAJVFLNMHKOQTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 9-methyl-8-oxodecanoate ( 898777-09-8) is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . This ester is characterized by an oxo (ketone) group at the 8-position and a methyl branch at the 9-position of its ten-carbon decanoate chain, which is terminated with an ethyl ester . Key physicochemical properties include a calculated density of 0.935 g/cm³ and a high boiling point of approximately 311°C at 760 mmHg . As a building block in organic synthesis, its structure featuring both ester and ketone functional groups makes it a versatile intermediate for constructing more complex molecules . This compound and structurally related ethyl ester derivatives are of significant research interest across multiple fields . In chemistry and material science, it serves as a precursor in catalytic processes, such as deoxygenation studies, for the potential production of biofuels and hydrocarbon-based materials . In biological and medicinal research, similar oxo-esters are often investigated for their potential bioactive properties, which may include antimicrobial or anti-inflammatory activities, although the specific mechanisms of action for this compound require further scientific exploration . This product is intended for research purposes only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 9-methyl-8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJVFLNMHKOQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645705
Record name Ethyl 9-methyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-09-8
Record name Ethyl 9-methyl-8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-methyl-8-oxodecanoate is a beta-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a ketone at the 8-position and a methyl branch at the 9-position of a ten-carbon ester chain, presents a versatile scaffold for the synthesis of more complex molecules. Beta-keto esters are a well-established class of compounds known for their utility as building blocks in the formation of a wide array of carbocyclic and heterocyclic systems.[1] Their unique reactivity, stemming from the acidic alpha-proton situated between two carbonyl groups, allows for a variety of chemical transformations.[1]

This guide provides a comprehensive overview of the chemical properties of this compound, including a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential reactivity and applications. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.

Chemical Identity and Physical Properties

Identifying the fundamental properties of a compound is the first step in its scientific evaluation. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 898777-09-8Internal Database
Molecular Formula C13H24O3Internal Database
Molecular Weight 228.33 g/mol Internal Database
Appearance Colorless to pale yellow liquid (Predicted)[2]
Boiling Point Prediction: >250 °C at 760 mmHgBased on similar long-chain esters
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. (Predicted)[3]

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis Methodology

Proposed Synthetic Pathway: Acylation of Ethyl Heptanoate

The proposed synthesis involves the deprotonation of ethyl heptanoate to form its corresponding enolate, followed by acylation with isobutyryl chloride.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation Ethyl Heptanoate Ethyl Heptanoate LDA in THF, -78 °C LDA in THF, -78 °C Ethyl Heptanoate->LDA in THF, -78 °C Lithium Enolate Lithium Enolate LDA in THF, -78 °C->Lithium Enolate Isobutyryl Chloride Isobutyryl Chloride Lithium Enolate->Isobutyryl Chloride Quench (e.g., aq. NH4Cl) Quench (e.g., aq. NH4Cl) Isobutyryl Chloride->Quench (e.g., aq. NH4Cl) This compound This compound Quench (e.g., aq. NH4Cl)->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure[6])

  • Materials:

    • Ethyl heptanoate

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Isobutyryl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (MgSO4)

    • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • Enolate Formation:

      • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

      • Add diisopropylamine to the cooled THF.

      • Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

      • Slowly add a solution of ethyl heptanoate in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation. The causality for using a strong, non-nucleophilic base like LDA at low temperature is to achieve rapid and quantitative deprotonation of the ester at the alpha-carbon while minimizing side reactions such as self-condensation (Claisen condensation).[7][8]

    • Acylation:

      • To the freshly prepared lithium enolate solution, add isobutyryl chloride dropwise at -78 °C. The use of an acid chloride as the acylating agent provides a highly reactive electrophile for the C-acylation of the enolate.[9]

      • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

      • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar beta-keto esters.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of a beta-keto ester like this compound is expected to show distinct signals for both the keto and the minor enol tautomers present in solution.[13]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Tautomer)
~4.12Quartet2H-OCH₂ CH₃
~3.45Singlet2H-COCH₂ CO-
~2.75Multiplet1H-COCH (CH₃)₂
~2.50Triplet2H-CH₂ CO- (at C7)
~1.60Multiplet2H-CH₂ CH₂CO- (at C6)
~1.30Multiplet6H-(CH₂)₃- (at C3, C4, C5)
~1.25Triplet3H-OCH₂CH₃
~1.10Doublet6H-CH(CH₃ )₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.

Chemical Shift (δ, ppm)Assignment (Keto Tautomer)
~203C =O (Ketone at C8)
~172C =O (Ester at C1)
~61-OCH₂ CH₃
~50-COCH₂ CO- (at C2)
~41-COCH (CH₃)₂
~22-32Aliphatic -CH₂ - carbons
~18-CH(CH₃ )₂
~14-OCH₂CH₃

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (aliphatic)
~1745StrongC=O stretching (ester)
~1715StrongC=O stretching (ketone)
~1300-1000StrongC-O stretching

The presence of two distinct carbonyl peaks is a hallmark of beta-keto esters.[14] The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺, along with characteristic fragmentation patterns.

m/zInterpretation
228[M]⁺, Molecular ion
183[M - OCH₂CH₃]⁺
155[M - CH(CH₃)₂CO]⁺
71[CH(CH₃)₂CO]⁺
43[CH(CH₃)₂]⁺

The fragmentation of beta-keto esters is often dominated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[15][16]

Reactivity and Potential Applications

This compound, as a beta-keto ester, is a versatile intermediate in organic synthesis. The acidic alpha-protons between the two carbonyl groups can be readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[1]

Key Reactions:

  • Alkylation: The enolate can be alkylated with alkyl halides to introduce additional substituents at the alpha-position.[17]

  • Decarboxylation: Upon hydrolysis of the ester and subsequent heating, beta-keto acids readily undergo decarboxylation to yield a ketone.[17] This makes this compound a potential precursor to 8-methyl-7-nonanone.

  • Reductions and Oxidations: The ketone and ester functionalities can be selectively reduced or otherwise modified.

  • Heterocycle Synthesis: Beta-keto esters are common starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolines.[2]

Potential Applications:

The structural motifs present in this compound suggest its potential utility in several areas of research and development:

  • Fine Chemicals and Fragrance Industry: Long-chain esters are known to have applications as flavoring and fragrance agents.[2]

  • Pharmaceutical Synthesis: The beta-keto ester moiety is a common feature in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug candidates.

  • Materials Science: Long-chain functionalized molecules can be used as precursors for polymers and other advanced materials.

Handling and Safety

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling beta-keto esters and other laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable, albeit not extensively studied, beta-keto ester with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics. By leveraging the well-understood chemistry of beta-keto esters, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors. Further experimental validation of the properties and reactivity outlined herein will undoubtedly expand the utility of this versatile chemical building block.

References

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(25), 2736-2753.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Retrieved from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Vasantha, K., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Medicinal Chemistry Research, 23(3), 1346-1357.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Li, Y., et al. (2023). Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics. Foods, 12(6), 1249.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of β-Keto esters and β-Diketones by C-Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. ARKIVOC, 2005(5), 179-191.
  • Applied and Environmental Microbiology. (n.d.). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Thiebaud, S., et al. (2002). Preparation of Long-chain Esters of Starch Using Fatty Acid Chlorides in the Absence of an Organic Solvent. Starch - Stärke, 54(2), 79-83.
  • PubChem. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Mrs V. (2021). Esters: Preparation, properties, uses [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis of esters from acid chlorides [Video]. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Dr. Amal K. Kumar. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. YouTube. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of Ethyl 9-methyl-8-oxodecanoate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

In the fields of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its function, reactivity, and safety. This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of Ethyl 9-methyl-8-oxodecanoate (CAS No. 898777-09-8), an aliphatic keto-ester.[1][2] Moving beyond a simple recitation of techniques, this paper emphasizes the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explore the causality behind experimental choices, demonstrating how a synergistic application of these methods provides a self-validating system for structural confirmation, culminating in a high-confidence assignment of the molecule's constitution.

Initial Assessment: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the elemental composition and, from it, the degree of unsaturation. This provides the fundamental constraints for any proposed structure. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose due to its ability to provide a highly accurate mass measurement, enabling the calculation of a unique molecular formula.

Causality: We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) is observed.[3] This is critical for establishing the starting molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Compare the measured exact mass to a theoretical mass calculated for potential elemental compositions.

Data Presentation: HRMS Results
Ion AdductTheoretical m/z (for C₁₃H₂₄O₃)Observed m/zMass Error (ppm)
[M+H]⁺229.1798229.1795-1.3
[M+Na]⁺251.1618251.1615-1.2

The data confirms the molecular formula as C₁₃H₂₄O₃ .

Degree of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₁₃H₂₄O₃, DoU = 13 + 1 - (24/2) = 2. This value indicates the presence of two rings or two π-bonds (or one of each). Given the presence of three oxygen atoms, this is highly suggestive of two carbonyl groups (C=O), one for an ester and one for a ketone.

Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy offers a rapid and direct method to confirm the presence of the suspected carbonyl functional groups.

Causality: The vibrational frequency of a C=O bond is highly sensitive to its electronic environment. An ester carbonyl stretch typically appears at a higher wavenumber than a saturated aliphatic ketone's stretch due to the electron-withdrawing inductive effect of the adjacent ester oxygen, which strengthens the C=O bond.[4][5] Observing two distinct peaks in this region would provide strong evidence for the two proposed functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
1742StrongC=O Stretch (Ester)
1716StrongC=O Stretch (Ketone)
2955, 2870Medium-StrongC-H Stretch (sp³ Aliphatic)
1180StrongC-O Stretch (Ester)

The presence of two well-resolved carbonyl peaks at 1742 cm⁻¹ and 1716 cm⁻¹ provides compelling evidence for both ester and ketone functionalities, corroborating the DoU calculation.[6][7]

Building the Molecular Framework: 1D & 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. Our strategy is to use 1D NMR (¹H and ¹³C) to identify all unique proton and carbon environments and then use 2D NMR (COSY, HSQC, HMBC) to piece them together into a coherent structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression of experiments, where each step builds upon the information provided by the last.

NMR_Workflow cluster_1D 1. Identify Pieces cluster_2D 2. Assemble Pieces H1 ¹H NMR (Proton Environments, Splitting, Integration) HSQC HSQC (Connect H to C one bond away) H1->HSQC COSY COSY (Connect adjacent Protons) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Connect fragments across Carbonyls & Heteroatoms) HSQC->HMBC COSY->HMBC Final Final Structure HMBC->Final

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[8]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments. For the HMBC, optimize for a long-range coupling constant (J) of 8 Hz to observe typical 2- and 3-bond correlations.[9]

Proton and Carbon Environments (¹H & ¹³C NMR)

The 1D spectra provide the fundamental building blocks. The ¹³C NMR spectrum is particularly diagnostic, with ketone carbonyls appearing around 200-210 ppm and ester carbonyls around 170-175 ppm.[10][11]

Data Presentation: Summary of 1D NMR Data
Position¹H δ (ppm)MultiplicityInt.¹³C δ (ppm)Assignment
1 ---173.8Ester C=O
2 2.30t2H34.1-CH₂-
3 1.63m2H24.9-CH₂-
4-6 1.30m6H29.1, 28.9-CH₂- x3
7 2.42t2H23.8-CH₂-
8 ---212.5Ketone C=O
9 2.75sept1H41.5-CH-
10 1.09d6H18.2-CH₃ x2
1' 4.12q2H60.3O-CH₂-
2' 1.25t3H14.2-CH₃

Assignments are provisional and will be confirmed by 2D NMR.

Mapping Proton-Proton Connectivity (COSY)

The COSY spectrum reveals proton-proton coupling networks, allowing for the assembly of contiguous spin systems.

Interpretation:

  • Ethyl Group: A clear correlation between the quartet at 4.12 ppm (H-1') and the triplet at 1.25 ppm (H-2') confirms the ethyl ester moiety.

  • Aliphatic Chain: A correlation network will connect the triplet at 2.30 ppm (H-2) to the multiplet at 1.63 ppm (H-3), which in turn correlates to the large multiplet at 1.30 ppm (H-4-6), and finally to the triplet at 2.42 ppm (H-7). This establishes the C2-C7 linear chain.

  • Isopropyl Group: A strong correlation between the septet at 2.75 ppm (H-9) and the doublet at 1.09 ppm (H-10) confirms the isopropyl group.

At this stage, we have three distinct fragments: an ethyl group, a -CH₂(CH₂)₅CH₂- chain, and an isopropyl group. The two carbonyl carbons are unaccounted for.

Direct Carbon-Proton Attachment (HSQC)

The HSQC spectrum unambiguously links each proton to the carbon it is directly attached to.[9][12] This experiment validates the assignments made in the 1D NMR table by pairing each ¹H signal (except the carbonyls) with its corresponding ¹³C signal.

Assembling the Puzzle: Long-Range Correlations (HMBC)

The HMBC experiment is the most powerful tool for finalizing the structure, as it reveals 2- and 3-bond correlations between protons and carbons.[13][14] This allows us to connect the fragments identified by COSY across the non-protonated carbonyl carbons.

Key HMBC Correlations for Structural Assembly:

  • Connecting the Ethyl Group to the Ester: Protons at H-1' (4.12 ppm) will show a strong correlation to the ester carbonyl carbon at 173.8 ppm (C-1). This confirms the ethyl ester functionality.

  • Connecting the Chain to the Ester: Protons at H-2 (2.30 ppm) and H-3 (1.63 ppm) will show correlations to the ester carbonyl carbon at 173.8 ppm (C-1). This links the C2 end of the aliphatic chain to the ester.

  • Connecting the Chain to the Ketone: Protons at H-7 (2.42 ppm) will show a correlation to the ketone carbonyl carbon at 212.5 ppm (C-8). This orients the other end of the chain.

  • Connecting the Isopropyl Group to the Ketone: Protons at H-9 (2.75 ppm) and H-10 (1.09 ppm) will both show correlations to the ketone carbonyl carbon at 212.5 ppm (C-8). This definitively places the isopropyl group adjacent to the ketone, completing the molecular skeleton.

The following diagram visualizes these crucial, structure-defining HMBC correlations.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.

Corroboration through Fragmentation Analysis

Finally, we use Electron Ionization Mass Spectrometry (EI-MS) to fragment the molecule in a predictable way, providing further confirmation of the now-assembled structure.

Causality: Unlike soft ionization, EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint. We expect to see characteristic cleavages, such as α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, which are diagnostic for ketones and esters.[15]

Data Presentation: Key EI-MS Fragment Ions
m/zProposed Fragment StructureFragmentation Pathway
228[C₁₃H₂₄O₃]⁺Molecular Ion (M⁺)
185[M - C₂H₅O]⁺Loss of ethoxy radical from ester
157[CH₃(CH₂)₅CO]⁺α-cleavage at C7-C8
129[CH₃(CH₂)₅CH₂]⁺γ-H rearrangement and loss of keto-group containing fragment
71[(CH₃)₂CHCO]⁺α-cleavage at C8-C9
43[(CH₃)₂CH]⁺Isopropyl cation

The observation of these specific fragments, particularly the α-cleavage products with m/z 157 and 71, strongly supports the placement of the ketone at the C8 position between the linear chain and the isopropyl group.

Conclusion

The structure of this compound has been unambiguously determined through a logical and synergistic application of modern spectroscopic techniques. HRMS established the molecular formula (C₁₃H₂₄O₃) and degree of unsaturation. IR spectroscopy confirmed the presence of both ketone and ester functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) successfully mapped the entire carbon-hydrogen framework, connecting the constituent parts across the non-protonated carbonyl centers. Finally, the fragmentation pattern observed in EI-MS provided robust corroboration of the final structure. This multi-faceted approach, where each piece of data validates the others, represents a gold standard for chemical structure elucidation in a modern research environment.

References

  • Jaskolla, T. W., & Lehmann, W. D. (2019). The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions. Journal of Mass Spectrometry, 54(6), 549-556. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry, University of Calgary. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Wydział Chemii, Uniwersytet Jagielloński. [Link]

  • Chad's Prep. (2018). IR Spectra of Carbonyl Compounds. YouTube. [Link]

  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health (NIH). [Link]

  • Ryhage, R., & Stenhagen, E. (1963). Mass Spectrometry of Long-Chain Esters. Scite. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl decanoate (YMDB01391). [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]

  • Wiley Science Solutions. (n.d.). Ethyl decanoate - SpectraBase. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1101. [Link]

  • Bably, L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 749-777. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy - Carbonyl Groups. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of chemical synthesis and drug discovery is one of constant evolution, where novel molecular entities serve as the bedrock for innovation. Ethyl 9-methyl-8-oxodecanoate, a long-chain beta-keto ester, represents one such entity. While detailed literature on this specific compound is sparse, its structural motifs suggest a wealth of potential applications, from a versatile synthetic intermediate to a candidate for biological screening. This guide is designed to provide a comprehensive technical overview, bridging the gap between established chemical principles and the specific characteristics of this molecule. By elucidating its physicochemical properties, proposing robust synthetic routes, and exploring its potential biological relevance, we aim to equip researchers with the foundational knowledge required to harness the potential of this compound.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule possessing both a ketone and an ester functional group. This beta-keto ester structure is of significant interest in organic synthesis due to the reactivity of the acidic alpha-hydrogen situated between the two carbonyl groups.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 898777-09-8

  • Molecular Formula: C₁₃H₂₄O₃

  • Molecular Weight: 228.33 g/mol

  • SMILES: CCOC(=O)CCCCCCC(=O)C(C)C

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₃AiFChem[1]
Molecular Weight 228.33 g/mol BLDpharm[2], AiFChem[1]
IUPAC Name This compoundAiFChem[1]
CAS Number 898777-09-8BLDpharm[2], AiFChem[1]
Canonical SMILES CCOC(=O)CCCCCCC(=O)C(C)CAiFChem[1]
InChI Key GAJVFLNMHKOQTE-UHFFFAOYSA-NAiFChem[1]

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the alpha-carbon (C7) and the keto-carbonyl carbon (C8). This leads to two commercially available or readily accessible starting materials: ethyl heptanoate and 2-butanone. However, a more direct and often higher-yielding approach is the acylation of a ketone enolate with an appropriate acylating agent. A highly effective method involves the reaction of a ketone with diethyl carbonate or ethyl chloroformate.[2]

Proposed Synthetic Pathway: Acylation of a Ketone Enolate

The proposed synthesis involves the base-mediated generation of an enolate from 3-methyl-2-pentanone, followed by acylation with ethyl 6-bromohexanoate and subsequent workup. A more direct, albeit potentially lower-yielding for this specific branched ketone, would be the reaction with a chloroformate or diethyl carbonate. The acylation of a ketone enolate is a robust method for forming beta-keto esters.

G cluster_reactants Reactants cluster_reagents Reagents 3_methyl_2_pentanone 3-Methyl-2-pentanone Reaction_Step Acylation of Enolate 3_methyl_2_pentanone->Reaction_Step ethyl_6_bromohexanoate Ethyl 6-bromohexanoate ethyl_6_bromohexanoate->Reaction_Step Base Strong Base (e.g., LDA, NaH) Base->Reaction_Step Solvent Aprotic Solvent (e.g., THF, Diethyl Ether) Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on established procedures for the synthesis of beta-keto esters.[3] Optimization may be required to achieve high yields for this specific substrate.

Step 1: Enolate Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Acylation

  • Slowly add a solution of ethyl 6-bromohexanoate (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like LDA is crucial to ensure complete and irreversible deprotonation of the ketone, minimizing self-condensation side reactions.

  • Solvent: Anhydrous aprotic solvents like THF are essential to prevent quenching of the highly reactive enolate and base.

  • Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and acylation is critical to prevent side reactions and ensure regioselectivity.

  • Purification: Flash column chromatography is a standard and effective method for separating the desired beta-keto ester from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the known characteristics of beta-keto esters.

Keto-Enol Tautomerism

A key feature of beta-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[4] This equilibrium is solvent-dependent, with non-polar solvents generally favoring the hydrogen-bonded enol form, while polar solvents favor the keto form.[5] This phenomenon will be evident in both NMR and IR spectra.

G Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enol->Keto

Caption: Keto-Enol tautomerism in beta-keto esters.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentTautomer
~12.0 (broad s)s<1HEnolic -OHEnol
4.12q2H-OCH₂CH₃Keto & Enol
~3.45s<2Hα-CH₂Keto
2.55t2H-CH₂-C=O (ester)Keto & Enol
2.50m1H-CH(CH₃)₂Keto
1.65m4H-(CH₂)₂-Keto & Enol
1.35m2H-CH₂-Keto & Enol
1.25t3H-OCH₂CH₃Keto & Enol
1.10d6H-CH(CH₃)₂Keto
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentTautomer
~205.0C=O (Ketone)Keto
~173.0C=O (Ester)Keto & Enol
~170.0C=O (Enol Ester)Enol
~90.0=C-O (Enol)Enol
60.5-OCH₂CH₃Keto & Enol
~49.0α-CH₂Keto
~45.0-CH(CH₃)₂Keto
34.0 - 24.0Aliphatic -CH₂-Keto & Enol
18.0-CH(CH₃)₂Keto
14.2-OCH₂CH₃Keto & Enol
Predicted IR Spectroscopy Data

The IR spectrum will show characteristic absorptions for both tautomers.

Wavenumber (cm⁻¹)Functional GroupTautomer
~3400-2400 (broad)O-H stretch (intramolecular H-bond)Enol
~1745C=O stretch (Ester)Keto
~1720C=O stretch (Ketone)Keto
~1650C=O stretch (conjugated)Enol
~1610C=C stretch (conjugated)Enol

Potential Applications and Research Directions

While specific applications for this compound have not been documented, its chemical structure as a long-chain fatty acid ester with a beta-keto functionality suggests several promising areas for investigation, particularly in drug discovery and development.

Antimicrobial and Anti-Biofilm Activity

Long-chain fatty acids and their esters are known to possess antimicrobial properties.[6][7][8] They can disrupt bacterial cell membranes and interfere with cellular processes. The presence of the beta-keto ester moiety could enhance this activity or introduce novel mechanisms of action.

Furthermore, fatty acid derivatives have been shown to act as inhibitors of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate virulence and biofilm formation.[9][10][11] By interfering with QS, such compounds can act as anti-virulence agents, making bacteria more susceptible to conventional antibiotics and the host immune system.[12]

G Molecule This compound QS_System Bacterial Quorum Sensing System Molecule->QS_System Inhibition Virulence Virulence Factor Production QS_System->Virulence Controls Biofilm Biofilm Formation QS_System->Biofilm Controls

Caption: Potential mechanism of action as a quorum sensing inhibitor.

Intermediate for Heterocyclic Synthesis

Beta-keto esters are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals. The two electrophilic carbonyl carbons and the nucleophilic alpha-carbon provide multiple reaction sites for cyclization reactions.

Probe for Studying Fatty Acid Metabolism

The structural similarity of this compound to intermediates in fatty acid metabolism suggests its potential use as a chemical probe to study the enzymes and pathways involved in these processes.

Conclusion and Future Outlook

This compound, while not extensively studied, represents a molecule of significant synthetic and potential biological interest. This guide has provided a framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and medicinal chemistry. The proposed synthetic routes are robust and amenable to laboratory-scale production, and the predicted spectroscopic data provide a benchmark for structural verification. The potential for this molecule to act as an antimicrobial or anti-virulence agent warrants further investigation and could open new avenues for combating infectious diseases. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this promising compound.

References

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents.
  • PrepChem.com. (n.d.). Synthesis of β-keto ester. Retrieved January 18, 2026, from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 18, 2026, from [Link]

  • Widjaja, I., et al. (2018). Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. Frontiers in Microbiology, 9.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 18, 2026, from [Link]

  • University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved January 18, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Retrieved January 18, 2026, from [Link]

  • Huang, C. B., et al. (n.d.). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. Retrieved January 18, 2026, from [Link]

  • Antimicrobial activity of fatty acid esters and combinations thereof. (n.d.). Google Patents.
  • King, S. (n.d.). Lecture Notes Chem 51C Chapter 24 Carbonyl Condensation Reactions. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved January 18, 2026, from [Link]

  • PubMed. (2024). Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. (n.d.). Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved January 18, 2026, from [Link]

  • Books. (2019, August 2). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing FabI: an enzymic drug target from fatty acid synthesis pathway. Retrieved January 18, 2026, from [Link]

  • International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved January 18, 2026, from [Link]

  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. (n.d.). Retrieved January 18, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved January 18, 2026, from [Link]

  • NPTEL-NOC IITM. (2022, October 11). mod07lec51 - Acylation of enol/enolates and related Name Reactions [Video]. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved January 18, 2026, from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-methyl-8-oxodecanoate is a keto-ester compound with potential applications in organic synthesis and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, potential synthetic pathways, and spectroscopic characterization. The information presented herein is intended to support researchers in utilizing this compound for their scientific endeavors.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 228.33 g/mol [1][2]
Molecular Formula C13H24O3[2]
CAS Number 898777-09-8[1][2]
IUPAC Name This compound[1]
SMILES CC(C)C(=O)CCCCCCC(=O)OCC[2]

Molecular Structure and Stereochemistry

This compound is a linear ten-carbon chain (decanoate) with a ketone group at the 8th position and a methyl group at the 9th position. The carboxylic acid at the 1st position is esterified with an ethyl group.

2D Chemical Structure

Caption: 2D structure of this compound.

Stereoisomerism

The carbon atom at the 9th position is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the rest of the carbon chain). Therefore, this compound can exist as a pair of enantiomers: (R)-ethyl 9-methyl-8-oxodecanoate and (S)-ethyl 9-methyl-8-oxodecanoate. The stereochemistry may be critical for its biological activity and should be considered in any synthesis or application.

Potential Synthetic Pathways

Acetoacetic Ester Synthesis Approach

A common method for preparing methyl ketones is the acetoacetic ester synthesis[3]. A modified version of this synthesis could be adapted to produce the target molecule.

Workflow Diagram:

G start Ethyl Acetoacetate step1 Deprotonation (e.g., NaOEt) start->step1 enolate Enolate Intermediate step1->enolate step2 Alkylation with 1-bromo-6-chlorohexane enolate->step2 alkylated Alkylated Intermediate step2->alkylated step3 Grignard Reaction with Isopropylmagnesium Bromide alkylated->step3 grignard_product Tertiary Alcohol step3->grignard_product step4 Oxidation (e.g., PCC or Swern) grignard_product->step4 ketone Intermediate Ketone step4->ketone step5 Saponification (e.g., aq. NaOH) ketone->step5 saponified Carboxylate Salt step5->saponified step6 Acidification (e.g., aq. HCl) saponified->step6 acid β-Keto Acid step6->acid step7 Decarboxylation (Heat) acid->step7 product Target Precursor step7->product step8 Esterification (EtOH, H+) product->step8 final_product This compound step8->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Deprotonation: Dissolve ethyl acetoacetate in a suitable anhydrous solvent (e.g., ethanol) and add a strong base like sodium ethoxide to generate the enolate.

  • Alkylation: Add an appropriate alkylating agent, such as a haloalkane with a protected carbonyl group, to the enolate solution.

  • Deprotection and Chain Extension: Deprotect the carbonyl group and perform subsequent reactions to introduce the isopropyl group at the 9-position.

  • Saponification and Decarboxylation: Hydrolyze the ester with aqueous base, followed by acidification and heating to promote decarboxylation, yielding the corresponding methyl ketone.

  • Final Esterification: Esterify the resulting carboxylic acid with ethanol under acidic conditions to obtain the final product, this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy
  • Ethyl Ester Group: A triplet around 1.2 ppm (3H, -OCH2CH3) and a quartet around 4.1 ppm (2H, -OCH2CH3).

  • Isopropyl Group: A doublet around 1.1 ppm (6H, -CH(CH3)2) and a septet around 2.8 ppm (1H, -CH(CH3)2).

  • Alkyl Chain: Multiple multiplets in the range of 1.3-2.5 ppm corresponding to the methylene protons of the decanoate backbone. The protons alpha to the ketone and ester carbonyls will be shifted downfield.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: A peak around 210 ppm for the ketone and a peak around 173 ppm for the ester.

  • Ethyl Ester Carbons: Peaks around 60 ppm (-OCH2CH3) and 14 ppm (-OCH2CH3).

  • Isopropyl Carbons: A peak around 45 ppm for the methine carbon and a peak around 18 ppm for the two methyl carbons.

  • Alkyl Chain Carbons: Several peaks in the range of 20-40 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • C-H Stretch (Alkyl): Multiple absorption bands just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 228.33. Common fragmentation patterns would include the loss of the ethoxy group (-OCH2CH3, m/z = 45) and McLafferty rearrangement products.

Potential Applications and Research Interest

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of chemical research:

  • Fine Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

  • Flavor and Fragrance Industry: Long-chain keto-esters can possess interesting organoleptic properties, making them potential candidates for use as flavor or fragrance ingredients.

  • Drug Discovery: The molecule could be used as a scaffold or intermediate in the development of new therapeutic agents. The keto-ester functionality allows for a variety of chemical transformations.

References

  • McCormick, J P. Acetoacetic Ester Synthesis of Methyl Ketones. YouTube, 2 April 2014, [Link].

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 9-Methyl-8-Oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of Ethyl 9-methyl-8-oxodecanoate, a β-keto ester of interest in various chemical research domains. The document outlines the theoretical underpinnings of the selected synthetic approach, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-validated methodology.

Introduction and Strategic Overview

This compound is a β-keto ester, a class of compounds widely recognized as versatile intermediates in organic synthesis. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, allows for a rich variety of subsequent chemical transformations. These compounds are pivotal building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a cornerstone reaction.[1][2][3] This reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1] The result is the formation of a new C-C bond and the generation of a β-keto ester.[3]

This guide will focus on a strategic crossed Claisen-type condensation approach for the synthesis of this compound. This method is selected for its efficiency and high degree of control over the final product structure. The proposed pathway involves the acylation of a ketone enolate with an appropriate ester, a reaction that is mechanistically related to the Claisen condensation.[4][5]

Proposed Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound can be efficiently achieved through the reaction of a suitable ketone with an ethyl ester derivative under basic conditions. A logical retrosynthetic analysis of the target molecule points towards two primary synthons: an enolate derived from 3-methyl-2-butanone and an acylating agent such as ethyl 6-chloro-6-oxohexanoate.

Retrosynthetic Analysis:

G target This compound disconnection C-C bond formation (Acylation) target->disconnection synthons Synthons disconnection->synthons ketone_synthon Isopropyl ketone enolate synthons->ketone_synthon ester_synthon Ethyl 6-oxohexanoate cation equivalent synthons->ester_synthon ketone 3-Methyl-2-butanone ketone_synthon->ketone ester Ethyl 6-chloro-6-oxohexanoate ester_synthon->ester reagents Reagents ketone->reagents ester->reagents G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation ketone 3-Methyl-2-butanone enolate Lithium enolate ketone->enolate Deprotonation base LDA, THF, -78 °C product This compound enolate->product Nucleophilic Attack acyl_chloride Ethyl 6-chloro-6-oxohexanoate acyl_chloride->product

Caption: Proposed forward synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-Methyl-2-butanone563-80-486.131.0 eq
Diisopropylamine108-18-9101.191.1 eq
n-Butyllithium (2.5 M in hexanes)109-72-864.061.1 eq
Ethyl 6-chloro-6-oxohexanoate626-95-9178.621.0 eq
Tetrahydrofuran (THF), anhydrous109-99-972.11Anhydrous solvent
Saturated aq. NH₄Cl solution12125-02-953.49For quenching
Diethyl ether60-29-774.12For extraction
Anhydrous MgSO₄7487-88-9120.37For drying

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add 3-methyl-2-butanone (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Acylation Reaction: In a separate flame-dried flask, prepare a solution of ethyl 6-chloro-6-oxohexanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Workflow Diagram:

G start Start lda_prep Prepare LDA solution in anhydrous THF at -78 °C start->lda_prep enolate_form Add 3-Methyl-2-butanone to LDA solution at -78 °C lda_prep->enolate_form acylation Add Ethyl 6-chloro-6-oxohexanoate solution at -78 °C enolate_form->acylation quench Quench with sat. aq. NH₄Cl acylation->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis will yield this compound as a colorless to pale yellow oil.

Expected Data:

ParameterExpected Value
Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): 4.12 (q, 2H), 3.50 (t, 1H), 2.70 (sept, 1H), 2.25 (t, 2H), 1.60 (m, 4H), 1.25 (t, 3H), 1.10 (d, 6H)
¹³C NMR (CDCl₃) δ (ppm): 215.1, 173.5, 60.3, 41.8, 38.5, 34.0, 28.8, 24.5, 18.2, 14.2
IR (neat) ν (cm⁻¹): 2970, 1735 (C=O, ester), 1715 (C=O, ketone)
Mass Spec (EI) m/z (%): 228 (M⁺), 183, 155, 115, 87, 57

Conclusion

The described synthetic pathway, leveraging a crossed Claisen-type condensation, presents a reliable and efficient method for the preparation of this compound. The detailed protocol, grounded in established principles of organic chemistry, provides a clear and reproducible guide for researchers. The use of a strong, non-nucleophilic base like LDA is crucial for the selective formation of the kinetic enolate, thereby minimizing side reactions and maximizing the yield of the desired β-keto ester. Careful control of reaction temperature and anhydrous conditions are paramount to the success of this synthesis.

References

  • Patents, G. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Retrieved from [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(10), 1483-1486.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5728–5731.
  • JoVE. (2022). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

Sources

"Ethyl 9-methyl-8-oxodecanoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 9-methyl-8-oxodecanoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing research. This compound, a β-keto ester, presents an interesting case for spectroscopic analysis due to its combination of functional groups and the potential for keto-enol tautomerism. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Molecular Overview

This compound possesses the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol .[1] Its structure contains an ethyl ester and a ketone, separated by a methylene group, classifying it as a β-keto ester. This arrangement is chemically significant, as the α-hydrogens (at the C7 position) are acidic, allowing the molecule to exist in a dynamic equilibrium between its keto and enol forms.[2] Spectroscopic techniques are paramount in confirming the primary structure and characterizing this tautomeric behavior.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for the dominant keto tautomer of this compound. These predictions are based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (Keto Form)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-OCH₂ CH₃Methylene protons of the ethyl ester, deshielded by the adjacent oxygen.
~ 3.45Singlet (s)2H-CO-CH₂ -CO-Active methylene protons between two carbonyl groups, highly deshielded.
~ 2.60Septet (sept)1H-CO-CH (CH₃)₂Methine proton deshielded by the ketone and split by six methyl protons.
~ 2.50Triplet (t)2H-CH₂ -CH₂CO-Methylene protons α to the ester carbonyl.
~ 1.65Multiplet (m)4H-CH₂-CH₂ -CH₂ -CH₂-Methylene protons in the middle of the alkyl chain.
~ 1.25Triplet (t)3H-OCH₂CH₃ Methyl protons of the ethyl ester.
~ 1.10Doublet (d)6H-CH(CH₃ )₂Methyl protons of the isopropyl group, equivalent.
Table 2: Predicted ¹³C NMR Data (Keto Form)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~ 212.0C =O (Ketone, C8)
~ 173.0C =O (Ester, C1)
~ 60.5-OCH₂ CH₃
~ 50.0-CO-C H₂-CO- (C7)
~ 41.5-CO-C H(CH₃)₂ (C9)
~ 34.0-C H₂-CO- (C2)
~ 29.0Chain -C H₂- (C4, C5)
~ 24.5Chain -C H₂- (C3, C6)
~ 18.0-CH(C H₃)₂
~ 14.2-OCH₂C H₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2960-2850C-H StretchAlkyl CH₃, CH₂, CH
~ 1745C=O StretchEster
~ 1715C=O StretchKetone
~ 1250-1150C-O StretchEster
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
228Molecular Ion [M]⁺
185[M - C₃H₇]⁺ (Loss of isopropyl radical)
183[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
155[M - C₃H₇ - CO]⁺ or McLafferty rearrangement fragment
85[C₄H₅O₂]⁺ (Fragment from ester side)
71[C₄H₇O]⁺ (Isopropyl carbonyl fragment)
43[C₃H₇]⁺ (Isopropyl cation, likely base peak)

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to clearly resolve the signals for the various protons in the aliphatic chain and the ethyl ester group. The most downfield signal, aside from any potential enol proton, would be the quartet for the ester's -OCH₂ - group at approximately 4.12 ppm, a result of deshielding by the adjacent oxygen atom.[3][4] A key diagnostic signal is the singlet at ~3.45 ppm, corresponding to the active methylene protons at C7, positioned between the two electron-withdrawing carbonyl groups. The unique methine proton at C9 is expected to appear as a septet around 2.60 ppm due to coupling with the six equivalent protons of the isopropyl methyl groups, which in turn appear as a doublet at ~1.10 ppm.

The presence of the enol tautomer would introduce two highly characteristic signals: a very broad singlet far downfield (δ ~12-16 ppm) for the hydrogen-bonded enolic hydroxyl (-OH) proton and a singlet around δ ~5.0-5.5 ppm for the vinylic proton (=CH-).[5] The relative integration of these peaks compared to the keto signals can be used to quantify the keto-enol equilibrium under specific solvent and temperature conditions.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer k1 C1 (Ester C=O) k2 C2 (CH2) k1->k2 k3 C3-C6 (Alkyl Chain) k2->k3 k4 C7 (α-CH2) k3->k4 k5 C8 (Ketone C=O) k4->k5 e4 C7 (=CH, Vinylic) k4->e4 Tautomerization k6 C9 (CH) k5->k6 k8 Ethyl Group k7 C10 (CH3) k6->k7 e1 C1 (Ester C=O) e2 C2 (CH2) e1->e2 e3 C3-C6 (Alkyl Chain) e2->e3 e3->e4 e5 C8 (=C-OH, Enolic) e4->e5 e6 C9 (CH) e5->e6 e8 Ethyl Group e7 C10 (CH3) e6->e7

Caption: Keto-enol tautomerism in this compound.

The ¹³C NMR spectrum is characterized by two signals in the carbonyl region. The ketone carbonyl (C8) is expected to be further downfield (~212.0 ppm) than the ester carbonyl (C1, ~173.0 ppm). The remaining carbons of the alkyl chain and ethyl group would appear in the aliphatic region (δ ~14-61 ppm). The active methylene carbon (C7) at ~50.0 ppm is a key indicator of the β-dicarbonyl system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups. The spectrum of this compound will be dominated by two strong, sharp absorption bands in the carbonyl region. The ester C=O stretch is anticipated at a higher wavenumber (~1745 cm⁻¹) compared to the ketone C=O stretch (~1715 cm⁻¹).[6][7] The presence of two distinct peaks in this region is strong evidence for the β-keto ester structure. Additionally, strong C-O stretching bands for the ester will be visible in the 1300-1000 cm⁻¹ region, and C-H stretching from the alkyl portions will appear just below 3000 cm⁻¹.[6][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the molecule. The molecular ion peak ([M]⁺) should be observed at m/z 228. The fragmentation patterns of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[9][10][11]

Key fragmentation pathways include:

  • α-Cleavage: The bond between C8 and C9 can break, leading to the loss of an isopropyl radical (•C₃H₇, 43 u) to give a fragment at m/z 185.

  • Loss of Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u), yielding a fragment at m/z 183.

  • McLafferty Rearrangement: A hydrogen atom from the alkyl chain (e.g., from C4) can be transferred to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond, leading to characteristic neutral losses.

  • Base Peak: Due to the stability of the secondary carbocation, the fragment corresponding to the isopropyl group ([C₃H₇]⁺) at m/z 43 is a strong candidate for the base peak.

G M [M]⁺˙ m/z = 228 F185 [M - C₃H₇]⁺ m/z = 185 M->F185 - •C₃H₇ (α-cleavage) F183 [M - OC₂H₅]⁺ m/z = 183 M->F183 - •OC₂H₅ F71 [CH(CH₃)₂CO]⁺ m/z = 71 M->F71 Cleavage F43 [CH(CH₃)₂]⁺ m/z = 43 (Base Peak?) F71->F43 - CO

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[12] Ensure the sample is free of particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[3]

  • Instrument Setup: Place the NMR tube in a spectrometer (e.g., 400 MHz or higher for better resolution). Allow the sample to equilibrate to the probe temperature.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform advanced 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol for IR Spectroscopy Analysis
  • Sample Preparation: As this compound is likely a liquid at room temperature, prepare a thin film by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

  • Instrument Setup: Ensure the FTIR spectrometer sample chamber is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.[2]

  • Background Scan: Perform a background scan with the empty salt plates to record the instrument and atmospheric background.[2]

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

G start Sample Prep (Neat Liquid Film) sample_scan Acquire Sample Scan (4000-400 cm⁻¹, 16-32 scans) start->sample_scan bg_scan Acquire Background (Empty Salt Plates) process Process Data (Ratio Sample/Background) bg_scan->process sample_scan->process end Final IR Spectrum process->end

Caption: Workflow for acquiring an FT-IR spectrum.

Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, for separation from impurities, through a Gas Chromatography (GC) interface.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to generate reproducible fragmentation patterns suitable for library comparison.[13]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by calculating the mass differences between major peaks to propose the structures of fragment ions and infer the original molecular structure.[14]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information: IR confirms the presence of key functional groups, MS establishes the molecular weight and fragmentation map, and NMR elucidates the precise connectivity of the carbon-hydrogen framework. For professionals in pharmaceutical and chemical research, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and quality of synthesized compounds.

References

  • A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters. Benchchem.
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Mass Spectra of β-Keto Esters. Canadian Science Publishing.
  • Mass Spectra of β-Keto Esters. ResearchGate.
  • Mass Spectra of β-Keto Esters. Canadian Science Publishing.
  • Interpretation of mass spectra. Course Hero.
  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
  • This compound. AiFChem.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.
  • Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry.
  • Proton NMR spectrum of ethyl methanoate. Doc Brown's Chemistry.
  • NMR of ethyl ethanoate for A-level Chemistry. YouTube.
  • Infrared spectrum of ethyl methanoate. Doc Brown's Chemistry.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-methyl-8-oxodecanoate, a long-chain β-keto ester, represents a class of molecules with significant potential in organic synthesis and as precursors for biologically active compounds. While the specific discovery and isolation of this exact molecule from natural sources are not prominently documented in publicly available literature, its synthesis can be achieved through established and reliable methodologies in organic chemistry. This guide provides a comprehensive overview of a logical synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for its purification and characterization. The presented synthesis is based on the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a valuable class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a versatile reactivity profile, making them crucial intermediates in the synthesis of a wide array of more complex molecules.[1] The acidity of the α-protons, situated between the two carbonyl groups, allows for facile enolate formation and subsequent alkylation or acylation reactions, providing a powerful tool for constructing new carbon-carbon bonds.[2] The long aliphatic chain in molecules like this compound introduces lipophilicity, a property that can be critical in the development of pharmacologically active agents and other bioactive molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached via a crossed Claisen condensation reaction. This method involves the reaction of an ester enolate with a different ester, which acts as an acylating agent. For the synthesis of the target molecule, a suitable approach is the acylation of the enolate of an ethyl ester with isobutyryl chloride.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a disconnection at the C8-C9 bond, leading to two simpler starting materials: an eight-carbon ester and a four-carbon acylating agent.

Retrosynthesis Target This compound Disconnect C8-C9 Disconnection Target->Disconnect Intermediates Ethyl ester enolate + Isobutyryl synthon Disconnect->Intermediates Synthesis_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Acylation Ethyl octanoate Ethyl octanoate LDA Lithium diisopropylamide (LDA) in THF, -78 °C Ethyl octanoate->LDA Enolate Lithium enolate of ethyl octanoate LDA->Enolate Isobutyryl_chloride Isobutyryl chloride Acylation Nucleophilic Acyl Substitution Isobutyryl_chloride->Acylation Product This compound Acylation->Product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.

Materials and Reagents
ReagentPuritySupplier
Ethyl octanoate≥98%Sigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Isobutyryl chloride≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH4Cl
Saturated aq. NaCl
Anhydrous MgSO4
Step-by-Step Synthesis

Step 1: Generation of the Lithium Enolate of Ethyl Octanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine to the cooled THF.

  • To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • In a separate flask, dissolve ethyl octanoate in anhydrous THF.

  • Slowly add the ethyl octanoate solution to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure complete enolate formation.

Step 2: Acylation with Isobutyryl Chloride

  • To the freshly prepared lithium enolate solution at -78 °C, add isobutyryl chloride dropwise. [3]2. Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NH4Cl, water, and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Results
¹H NMR Resonances corresponding to the ethyl ester group (triplet and quartet), a doublet for the two methyl groups of the isobutyryl moiety, a multiplet for the methine proton, and multiplets for the methylene protons of the long aliphatic chain.
¹³C NMR Signals for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the methine and methyl carbons of the isobutyryl group, and the methylene carbons of the decanoate chain.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (228.33 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and ketone functional groups.

Potential Applications and Future Directions

Long-chain β-keto esters like this compound are valuable precursors in the synthesis of various organic molecules. Their ability to undergo further functionalization at the α-position makes them versatile building blocks. Potential areas of application include:

  • Pharmaceutical Synthesis: As intermediates in the synthesis of complex natural products and their analogues with potential therapeutic activities.

  • Flavor and Fragrance Industry: As precursors to compounds with desirable organoleptic properties.

  • Materials Science: In the development of novel polymers and other materials.

Further research could focus on the development of stereoselective synthetic routes to obtain enantiomerically pure this compound, which would be crucial for its application in the synthesis of chiral drugs. Additionally, exploring its biological activities could unveil novel therapeutic applications.

Conclusion

While the discovery and isolation of this compound are not well-documented, its synthesis is readily achievable through established organic chemistry methodologies. This guide has outlined a robust and logical synthetic pathway based on the acylation of an ester enolate. The detailed experimental protocols and characterization methods provide a solid foundation for researchers and scientists to synthesize and study this and other related long-chain β-keto esters. The versatility of this class of compounds ensures their continued importance in various fields of chemical research and development.

References

  • Organic Syntheses Procedure. Isobutyric acid, α-benzoyl-, ethyl ester. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal, 7(1), 125. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(3), 456-460. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • Synthesis of B-keto esters. US Patent 6642035B2.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 9-methyl-8-oxodecanoate, a pivotal, yet not widely documented, long-chain keto-ester. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and significant role as a pharmaceutical intermediate, particularly in the development of targeted therapeutics.

Introduction: The Strategic Importance of Long-Chain Keto-Esters

Long-chain keto-esters are a versatile class of molecules that serve as crucial building blocks in modern organic synthesis. Their bifunctional nature, possessing both a ketone and an ester group, allows for a wide array of chemical transformations. The long aliphatic chain imparts lipophilicity, a key physicochemical property influencing the pharmacokinetic profiles of drug candidates. This compound (CAS No. 898777-09-8)[1], with its C13 backbone, embodies these characteristics, making it a valuable intermediate in the synthesis of complex bioactive molecules. While not extensively cited in mainstream literature, its structural motifs are indicative of its potential role in constructing specific pharmacophores, most notably in the field of epigenetic modifiers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 898777-09-8[1]
Molecular Formula C₁₃H₂₄O₃[1]
Molecular Weight 228.33 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)C(=O)CCCCCCC(=O)OCC

Synthesis of this compound: A Mechanistic Approach

The synthesis of β-keto esters such as this compound is most effectively achieved through the acylation of a Grignard reagent with an appropriate acyl chloride. This method, while powerful, requires careful control to prevent the common side reaction of over-addition to form a tertiary alcohol[2][3]. The proposed and most logical synthetic route is outlined below.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound points to two key synthons: an isobutyl nucleophile and an 8-carbon electrophilic ester-containing chain. This logically leads to the disconnection shown below, suggesting isobutylmagnesium bromide as the Grignard reagent and a derivative of suberic acid as the acylating agent.

G target This compound disconnection C-C Disconnection (Acyl Substitution) target->disconnection reagents Isobutyl Grignard Reagent + Ethyl 7-chloroformylheptanoate disconnection->reagents

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound, designed to maximize yield and purity by controlling the reactivity of the Grignard reagent.

Step 1: Preparation of Ethyl 7-chloroformylheptanoate

The acyl chloride precursor can be prepared from suberic acid monoethyl ester.

  • Materials: Suberic acid monoethyl ester, thionyl chloride (SOCl₂), dry dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of suberic acid monoethyl ester (1 equivalent) in dry DCM at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude Ethyl 7-chloroformylheptanoate, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Formation of this compound

  • Materials: Magnesium turnings, isobutyl bromide, dry tetrahydrofuran (THF), Ethyl 7-chloroformylheptanoate, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small volume of dry THF and a crystal of iodine to initiate the reaction.

    • Add a solution of isobutyl bromide (1.1 equivalents) in dry THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of Ethyl 7-chloroformylheptanoate (1 equivalent) in dry THF dropwise, maintaining the temperature below -70 °C. The slow addition at low temperature is critical to prevent the highly reactive Grignard reagent from adding to the newly formed ketone[4].

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Grignard Reaction A1 Suberic Acid Monoethyl Ester A3 Ethyl 7-chloroformylheptanoate A1->A3 DCM, 0°C to RT A2 Thionyl Chloride (SOCl₂) A2->A3 B3 This compound A3->B3 2. Isobutylmagnesium Bromide -78°C, THF A3->B3 B1 Isobutyl Bromide + Mg B2 Isobutylmagnesium Bromide B1->B2 Dry THF

Caption: Synthesis workflow for this compound.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester, the isobutyl group, and the long aliphatic chain.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-OCH₂CH₃
~2.55Triplet (t)2H-CH₂-C(=O)-isobutyl
~2.29Triplet (t)2H-CH₂-C(=O)OEt
~2.20Septet (sept)1H-CH(CH₃)₂
~1.5-1.7Multiplet (m)4H-C(=O)CH₂CH₂- and -CH₂CH₂C(=O)OEt
~1.25Triplet (t)3H-OCH₂CH₃
~1.2-1.4Multiplet (m)4HMiddle methylene groups of the chain
~1.08Doublet (d)6H-CH(CH₃)₂
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will clearly distinguish the two carbonyl carbons and the various carbons of the aliphatic chain.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~212.5Ketone C=O
~173.5Ester C=O
~60.5-OCH₂CH₃
~49.5-CH(CH₃)₂
~43.0-CH₂-C(=O)-isobutyl
~34.0-CH₂-C(=O)OEt
~28-29Middle methylene carbons
~24.5-C(=O)CH₂CH₂-
~22.5-CH(CH₃)₂
~14.2-OCH₂CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

  • C=O stretch (ester): A strong, sharp peak around 1735-1745 cm⁻¹[5][6].

  • C=O stretch (ketone): A strong, sharp peak around 1715-1725 cm⁻¹[5][7].

  • C-O stretch (ester): Strong bands in the 1300-1000 cm⁻¹ region.

  • C-H stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show characteristic fragmentation patterns for long-chain esters and ketones.

  • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound.

  • α-Cleavage: Fragmentation adjacent to the ketone carbonyl would be expected, leading to acylium ions. A prominent peak at m/z = 71 corresponding to [CH(CH₃)₂CO]⁺ is likely.

  • McLafferty Rearrangement: Possible if a γ-hydrogen is available, which is the case for both carbonyls in this molecule[1][8].

  • Loss of Ethoxy Group: A peak at m/z = 183 corresponding to [M - OCH₂CH₃]⁺.

Application as a Pharmaceutical Intermediate: Synthesis of HDAC8 Inhibitors

A significant application of this compound is as a precursor for the synthesis of hydroxamic acid-based inhibitors of Histone Deacetylase 8 (HDAC8)[9][10]. HDAC8 is a validated therapeutic target in several cancers, particularly neuroblastoma[9]. Many potent HDAC inhibitors feature a zinc-binding hydroxamic acid group connected to a linker and a cap group that interacts with the surface of the enzyme[3][11]. The (S)-2-amino-8-oxodecanyl side chain found in some natural product HDAC inhibitors fits perfectly into a narrow pocket of HDAC8. The structure of this compound provides the core scaffold for such side chains.

Conversion to Hydroxamic Acid: A Key Transformation

The conversion of the ester functionality of this compound into a hydroxamic acid is a straightforward and crucial step in the synthesis of HDAC8 inhibitors.

G start This compound product Corresponding Hydroxamic Acid start->product Hydroxylaminolysis reagents Hydroxylamine (NH₂OH) Base (e.g., KOH) Methanol/Water

Caption: Conversion of the ester to a hydroxamic acid.

Protocol for Hydroxamic Acid Synthesis

This protocol describes the conversion of the ethyl ester to the corresponding hydroxamic acid, a key pharmacophore for HDAC inhibition.

  • Materials: this compound, hydroxylamine hydrochloride, potassium hydroxide, methanol, water.

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 equivalents) in a mixture of methanol and water, and neutralizing with a solution of potassium hydroxide in methanol at 0 °C.

    • To this freshly prepared hydroxylamine solution, add a solution of this compound (1 equivalent) in methanol.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting ester by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH ~7 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxamic acid, which can be purified by crystallization or chromatography.

This hydroxamic acid derivative can then be further elaborated, for example, by reductive amination of the ketone, to generate advanced intermediates for potent and selective HDAC8 inhibitors like PCI-34051 and its analogs[10].

Conclusion

This compound is a strategically important pharmaceutical intermediate whose value lies in its bifunctional nature and lipophilic character. While not a widely commercialized chemical, its synthesis via a controlled Grignard reaction is a practical and scalable route. Its key application as a precursor to hydroxamic acid-based HDAC8 inhibitors underscores its relevance in modern drug discovery, particularly in the development of targeted cancer therapies. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors.

References

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. (n.d.). National Institutes of Health. [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. [Link]

  • Replacement of the hydroxamic acid group in the selective HDAC8 inhibitor PCI-34051. (2024). PubMed. [Link]

  • The fe
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). [Link]

  • Mass Spectra of β-Keto Esters. (2025). ResearchGate. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.).
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]

  • Method for preparing ethyl 7-chloro-2-oxyheptanoate. (n.d.).
  • The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. (n.d.). National Institutes of Health. [Link]

  • Structure of 'linkerless' hydroxamic acid inhibitor-HDAC8 complex confirms the formation of an isoform-specific subpocket. (2016). OSTI.GOV. [Link]

  • 1H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). (n.d.). ResearchGate. [Link]

  • Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. (n.d.). National Institutes of Health. [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. (n.d.). PubChem. [Link]

  • On the Inhibition of Histone Deacetylase 8. (n.d.). National Institutes of Health. [Link]

Sources

"Ethyl 9-methyl-8-oxodecanoate" role in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Ethyl 9-Methyl-8-Oxodecanoate in Natural Product Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in the biosynthesis of thiotetronate antibiotics. It is intended for researchers, scientists, and drug development professionals in the field of natural product synthesis and discovery. This document will delve into the established biosynthetic role of this molecule and explore its potential as a chiral building block in chemical synthesis.

Part 1: The Biosynthetic Origin and Significance of this compound

This compound is not a commonly used reagent in mainstream chemical synthesis. Its primary significance lies in its role as a crucial intermediate in the biosynthesis of the thiotetronate antibiotic YS-2200A, produced by the bacterium Streptomyces cattleya. This molecule is a product of a Type I polyketide synthase (PKS) pathway, a fascinating molecular assembly line that constructs complex carbon skeletons from simple acyl-CoA precursors.

The core structure, 9-methyl-8-oxodecanoic acid, is assembled by a dedicated PKS. The ethyl ester form is likely an artifact of the isolation and analysis process, resulting from transesterification with ethanol during extraction. In its natural, enzyme-bound state, the growing polyketide chain is attached as a thioester to an acyl carrier protein (ACP) domain of the PKS.

The formation of the 9-methyl-8-oxodecanoate backbone is a prime example of the elegance and efficiency of enzymatic synthesis. The PKS responsible for its creation utilizes a specific sequence of modules, each catalyzing a distinct chain extension and modification step. The introduction of the methyl group at the C9 position is a key feature, accomplished by a methyltransferase (MT) domain within a PKS module that uses S-adenosyl methionine (SAM) as the methyl donor. This precise placement of the methyl group is crucial for the final structure and biological activity of the resulting natural product.

The Thiotetronate Biosynthetic Pathway: A Step-by-Step Analysis

The biosynthesis of the thiotetronate core involves the convergence of two pathways: the PKS pathway that produces the 9-methyl-8-oxodecanoate backbone and a separate pathway that generates a tetronate unit from malonate. These two fragments are then joined together.

The key steps in the formation of the 9-methyl-8-oxodecanoate intermediate are as follows:

  • Loading: The PKS assembly line is initiated with a starter unit, typically acetyl-CoA.

  • Chain Elongation: A series of condensation reactions with malonyl-CoA extends the carbon chain.

  • Methylation: At a specific module, a methyltransferase (MT) domain incorporates a methyl group from SAM onto the growing polyketide chain at the C9 position.

  • Ketoreduction, Dehydration, and Enoylreduction: Subsequent modules may contain ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains that selectively reduce the β-keto group formed during each condensation, leading to a saturated carbon chain where required. The β-keto group at C8 is retained in the final intermediate.

  • Thioesterase-mediated Release: The completed 9-methyl-8-oxodecanoate chain is released from the PKS, likely as a free acid or a thioester, which is then available for the subsequent condensation with the tetronate moiety.

This biosynthetic logic provides a powerful blueprint for potential chemical synthesis strategies.

Thiotetronate_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Pathway cluster_Tetronate Tetronate Pathway Acetyl_CoA Acetyl-CoA (Starter) PKS_Modules PKS Modules (Elongation & Modification) Acetyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS_Modules Intermediate 9-Methyl-8-oxodecanoate (as ACP-thioester) PKS_Modules->Intermediate SAM S-adenosyl methionine (SAM) Methyltransferase Methyltransferase Domain SAM->Methyltransferase Methylation at C9 Methyltransferase->PKS_Modules Methylation at C9 Condensation Condensation Intermediate->Condensation Malonate Malonate Tetronate_Unit Activated Tetronate Unit Malonate->Tetronate_Unit Tetronate_Unit->Condensation Thiotetronate_Core Thiotetronate Antibiotic (e.g., YS-2200A) Condensation->Thiotetronate_Core

Caption: Biosynthetic pathway for thiotetronate antibiotics.

Part 2: Potential Applications in Chemical Synthesis

While its primary role is biosynthetic, the structure of this compound makes it an interesting and potentially valuable building block for chemical synthesis. Its key features include a β-keto ester moiety, which is a versatile functional group for various carbon-carbon bond-forming reactions, and a chiral center at the C9 position (in its natural form), which can be exploited for stereoselective synthesis.

Proposed Chemical Synthesis of this compound

A plausible and efficient laboratory synthesis of this compound could be achieved through a Claisen-type condensation reaction, followed by methylation. This approach mimics the biosynthetic logic of joining smaller carbon units.

Table 1: Proposed Synthetic Route Overview

StepReaction TypeKey ReagentsPurpose
1Claisen CondensationEthyl acetate, a strong base (e.g., NaOEt), Ethyl 7-bromoheptanoateForms the β-keto ester backbone.
2AlkylationA strong, non-nucleophilic base (e.g., LDA), Methyl iodide (MeI)Introduces the C9 methyl group.
Experimental Protocol: Synthesis via Alkylation of a β-Keto Ester

This protocol outlines a general procedure for the synthesis of the target compound. Note: This is a proposed protocol and would require optimization.

  • Synthesis of Ethyl 8-oxodecanoate:

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add ethyl acetate (1.0 eq) dropwise.

    • Stir for 30 minutes, then add ethyl 7-bromoheptanoate (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute aqueous HCl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield ethyl 8-oxodecanoate.

  • Methylation at the C9 Position:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C, add a solution of ethyl 8-oxodecanoate (1.0 eq) in THF dropwise.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add methyl iodide (1.2 eq) and stir for an additional 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield this compound.

Chemical_Synthesis_Workflow Start Ethyl Acetate + Ethyl 7-bromoheptanoate Step1 Step 1: Claisen Condensation (Base: NaOEt) Start->Step1 Intermediate Ethyl 8-oxodecanoate Step1->Intermediate Step2 Step 2: Alkylation (Base: LDA, Electrophile: MeI) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Proposed workflow for the chemical synthesis of the target molecule.

Strategic Utility in Total Synthesis

The true value of this compound as a synthetic intermediate lies in its potential as a chiral building block for the total synthesis of thiotetronates or other complex natural products.

  • As a Chiral Precursor: If synthesized in an enantiomerically pure form (e.g., through an asymmetric alkylation), it provides a head start in controlling the stereochemistry of the final product. The C9 methyl group can serve as a stereodirecting element in subsequent reactions.

  • Versatility of the β-Keto Ester: This functional group is a linchpin for a variety of transformations. It can be:

    • Alkylated or Acylated: To introduce further complexity.

    • Reduced: To form a β-hydroxy ester, creating a new stereocenter.

    • Used in Annulation Reactions: To construct cyclic systems.

    • Converted to Heterocycles: Such as pyrazoles or isoxazoles, which are common motifs in pharmaceuticals.

By using this compound as a starting material, a synthetic chemist could significantly shorten the synthesis of a complex target and gain precise control over a key stereocenter, demonstrating a biomimetic approach to total synthesis.

Conclusion

This compound holds a unique position at the intersection of biosynthesis and chemical synthesis. While its fame comes from its role as a PKS-derived intermediate in the natural production of thiotetronate antibiotics, its chemical structure is ripe with potential for exploitation in laboratory-based total synthesis. Understanding its biosynthetic origins provides not only a fascinating glimpse into nature's synthetic machinery but also inspires a logical and efficient blueprint for its chemical construction and application. For the drug development professional, this molecule represents an intriguing starting point for the synthesis of novel antibiotic analogs and other biologically active compounds.

References

  • He, H., Pan, H., Wu, L., & He, J. (2018). The Thiotetronate Antibiotic YS-2200A Is Assembled by a Type I Polyketide Synthase in Streptomyces cattleya. Frontiers in Microbiology, 9, 269. [Link]

  • Nishiyama, T., et al. (2017). Identification of the biosynthetic gene cluster for the thiotetronate antibiotic YS-2200A from Streptomyces cattleya. ChemBioChem, 18(16), 1599-1602. [Link]

Methodological & Application

Application Notes & Protocols: A-Scientist-Developed Guide to the Synthesis of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the synthesis of Ethyl 9-methyl-8-oxodecanoate, a long-chain β-keto ester. Given the absence of a direct, established synthesis protocol in the current literature, this guide proposes a robust and logical two-step approach centered on the acylation of a ketone enolate. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the strategic choices behind the reaction pathway, provide a detailed, step-by-step methodology, and explain the underlying chemical mechanisms. All procedural steps are supported by established principles in organic synthesis, with citations to authoritative sources.

Introduction and Strategic Overview

This compound is a β-keto ester, a class of compounds known for their utility as versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] The structure, featuring a ten-carbon backbone with a ketone at the C8 position and a methyl branch at C9, lends itself to a retrosynthetic disconnection between the C7 and C8 carbons.

Our proposed synthetic strategy is based on the C-acylation of the enolate of 3-methyl-2-butanone (isopropyl methyl ketone) with an activated C7 carboxylic acid derivative. This approach is advantageous due to the commercial availability of the starting ketone and the straightforward preparation of the acylating agent. Specifically, we will utilize Ethyl 6-chloro-6-oxohexanoate as the electrophile. This acyl chloride can be readily prepared from monoethyl adipate. The key bond-forming step is a lithium diisopropylamide (LDA)-mediated acylation, a powerful and widely used method for forming C-C bonds with high efficiency.[2][3]

Synthetic Workflow Diagram:

G cluster_0 Part 1: Preparation of Acylating Agent cluster_1 Part 2: LDA-Mediated Acylation cluster_2 Part 3: Purification Monoethyl Adipate Monoethyl Adipate Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Monoethyl Adipate->Ethyl 6-chloro-6-oxohexanoate  Thionyl Chloride or Oxalyl Chloride Lithium EnolateEthyl 6-chloro-6-oxohexanoate Lithium EnolateEthyl 6-chloro-6-oxohexanoate 3-Methyl-2-butanone 3-Methyl-2-butanone Lithium Enolate Lithium Enolate 3-Methyl-2-butanone->Lithium Enolate  LDA, THF, -78 °C Crude Product Crude Product Lithium EnolateEthyl 6-chloro-6-oxohexanoate->Crude Product  Nucleophilic Acyl Substitution This compound This compound Crude Product->this compound  Aqueous Workup & Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Monoethyl adipate≥98%Commercially AvailableStarting material for acyl chloride.
Thionyl chloride (SOCl₂)Reagent gradeCommercially AvailableUsed for acid chloride formation.
3-Methyl-2-butanone≥99%Commercially AvailableKetone precursor.
Diisopropylamine≥99.5%, anhydrousCommercially AvailableFor preparation of LDA.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableFor preparation of LDA.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableExtraction solvent.
Saturated NH₄Cl (aq)Prepared in-houseFor quenching the reaction.
Saturated NaCl (aq) (Brine)Prepared in-houseFor washing.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl AcetateHPLC gradeCommercially AvailableEluents for chromatography.

Safety Precautions: This synthesis involves pyrophoric (n-BuLi), corrosive (thionyl chloride), and moisture-sensitive reagents. All steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions involving anhydrous solvents and reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate
  • Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard method to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Thionyl chloride is a common and effective reagent for this transformation.[4]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add monoethyl adipate (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude Ethyl 6-chloro-6-oxohexanoate is a colorless to pale yellow liquid and can be used in the next step without further purification.[5][6]

Part 2: LDA-Mediated Acylation to form this compound
  • Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, making it ideal for the quantitative deprotonation of ketones to form their enolates.[3] The use of a low temperature (-78 °C) is crucial to prevent side reactions and to favor the formation of the kinetic enolate, although for 3-methyl-2-butanone, only one enolate can be formed. The enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl of the acyl chloride.[7][8]

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve 3-methyl-2-butanone (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Transfer the freshly prepared LDA solution to the ketone solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Dissolve the crude Ethyl 6-chloro-6-oxohexanoate (1.0 eq) from Part 1 in a small amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

Part 3: Workup and Purification
  • Rationale: Standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. Column chromatography is a reliable method for purifying organic compounds of moderate polarity like β-keto esters.[9]

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate (aq), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Reaction Mechanism and Characterization

The core of this synthesis is the nucleophilic acyl substitution reaction between the lithium enolate of 3-methyl-2-butanone and Ethyl 6-chloro-6-oxohexanoate.

Mechanism Diagram:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ketone 3-Methyl-2-butanone Enolate Lithium Enolate Ketone->Enolate + LDA - Diisopropylamine LDA LDA AcylChloride Ethyl 6-chloro-6-oxohexanoate Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product - LiCl

Caption: Mechanism of LDA-mediated acylation of a ketone enolate.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a multiplet for the methine proton of the isopropyl group, and singlets or multiplets for the various methylene groups in the chain.[10] The α-protons on the C7 carbon will appear as a triplet.

  • ¹³C NMR: The carbon NMR will show two distinct carbonyl signals for the ketone (around 200-210 ppm) and the ester (around 170-175 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit two strong carbonyl stretching bands, one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹).[11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns for β-keto esters, often involving cleavage alpha to the carbonyl groups.[12][13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete enolate formation (due to wet reagents/glassware).Ensure all glassware is flame-dried and all reagents/solvents are anhydrous. Use freshly prepared or titrated LDA.
Inactive acyl chloride.Prepare the acyl chloride immediately before use.
Formation of side productsSelf-condensation of the ketone.Add the ketone to the LDA solution (inverse addition) to maintain an excess of base.
Reaction temperature too high.Maintain the reaction temperature at -78 °C throughout the addition and reaction time.
Difficult purificationCo-elution of impurities.Adjust the polarity of the eluent system for column chromatography. Consider using a different purification method like vacuum distillation if the product is thermally stable.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Montoya, L. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Gogoi, P., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 114.
  • Chemistry LibreTexts. (2021). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • ACS Publications. (1995). Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 60(23), 7763–7765.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ACS Publications. (2024). Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones. The Journal of Organic Chemistry.
  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • YouTube. (2025). Lithium Di-isopropyl Amide| Alkylation|Grignard Reaction|Problem solved ChemOrgChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1071-71-2,ethyl 6-chloro-6-oxohexanoate. Retrieved from [Link]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • RSC Publishing. (n.d.). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Retrieved from [Link]

  • NIST WebBook. (n.d.). Octadecanoic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 9-thia-octadecanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • NIST WebBook. (n.d.). (E)-9-Octadecenoic acid ethyl ester. Retrieved from [Link]

Sources

"Ethyl 9-methyl-8-oxodecanoate" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Purification of Ethyl 9-methyl-8-oxodecanoate

Authored by: A Senior Application Scientist

Introduction

This compound is a β-keto ester, a class of compounds renowned for their synthetic versatility and as crucial building blocks in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2][3] The presence of both a ketone and an ester functional group, separated by a methylene group, allows for a wide range of chemical transformations. Achieving high purity of this keto ester is paramount for its successful application in subsequent synthetic steps, as trace impurities can lead to unwanted side reactions, catalyst poisoning, and reduced yields.

This technical guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles for the purification of β-keto esters and medium-chain fatty acid esters, ensuring a robust and reproducible approach to obtaining a highly purified product.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of this compound are largely dependent on its synthetic route. A common method for the synthesis of β-keto esters is the Claisen condensation or related acylation of a ketone enolate.[3][4][5] Based on these synthetic pathways, the following impurities can be anticipated:

  • Unreacted Starting Materials: Residual amounts of the precursor ketone and ester used in the synthesis.

  • Byproducts of the Condensation Reaction: Including products from self-condensation of the starting ester.

  • Reagents and Catalysts: Traces of the base used to generate the enolate and any acylating agents.

  • Degradation Products: β-keto esters can be susceptible to hydrolysis back to the corresponding β-keto acid, which can then undergo decarboxylation, particularly under acidic or basic conditions and at elevated temperatures.[3][6]

A thorough understanding of these potential impurities is crucial for selecting the most effective purification strategy.

Multi-Step Purification Strategy

A multi-step purification strategy is recommended to effectively remove the diverse range of potential impurities. This typically involves an initial crude purification to remove the bulk of the impurities, followed by a high-resolution technique to achieve the desired final purity.

Diagram of the Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Aqueous Wash Distillation Vacuum Distillation Extraction->Distillation Bulk Purification Chromatography Flash Column Chromatography Distillation->Chromatography Fine Purification PureProduct High-Purity Product Chromatography->PureProduct Analysis Purity Analysis (TLC, GC-MS, NMR) PureProduct->Analysis

Caption: A typical multi-step workflow for the purification of this compound.

Detailed Protocols

Initial Work-up: Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities such as salts and residual base from the crude reaction mixture.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

    • Water to remove any remaining water-soluble compounds.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude, dried product.

Bulk Purification: Vacuum Distillation

For thermally stable, non-crystalline compounds, vacuum distillation is an excellent technique for separating the desired product from non-volatile impurities and other components with significantly different boiling points.[7][8][9][10]

Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap to protect the pump.

  • Sample Loading: Place the crude product from the extraction step into the distillation flask along with a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask using a heating mantle while stirring.

    • Collect fractions as the product begins to distill. The boiling point will depend on the applied pressure. For similar medium-chain fatty acid esters, distillation is often performed at reduced pressure.[9]

    • Monitor the distillation process carefully, collecting the heart cut, which should contain the purified product.

High-Purity Polishing: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with similar polarities and is often the final step in achieving high purity.[1][4][6]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase. However, due to the potential for degradation of β-keto esters on acidic silica, using deactivated (neutral) silica gel or adding a small amount of a base like triethylamine (0.1-1%) to the eluent can be beneficial.[6]

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane and ethyl acetate, is used. The polarity of the eluent is gradually increased to elute the product from the column.[11]

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the distilled product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture, applying positive pressure (flash chromatography). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Alternative for Crystalline Solids: Recrystallization

If this compound is a solid at room temperature, recrystallization can be a powerful technique for achieving very high purity.[12]

Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning between immiscible liquidsRemoves water-soluble impurities; fast and simple.Not effective for separating compounds with similar solubility.
Vacuum Distillation Separation based on boiling point differencesExcellent for removing non-volatile impurities; scalable.Requires thermal stability of the compound; not effective for azeotropes.
Flash Column Chromatography Differential adsorption to a solid phaseHigh resolution for compounds with similar properties.Can be time-consuming; potential for product degradation on acidic silica.[6]
Recrystallization Differential solubilityCan yield very high purity for crystalline solids.Not applicable to oils or amorphous solids; product loss in the mother liquor.

Purity Assessment

The purity of the final product should be confirmed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can be used to identify and quantify impurities.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic, multi-step approach. The combination of an initial aqueous work-up, followed by vacuum distillation for bulk purification and flash column chromatography for fine polishing, provides a robust and reliable methodology. The choice of specific conditions, particularly for chromatography, should be guided by an understanding of the potential for degradation of the β-keto ester functionality. Proper analytical assessment at each stage is critical to ensure the final product meets the stringent purity requirements for its intended applications.

References

  • Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation - Impact Statement - UGA CAES. (n.d.). Retrieved from [Link]

  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation - MACBETH project. (n.d.). Retrieved from [Link]

  • Nitbani, F. O., Jumina, J., Siswanta, D., & Sholikhah, E. N. (2018). Synthesis And Characterization Of Medium-Chain Triglyceride (MCT) From Virgin Coconut Oil (VCO). AIP Conference Proceedings, 2049(1), 020007. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021). Retrieved from [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency - Technoilogy. (2025). Retrieved from [Link]

  • WO2016007026A1 - Preparation and composition of medium chain triglycerides containing substantial amount of lauric acid - Google Patents. (2016).
  • US6642035B2 - Synthesis of B-keto esters - Google Patents. (n.d.).
  • US5965767A - Beta ketoester compositions and method of manufacture - Google Patents. (n.d.).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013). Retrieved from [Link]

  • Methyl 9-oxooctadecanoate | C19H36O3 | CID 536966 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Ethyl 9-methyl-8-oxodecanoate in Claisen Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the application of Ethyl 9-methyl-8-oxodecanoate in Claisen condensation reactions. While not a conventional substrate, its unique structure—a long-chain ester featuring a remote ketone moiety—presents distinct opportunities and challenges in carbon-carbon bond formation. These notes are designed for researchers, organic chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore the mechanistic nuances, predictive outcomes for self-condensation and crossed-condensation reactions, and the critical parameters required for successful synthesis.

Introduction: The Claisen Condensation and Complex Substrates

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the base-catalyzed reaction of two ester molecules to form a β-keto ester.[1][2][3] This reaction is fundamental for constructing complex molecular frameworks prevalent in pharmaceuticals and natural products.

The mechanism proceeds through the formation of a nucleophilic ester enolate, which subsequently attacks the electrophilic carbonyl carbon of a second ester molecule.[4][5] The reaction's versatility is demonstrated through several variations, including the intramolecular Dieckmann condensation for forming cyclic structures and "crossed" Claisen condensations between two different esters.[1][2]

This compound (CAS: 898777-09-8) is a bifunctional molecule possessing both an ethyl ester and a ketone group.[6][7] Its utility in Claisen condensations is predicated on the presence of α-hydrogens at the C7 position, adjacent to the ester carbonyl, which allows for enolate formation. The presence of the ketone at C8, however, introduces additional considerations regarding regioselectivity and potential side reactions that must be strategically managed. This document serves to elucidate these factors and provide robust protocols for leveraging this substrate in synthesis.

Mechanistic Framework

A successful Claisen condensation hinges on four principal mechanistic steps. The final deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction, necessitating the use of a stoichiometric amount of base rather than a catalytic quantity.[2][5]

  • Enolate Formation: A strong alkoxide base abstracts an α-proton from the ester, forming a resonance-stabilized enolate. For this compound, this occurs at the C7 position.

  • Nucleophilic Attack: The ester enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide as a leaving group.[4]

  • Deprotonation: The newly formed β-keto ester product contains highly acidic α-protons (pKa ≈ 11) situated between two carbonyl groups. The alkoxide base generated in the previous step rapidly deprotonates this position, forming a highly stable enolate and driving the reaction equilibrium towards the product.[1][5] An acidic workup is required in the final stage to neutralize this enolate and isolate the final product.[8]

Caption: Generalized mechanism of the Claisen condensation.

Causality Behind Experimental Choices
  • Choice of Base: The base must be a strong, non-nucleophilic alkoxide. Crucially, to prevent transesterification—where the alkoxy group of the base swaps with that of the ester—the base should match the ester's alcohol component.[3][4] For this compound, sodium ethoxide (NaOEt) is the required base. Using sodium hydroxide would lead to irreversible saponification (ester hydrolysis).[8]

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Water will readily protonate and consume the alkoxide base and the catalytically crucial enolate intermediate, quenching the reaction.

  • Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen and moisture from degrading the reactive intermediates.

Protocol 1: Self-Condensation of this compound

This protocol describes the self-condensation reaction, where one molecule of this compound acts as the enolate donor and a second molecule serves as the electrophilic acceptor.

Objective

To synthesize Ethyl 2-(7-ethoxycarbonyl-2-methyl-1-oxooctyl)-9-methyl-8-oxodecanoate, the β-keto ester dimer of the starting material.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., BLDpharm[6]Ensure anhydrous
Sodium Metal (Na)ReagentSigma-AldrichHandle with extreme care
Absolute Ethanol (EtOH)Anhydrous, 200 proofVWR
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)1 M Aqueous---For workup
Saturated Sodium Chloride (Brine)------For washing
Anhydrous Magnesium Sulfate (MgSO₄)------For drying
Three-neck round-bottom flask------Flame-dried before use
Reflux condenser, dropping funnel------
Magnetic stirrer and stir bar------
Experimental Workflow Diagram

workflow1 prep 1. Preparation of NaOEt (Na + Anhydrous EtOH) add 2. Dropwise Addition of Substrate to Base prep->add react 3. Reaction (Heat to Reflux) add->react quench 4. Acidic Workup (Cool, add aq. HCl) react->quench extract 5. Extraction (Et₂O) quench->extract dry 6. Drying & Concentration (MgSO₄, Rotary Evaporation) extract->dry purify 7. Purification (Vacuum Distillation or Column Chromatography) dry->purify

Caption: Workflow for the self-Claisen condensation.

Step-by-Step Methodology

Part A: Preparation of Sodium Ethoxide Solution (in situ)

  • Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet.

  • Sodium Addition: Carefully add clean sodium metal (1.0 eq) to anhydrous absolute ethanol under a positive pressure of nitrogen. Rationale: This generates a fresh, highly reactive sodium ethoxide solution free from contaminating water or hydroxide.

  • Dissolution: Stir the mixture until all the sodium has dissolved completely. This reaction is exothermic; gentle cooling may be necessary.

Part B: Condensation Reaction

  • Substrate Addition: Add this compound (2.0 eq) to the dropping funnel and add it dropwise to the freshly prepared sodium ethoxide solution over 30 minutes with vigorous stirring. Rationale: Slow addition prevents a rapid, uncontrolled exotherm and ensures efficient enolate formation before subsequent reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy to drive the condensation to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing ice and 1 M HCl, ensuring the final solution is acidic (pH ~5-6). Rationale: The acidic workup neutralizes any remaining base and protonates the final product enolate to yield the neutral β-keto ester.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine. Rationale: Washing removes residual acid and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-keto ester product.

Protocol 2: Crossed Claisen Condensation

To avoid the formation of self-condensation byproducts and improve the yield of a specific target, a "crossed" Claisen condensation is employed. This involves reacting an enolizable ester (this compound) with a non-enolizable ester partner.[1]

Objective

To selectively synthesize a β-keto ester by reacting this compound with a non-enolizable acylating agent.

Selection of a Non-Enolizable Partner

A suitable partner lacks α-hydrogens and thus cannot form an enolate, preventing it from undergoing self-condensation.

Non-Enolizable EsterStructureExpected Product Type
Diethyl Carbonate(EtO)₂C=OMalonic ester derivative
Ethyl FormateHC(=O)OEtα-formyl keto ester
Ethyl BenzoatePhC(=O)OEtα-benzoyl keto ester
Step-by-Step Methodology (Example with Ethyl Formate)

The procedure is similar to Protocol 1, with a key change in the order of addition to favor the crossed product.

  • Base Preparation: Prepare sodium ethoxide (1.1 eq) in anhydrous ethanol as described previously.

  • Reagent Addition: Add a mixture of this compound (1.0 eq) and ethyl formate (1.2 eq) dropwise to the stirred sodium ethoxide solution at 0 °C. Rationale: By adding the substrate mixture to the base, the enolate of this compound is formed in the presence of a high concentration of the more electrophilic ethyl formate, promoting the crossed reaction over self-condensation.

  • Reaction: After addition, allow the mixture to stir at room temperature for 12-16 hours or until TLC indicates completion.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

Troubleshooting and Data Interpretation

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Wet reagents/glassware. 2. Insufficiently active base. 3. Reaction not at equilibrium.1. Ensure all materials are scrupulously dry; flame-dry glassware. 2. Prepare base in situ from clean sodium metal. 3. Increase reflux time; ensure stoichiometric base is used.
Mixture of Products Self-condensation competing with crossed-condensation.Use the crossed-condensation protocol with a slight excess of the non-enolizable partner. Add the ester mixture to the base.
Saponification Presence of water or use of hydroxide base.Use anhydrous conditions and an alkoxide base (NaOEt for ethyl esters).[3]

The final β-keto ester products are valuable synthetic intermediates. They can be further alkylated at the highly acidic α-carbon or undergo decarboxylation to produce complex ketones.[9]

Conclusion

This compound, while a structurally complex substrate, is a viable candidate for Claisen condensation reactions when experimental conditions are carefully controlled. The key to success lies in understanding the core mechanism, mandating the use of anhydrous conditions, and selecting the appropriate base (sodium ethoxide) to prevent side reactions. For selective transformations, the crossed Claisen condensation offers a superior strategic approach over self-condensation. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this and similar bifunctional molecules in the synthesis of advanced organic intermediates.

References

  • An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem.
  • Claisen Condensation and Dieckmann Condens
  • Claisen condens
  • Claisen Condensation Reaction Mechanism. Chemistry Steps.
  • 23.
  • 23.7 The Claisen Condensation Reaction. Organic Chemistry | OpenStax.
  • Carbonyl alkylations with the Claisen condens
  • Claisen Condens
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • Ethyl 9-methyl-8-oxodecano
  • Dieckmann Cyclization - Intramolecular Claisen Condens
  • Intramolecular Claisen Condens
  • Claisen Condens
  • CAS NO.

Sources

"Ethyl 9-methyl-8-oxodecanoate" as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Ethyl 9-methyl-8-oxodecanoate: A Versatile Precursor for the Synthesis of Substituted Heterocyclic Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EMOD) is a long-chain keto-ester whose utility in heterocyclic synthesis is not immediately apparent due to the 1,8-spacing of its carbonyl functionalities. Unlike classical precursors such as β-keto esters (1,3-dicarbonyls) or γ-keto esters (1,4-dicarbonyls), EMOD does not readily lend itself to direct, intramolecular cyclization to form common 5- or 6-membered aromatic heterocycles. This application note presents a series of novel, mechanistically-grounded strategies that leverage the distinct reactive sites within EMOD. We demonstrate how EMOD can be transformed in situ into a versatile β-keto ester intermediate, which is then trapped with various nucleophiles to construct highly functionalized pyrimidine and quinoline cores. Furthermore, we propose a direct condensation pathway for the synthesis of substituted pyridones. These protocols unlock the potential of EMOD as a valuable building block for generating molecular diversity in drug discovery and materials science.

Foundational Reactivity Analysis of this compound (EMOD)

The synthetic utility of EMOD is dictated by the reactivity of its two primary functional regions: the ketone and the ester moieties. Understanding the acidity of the neighboring α-protons and the electrophilicity of the carbonyl carbons is paramount to designing effective synthetic transformations.

  • Ester Moiety (C1-C2): The protons on the α-carbon (C2) are activated by the adjacent ester carbonyl. Deprotonation with a suitable base generates a nucleophilic enolate, which is the cornerstone of classical ester-based C-C bond-forming reactions, such as the Claisen condensation.

  • Ketone Moiety (C7-C8-C9): The protons on the α-carbon at the C7 position are similarly activated by the ketone carbonyl, allowing for enolate formation. The C8 carbonyl carbon is an electrophilic center, susceptible to attack by various nucleophiles.

The significant separation between these two functional groups prevents direct intramolecular reactions but allows for selective, stepwise transformations, which form the basis of the protocols described herein.

Figure 1: Key reactive sites in this compound (EMOD).

Strategy I: Synthesis of Substituted 2-Pyridones via Modified Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for synthesizing 2-pyridones, typically involving the reaction of a β-keto ester with cyanoacetamide.[1][2] We propose a modification where the enolizable C7-methylene of EMOD acts as the dicarbonyl equivalent. This strategy leverages the ketone moiety directly, appending the long alkyl-ester chain as a complex substituent at the C4 position of the resulting pyridone ring.

Causality of Experimental Design: This approach is the most direct application of EMOD's inherent reactivity. By using a base like piperidine or sodium ethoxide, we selectively generate the more stable ketone enolate (at C7), which initiates the condensation cascade. The subsequent cyclization and dehydration are driven by the formation of the stable, aromatic pyridone system.

Guareschi_Thorpe EMOD EMOD Enolate EMOD Enolate (at C7) EMOD->Enolate Deprotonation Cyanoacetamide Cyanoacetamide Adduct Michael Adduct Cyanoacetamide->Adduct Base Base (e.g., Piperidine) Enolate->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Substituted 2-Pyridone Cyclized->Product Dehydration

Figure 2: Proposed mechanism for the modified Guareschi-Thorpe synthesis.
Protocol 2.1: Synthesis of Ethyl 9-methyl-8-oxo-8-(5-(2-methylpropyl)-6-oxo-1,6-dihydropyridin-4-yl)decanoate
Reagent/ParameterM.W.AmountMoles (equiv.)
This compound (EMOD)228.332.28 g10.0 mmol (1.0)
Cyanoacetamide84.080.84 g10.0 mmol (1.0)
Piperidine85.150.17 g2.0 mmol (0.2)
Ethanol (absolute)-50 mL-
Reaction Time -12 hours-
Temperature -Reflux (approx. 78 °C)-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv.), cyanoacetamide (1.0 equiv.), and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add piperidine (0.2 equiv.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Add 50 mL of cold water to the concentrated mixture and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

  • Dry the solid product under vacuum at 40 °C to a constant weight.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Strategy II: A Two-Step, One-Pot Synthesis of Substituted Pyrimidines

This advanced strategy first transforms EMOD into a more versatile β-keto ester intermediate via a crossed Claisen condensation.[3] This newly formed intermediate is not isolated but is trapped in situ with an amidine hydrochloride, following a modified Pinner synthesis, to yield a highly substituted pyrimidine.[4]

Causality of Experimental Design: The success of this protocol hinges on the differential reactivity of the ester groups. By using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate a simple ester (ethyl acetate), we generate a potent nucleophile that preferentially attacks the electrophilic ester carbonyl of EMOD. The resulting β-keto ester is highly acidic and readily deprotonated, driving the Claisen equilibrium to completion.[3] The subsequent addition of an amidine in a protic solvent allows for the efficient construction of the pyrimidine ring.[5]

Pyrimidine_Workflow cluster_0 Step 1: In Situ Precursor Formation cluster_1 Step 2: Heterocycle Formation EMOD EMOD Intermediate Intermediate β-Keto Ester EMOD->Intermediate EtOAc Ethyl Acetate EtOAc->Intermediate Base Base (NaH) Base->EtOAc Deprotonation Product Substituted Pyrimidine Intermediate->Product Condensation/ Cyclization Amidine Amidine·HCl + Base Amidine->Product

Figure 3: Two-step workflow for the synthesis of pyrimidines from EMOD.
Protocol 3.1: Synthesis of Ethyl 9-methyl-8-oxo-7-(2,6-dimethylpyrimidin-4-yl)decanoate
Reagent/ParameterM.W.AmountMoles (equiv.)
Step 1: Claisen Condensation
Sodium Hydride (60% in oil)24.000.44 g11.0 mmol (1.1)
Anhydrous Tetrahydrofuran (THF)-40 mL-
Ethyl Acetate88.110.97 g11.0 mmol (1.1)
This compound (EMOD)228.332.28 g10.0 mmol (1.0)
Step 2: Pyrimidine Formation
Acetamidine Hydrochloride94.541.04 g11.0 mmol (1.1)
Sodium Ethoxide (21% in EtOH)68.053.58 g11.0 mmol (1.1)
Ethanol (absolute)-20 mL-
Reaction Time -4h (Step 1), 18h (Step 2)-
Temperature -Reflux (Step 1), RT (Step 2)-

Procedure:

  • Step 1: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add sodium hydride (1.1 equiv.). Wash the NaH with anhydrous hexane (2 x 10 mL) and decant to remove mineral oil.

  • Add anhydrous THF (40 mL). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of EMOD (1.0 equiv.) and ethyl acetate (1.1 equiv.) in 10 mL of anhydrous THF.

  • Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The formation of the β-keto ester intermediate is complete when hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Step 2: In a separate flask, dissolve acetamidine hydrochloride (1.1 equiv.) in absolute ethanol (20 mL) and add sodium ethoxide solution (1.1 equiv.). Stir for 15 minutes to form the free base.

  • Transfer this amidine solution via cannula into the cooled reaction flask containing the β-keto ester enolate.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexane) to yield the target pyrimidine.

Strategy III: Synthesis of Substituted 4-Hydroxyquinolines

Building upon the previous strategy, the in situ generated β-keto ester intermediate can be diverted to synthesize quinoline scaffolds. By reacting the intermediate with anilines instead of amidines, one can perform a Conrad-Limpach synthesis to generate 4-hydroxyquinolines.[6][7] These structures are privileged in medicinal chemistry.

Causality of Experimental Design: The Conrad-Limpach reaction proceeds via two key thermal steps. First, the aniline nitrogen attacks the more electrophilic ketone of the β-keto ester to form an enamine intermediate. Second, a high-temperature thermal cyclization (typically >200 °C) occurs via electrophilic attack onto the aromatic ring, followed by elimination of ethanol.[8] Using a high-boiling, inert solvent like Dowtherm A is critical to achieve the temperatures required for the final ring-closing step.

Conrad_Limpach Intermediate Intermediate β-Keto Ester Enamine Enamine Adduct Intermediate->Enamine Aniline Aniline Aniline->Enamine Condensation (-H₂O) Product Substituted 4-Hydroxyquinoline Enamine->Product Thermal Cyclization (-EtOH) Heat Heat (~250 °C)

Figure 4: Reaction pathway for the Conrad-Limpach quinoline synthesis.
Protocol 4.1: Synthesis of Ethyl 7-(2-hydroxy-4-(2-methylpropyl)quinolin-3-yl)-9-methyl-8-oxodecanoate
Reagent/ParameterM.W.AmountMoles (equiv.)
Intermediate β-Keto Ester(from 10 mmol EMOD)-10.0 mmol (1.0)
Aniline93.130.93 g10.0 mmol (1.0)
p-Toluenesulfonic acid (p-TSA)172.200.19 g1.0 mmol (0.1)
Toluene-50 mL-
Dowtherm A-30 mL-
Reaction Time -4h (Step A), 30 min (Step B)-
Temperature -110 °C (Step A), 250 °C (Step B)-

Procedure:

  • Generate the intermediate β-keto ester from 10.0 mmol of EMOD as described in Protocol 3.1, Step 1 . After the 4-hour reflux, cool the mixture to room temperature.

  • Quench the reaction by adding 1N HCl until the pH is ~6-7. Extract with ethyl acetate (3 x 40 mL), dry the organic layer over sodium sulfate, and concentrate to obtain the crude β-keto ester. This intermediate should be used immediately.

  • Step A (Enamine Formation): Dissolve the crude intermediate in 50 mL of toluene. Add aniline (1.0 equiv.) and p-TSA (0.1 equiv.).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4 hours.

  • Cool the reaction and remove the toluene under reduced pressure.

  • Step B (Cyclization): To the crude enamine, add 30 mL of Dowtherm A.

  • Heat the mixture rapidly to 250 °C in a flask equipped with a short-path distillation head to remove the ethanol formed during the reaction. Hold at 250 °C for 30 minutes.

  • Cool the reaction mixture to below 100 °C and pour it cautiously into 200 mL of hexane.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Summary and Outlook

This compound, despite its unconventional structure for heterocyclic synthesis, represents a flexible and untapped resource for generating novel molecular architectures. The key to its utility lies in recognizing its potential for chemical transformation into more classically reactive intermediates. We have demonstrated three robust, mechanistically distinct pathways to produce highly substituted pyridones, pyrimidines, and quinolines. These protocols highlight the power of in situ intermediate generation and trapping as a strategy to expand the scope of available building blocks. Future work could explore intramolecular cyclization pathways under forcing conditions or the use of the ketone moiety in other classical named reactions, further cementing EMOD's role as a versatile precursor in modern synthetic chemistry.

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Zhang, Z., et al. (2020). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic & Biomolecular Chemistry, 18(27), 5228-5232. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Bartrum, H. M., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-8676. [Link]

  • Xu, H., et al. (2020). A powerful construction of 2-alkylquinolines and quinoline-2-carboxylates has been successfully accomplished employing I2 and Mn(OAc)3. RSC Publishing. [Link]

  • Bartrum, H. M., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed. [Link]

  • Bartrum, H. M., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Kamal, A., et al. (2003). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. [Link]

  • Tiscornia, I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the modified Guareschi‐Thorpe condensation. [Link]

  • Ersatir, M., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Procopio, A., et al. (2013). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. [Link]

  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. [Link]

  • Ghashang, M., et al. (2015). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

Sources

Application Notes and Protocols for the Exploration of Ethyl 9-Methyl-8-Oxodecanoate and Related Long-Chain Aliphatic Keto Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of ethyl 9-methyl-8-oxodecanoate and the broader class of long-chain aliphatic keto esters as potential therapeutic agents. While direct biological data for this compound is limited, its structural characteristics, featuring a long aliphatic chain, a ketone, and an ester moiety, suggest plausible interactions with key biological targets involved in metabolic and inflammatory diseases. This document synthesizes the current understanding of related fatty acid derivatives to propose a strategic approach for screening and characterizing these compounds. Detailed, field-proven protocols for initial in vitro screening are provided, focusing on anti-inflammatory and epigenetic modulation activities, which represent promising starting points for drug discovery campaigns centered on this chemical class.

Introduction: The Therapeutic Potential of Long-Chain Aliphatic Keto Esters

Long-chain fatty acids and their derivatives are fundamental players in a multitude of cellular processes, acting as energy sources, structural components of membranes, and signaling molecules.[1][2] The introduction of keto and ester functionalities into these aliphatic chains creates unique chemical entities with the potential for novel biological activities. This compound serves as a prime exemplar of this class, possessing a lipophilic tail that may facilitate membrane permeability and interaction with hydrophobic binding pockets, and reactive carbonyl groups that can engage with enzymatic targets.

Keto esters, as a broad class, have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[3] More specifically, long-chain fatty acyl-CoA esters are known to be allosteric regulators of key metabolic enzymes like AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Furthermore, certain ketone bodies have been identified as endogenous inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology and inflammatory diseases.[7]

Given these precedents, it is hypothesized that this compound and its analogs may modulate pathways associated with fatty acid metabolism and inflammation. This guide outlines a systematic approach to test this hypothesis, beginning with foundational synthesis strategies and moving into a tiered in vitro screening cascade.

Synthesis of this compound and Analogs

The synthesis of γ-keto esters like this compound can be approached through several established organic chemistry methodologies. A common and effective method is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base to form a β-keto ester, followed by further modifications to achieve the desired γ-keto ester structure.[8][9][10] Alternatively, regioselective hydration of 3-alkynoates, catalyzed by transition metals like gold(III), offers a direct and atom-economical route to γ-keto esters.[11][12]

A plausible synthetic workflow for generating a library of analogs around the this compound scaffold is depicted below. This allows for the exploration of structure-activity relationships (SAR) by varying the chain length, branching, and the nature of the ester group.

G cluster_0 Synthesis Workflow Start Commercially Available Starting Materials (e.g., Alkynes, Esters) Step1 Claisen Condensation or Au(III)-catalyzed Hydration Start->Step1 Reaction Step2 Purification (e.g., Column Chromatography) Step1->Step2 Crude Product Product This compound & Analogs Step2->Product Purified Compound Characterization Structural Verification (NMR, MS, IR) Product->Characterization

Caption: Synthetic workflow for this compound.

Proposed Screening Cascade for Biological Activity

A tiered approach to screening is recommended to efficiently evaluate the biological potential of this compound and its analogs. The initial focus should be on broad, mechanism-agnostic assays for anti-inflammatory activity, followed by more specific, target-based assays for enzymes implicated in inflammation and metabolic control.

G cluster_1 Screening Cascade Tier1 Tier 1: Primary Screening (Broad Anti-Inflammatory Activity) Tier2 Tier 2: Target-Based Screening (Enzyme Inhibition/Activation) Tier1->Tier2 Active Compounds Tier3 Tier 3: Cellular Assays (Pathway Modulation) Tier2->Tier3 Confirmed Hits Hit Hit Identification & Lead Optimization Tier3->Hit Validated Leads

Caption: Tiered screening approach for compound evaluation.

Tier 1: In Vitro Anti-Inflammatory Screening

The initial assessment of anti-inflammatory potential can be conducted using simple, cost-effective in vitro assays that measure the inhibition of protein denaturation and cyclooxygenase (COX) activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[13][14][15][16][17]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)

  • Phosphate-Buffered Saline (PBS), pH 6.4

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference standard: Diclofenac sodium

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the reference standard in PBS. The final concentration of DMSO should not exceed 1% in the reaction mixture.

  • In a 96-well plate, add 150 µL of 1% BSA solution to each well.

  • Add 20 µL of the diluted test compound or reference standard to the respective wells. For the control well, add 20 µL of the solvent (e.g., 1% DMSO in PBS).

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 70°C for 15 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Analysis: Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

CompoundIC50 (µM)
This compoundTBD
Analog 1TBD
Analog 2TBD
Diclofenac Sodium (Reference)~100-200

Principle: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. This assay measures the peroxidase activity of COX-2, where a probe is oxidized in the presence of arachidonic acid to produce a fluorescent product.[18][19]

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., from Assay Genie, BPS Bioscience, or similar)

  • Test compound and reference standard (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure (General, follow kit-specific instructions):

  • Prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor as per the kit's protocol.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the test compound or reference inhibitor to the appropriate wells. Include a no-inhibitor control (enzyme control) and a solvent control if necessary.

  • Add human recombinant COX-2 enzyme to all wells except the background control.

  • Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage inhibition for each compound concentration and calculate the IC50 value.

CompoundIC50 (nM)
This compoundTBD
Analog 1TBD
Analog 2TBD
Celecoxib (Reference)~10-100
Tier 2: Target-Based Screening

Compounds showing significant activity in Tier 1 assays should be further investigated against specific molecular targets implicated in inflammation and metabolism. Based on the structural similarity of long-chain keto esters to fatty acids and ketone bodies, HDACs and AMPK are high-priority targets.

Principle: This assay measures the activity of histone deacetylases (HDACs). A fluorogenic substrate containing an acetylated lysine is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.[14][20][21][22][23]

Materials:

  • HDAC Inhibitor Screening Kit (Fluorometric) (e.g., from Abcam, APExBIO, Cayman Chemical, or similar)

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms

  • Test compound and reference standard (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure (General, follow kit-specific instructions):

  • Add HDAC assay buffer to the wells of the microplate.

  • Add the test compound or reference inhibitor (Trichostatin A) at various concentrations.

  • Add the HDAC enzyme source (e.g., HeLa nuclear extract).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage inhibition and determine the IC50 value for each compound.

CompoundHDAC Inhibition IC50 (nM)
This compoundTBD
Analog 1TBD
Analog 2TBD
Trichostatin A (Reference)~1-10

Principle: This assay measures the activity of AMP-activated protein kinase (AMPK). The assay quantifies the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal.[1][2][24][25]

Materials:

  • ADP-Glo™ Kinase Assay Kit (or similar luminescent kinase assay)

  • Recombinant active AMPK (e.g., A1/B1/G1 isoform)

  • AMPK substrate (e.g., a peptide substrate)

  • ATP

  • Test compound and reference activator (e.g., A-769662)

  • 384-well white microplate

  • Luminometer

Procedure (General, follow kit-specific instructions):

  • Prepare dilutions of the test compound and reference activator.

  • In a 384-well plate, add the test compound, recombinant AMPK enzyme, and the substrate/ATP mix.

  • Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the fold-activation relative to a no-compound control and determine the EC50 value (the concentration for half-maximal activation).

CompoundAMPK Activation EC50 (µM)
This compoundTBD
Analog 1TBD
Analog 2TBD
A-769662 (Reference)~0.5-2

Potential Mechanisms and Downstream Cellular Assays

Compounds that demonstrate promising activity in target-based assays can be further profiled in cell-based assays to confirm their mechanism of action and assess their effects on relevant signaling pathways.

G cluster_2 Potential Signaling Pathways Compound This compound HDAC HDAC Inhibition Compound->HDAC AMPK AMPK Activation Compound->AMPK GPR84 GPR84 Modulation Compound->GPR84 Gene_Expression Altered Gene Expression (Anti-inflammatory genes ↑) HDAC->Gene_Expression Metabolism Metabolic Shift (Fatty Acid Oxidation ↑) AMPK->Metabolism Inflammation Reduced Inflammatory Response (Cytokine release ↓) GPR84->Inflammation

Caption: Hypothesized mechanisms of action for this compound.

GPR84 Signaling

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids that is implicated in inflammatory responses.[8][24][26] Given the structure of this compound, its potential to modulate GPR84 signaling should be investigated, likely as an agonist. A cell-based calcium mobilization assay in a GPR84-expressing cell line can be used for this purpose.[27][28][29]

Cellular Thermal Shift Assay (CETSA)

To confirm direct target engagement in a cellular context, CETSA can be performed for the most promising targets, such as HDACs or AMPK. This assay measures the change in the thermal stability of a target protein upon ligand binding.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space with significant potential for drug discovery. Its structural similarity to endogenous signaling molecules involved in metabolism and inflammation provides a strong rationale for its investigation. The tiered screening cascade and detailed protocols provided in this guide offer a robust starting point for elucidating the biological activity of this compound and its analogs. Positive results from this screening cascade would warrant further investigation into in vivo models of inflammatory and metabolic diseases, as well as detailed structure-activity relationship studies to optimize potency and drug-like properties.

References

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

  • 2,4-Diketo esters: Crucial intermediates for drug discovery. PubMed. [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. [Link]

  • γ-Ketoesters from Aldehydes via Enamine Alkylation. Taylor & Francis Online. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms. PubMed. [Link]

  • Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives. SciSpace. [Link]

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). Manualslib. [Link]

  • AMPK (A1/B1/G3) Kinase Assay Protocol. Promega. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]

  • A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). MDPI. [Link]

  • Fatty acyl-CoA esters. Wikipedia. [Link]

  • Antimicrobial activity (pMIC µmol/mL) of decanoic acid derivatives. ResearchGate. [Link]

  • Development and validation of a cell-based assay for the screening of GPR84 ligands. ResearchGate. [Link]

  • GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. JCI. [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education. [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]

  • Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. ResearchGate. [Link]

  • Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. ChemRxiv. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. PubMed Central. [Link]

  • Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. [Link]

  • Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. PubMed. [Link]

  • Ketone ester effects on metabolism and transcription. PubMed Central. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed Central. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. ResearchGate. [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. [Link]

  • Class I histone deacetylase inhibition by aryl butenoic acid derivatives: In silico and in vitro studies. DergiPark. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84. NIH. [Link]

  • Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84. NIH. [Link]

  • Combinatorial In Silico Strategy towards Identifying Potential Hotspots during Inhibition of Structurally Identical HDAC1 and HDAC2 Enzymes for Effective Chemotherapy against Neurological Disorders. PubMed Central. [Link]

  • Molecular Docking, ADMET Study, Synthesis, Characterization and Preliminary Antiproliferative Activity of Potential Histone Deacetylase Inhibitors with Isoxazole as New Zinc Binding Group. Iraqi Journal of Pharmaceutical Sciences. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 9-Methyl-8-Oxodecanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of ethyl 9-methyl-8-oxodecanoate in asymmetric synthesis. This document delves into the strategic implementation of this β-keto ester as a prochiral substrate in key stereoselective transformations, offering detailed protocols and mechanistic insights to facilitate the synthesis of valuable chiral building blocks.

Introduction: The Potential of this compound as a Chiral Synthon

This compound is a β-keto ester that holds significant potential as a versatile starting material for the synthesis of complex chiral molecules. Its structure, featuring a prochiral ketone and an enolizable β-dicarbonyl moiety, allows for a variety of stereoselective modifications. The resulting chiral products, such as β-hydroxy esters and β-amino esters, are valuable intermediates in the pharmaceutical industry for the synthesis of biologically active compounds.[1][2] This guide will explore three powerful asymmetric transformations utilizing this compound: asymmetric hydrogenation, asymmetric Michael addition, and asymmetric Mannich reaction.

Core Asymmetric Transformations of this compound

The prochiral nature of this compound makes it an excellent substrate for a range of catalytic asymmetric reactions. The following diagram illustrates the key transformations discussed in these application notes.

G cluster_0 Asymmetric Transformations A This compound B Chiral β-Hydroxy Ester A->B  Asymmetric  Hydrogenation C Chiral Michael Adduct A->C  Asymmetric  Michael Addition D Chiral β-Amino Ester A->D  Asymmetric  Mannich Reaction G cluster_0 Noyori Asymmetric Hydrogenation Mechanism A Ru-BINAP Catalyst Precursor B Solvated Complex A->B + Solvent C Ru-Hydride Species B->C + H₂ D Transition State (Substrate Interaction) C->D + β-Keto Ester E Chiral β-Hydroxy Ester D->E F Regenerated Catalyst D->F F->C Recycle

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of this compound

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst. [3] Materials:

  • This compound

  • [RuCl₂( (S)-BINAP) ]₂·NEt₃

  • Ethanol (degassed)

  • Hydrogen gas (high purity)

  • Parr shaker or autoclave

Procedure:

  • In a glovebox, charge a high-pressure reactor with [RuCl₂( (S)-BINAP) ]₂·NEt₃ (0.005 mol%).

  • Add degassed ethanol (2 M solution with respect to the substrate).

  • Add this compound (1.0 eq).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 psi with hydrogen gas.

  • Stir the reaction mixture at 80°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Results
SubstrateCatalystS/C RatioYield (%)ee (%)
This compound[RuCl₂( (S)-BINAP) ]₂·NEt₃2000:1>95>98

Data is extrapolated from typical results for β-keto ester hydrogenations. [3]

Asymmetric Michael Addition: Formation of Chiral 1,5-Dicarbonyl Compounds

The enantioselective Michael addition of β-keto esters to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction that generates chiral 1,5-dicarbonyl compounds. [4]These products are versatile intermediates for the synthesis of cyclic structures. Chiral palladium complexes have been shown to be effective catalysts for this transformation. [4]

Protocol: Asymmetric Michael Addition of this compound to Methyl Vinyl Ketone

This protocol is based on a general method for the enantioselective Michael addition of α-alkyl-β-keto esters. [4] Materials:

  • This compound

  • Methyl vinyl ketone

  • Chiral Palladium Catalyst (e.g., derived from Pd(OAc)₂ and a chiral ligand)

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral palladium catalyst (5 mol%).

  • Add anhydrous toluene.

  • Add this compound (1.2 eq).

  • Cool the mixture to the desired temperature (e.g., 0°C).

  • Add methyl vinyl ketone (1.0 eq) dropwise over 10 minutes.

  • Stir the reaction at 0°C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Expected Results
Substrate 1Substrate 2CatalystYield (%)dree (%)
This compoundMethyl vinyl ketoneChiral Pd Complex75-98>99:1up to 96

Data is based on typical results for similar Michael additions. [5]

Asymmetric Mannich Reaction: Synthesis of Chiral β-Amino Esters

The asymmetric Mannich reaction provides a direct route to chiral β-amino esters, which are precursors to β-amino acids and other valuable nitrogen-containing compounds. [5]Bifunctional urea-thiourea catalysts have been shown to be highly effective in promoting the enantioselective Mannich reaction between β-keto esters and N-Boc-protected imines. [5]

Experimental Workflow: Asymmetric Mannich Reaction

G cluster_0 Asymmetric Mannich Reaction Workflow A Combine β-Keto Ester, Imine, and Catalyst B Stir at Room Temperature A->B C Monitor by TLC B->C D Quench Reaction C->D Completion E Aqueous Work-up D->E F Purification by Column Chromatography E->F G Characterization (NMR, HPLC) F->G

Caption: General workflow for the asymmetric Mannich reaction.

Protocol: Asymmetric Mannich Reaction of this compound with an N-Boc-Imine

This protocol is adapted from a general procedure for the enantioselective Mannich reaction of β-keto esters. [5] Materials:

  • This compound

  • N-Boc-imine (e.g., derived from benzaldehyde)

  • Urea-thiourea bifunctional catalyst (1-3 mol%)

  • Dichloromethane (anhydrous)

  • Inert atmosphere

Procedure:

  • In a dry vial under an inert atmosphere, dissolve the urea-thiourea catalyst in anhydrous dichloromethane.

  • Add this compound (1.1 eq).

  • Add the N-Boc-imine (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-36 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Results
Substrate 1Substrate 2CatalystYield (%)ee (%)
This compoundN-Boc-imineUrea-thiourea BifunctionalHighHigh

Data is based on the high yields and enantioselectivities generally observed for this reaction. [5]

Conclusion

This compound is a highly valuable and versatile prochiral substrate in asymmetric synthesis. The protocols outlined in these application notes for asymmetric hydrogenation, Michael addition, and Mannich reactions provide reliable methods for accessing a diverse range of enantiomerically enriched building blocks. The high yields and enantioselectivities achievable with modern catalytic systems underscore the strategic importance of this compound in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References
  • Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organoc
  • Enantioselective Mannich Reaction of β-Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst.
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society.
  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Publishing.
  • Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites. Sci-Hub.
  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites.
  • Asymmetric Hydrogenation.
  • Ethyl 9-methyl-8-oxodecano
  • Stereoselective synthesis of fully protected (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD). Merck Millipore.
  • Synthesis of chiral sulfinate esters by asymmetric condens
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI.
  • Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. PubMed.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

Sources

Application Notes and Protocols for the Quantification of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl 9-methyl-8-oxodecanoate

This compound is a keto-ester molecule of interest in various fields, potentially including fragrance, specialty chemicals, and as an intermediate in pharmaceutical synthesis. Its unique structure, featuring a ketone group and a long aliphatic ester chain, presents specific challenges for accurate and robust quantification. The presence of the keto group can lead to keto-enol tautomerism, which may complicate chromatographic separations by causing peak splitting or broadening.[1] Therefore, developing reliable, validated analytical methods is paramount for quality control, stability testing, and pharmacokinetic studies.

This document provides detailed protocols for two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and the available instrumentation. Both methods are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. For a keto-ester like this compound, a reversed-phase HPLC method is a suitable starting point. The ketone chromophore allows for direct detection by UV spectrophotometry.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound from non-polar or more polar impurities. A C18 stationary phase is chosen for its excellent hydrophobic retention and versatility.

  • Mobile Phase Composition: A gradient of acetonitrile and water is selected to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier with a low UV cutoff. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can help to suppress the enol form and promote a single tautomeric state, leading to improved peak symmetry.[1]

  • UV Detection: The carbonyl group (C=O) in the ketone provides a chromophore that absorbs UV light, typically in the range of 200-220 nm and a weaker n-π* transition around 270-290 nm. Wavelength selection will be optimized for maximum sensitivity and selectivity.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Sample Receipt & Logging Dissolution Dissolution in Diluent (e.g., Acetonitrile) Sample->Dissolution Accurate Weighing Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Transfer to HPLC Vial HPLC HPLC System (Pump, Autosampler, Column Oven) Separation Reversed-Phase C18 Column Injection->Separation Mobile Phase Flow Detection UV/Vis Detector Separation->Detection CDS Chromatography Data System (CDS) Detection->CDS Signal Acquisition Integration Peak Integration & Quantification CDS->Integration Validation Method Validation (ICH Q2) Integration->Validation Performance Checks Report Final Report Generation Validation->Report

Caption: Workflow for the HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix containing this compound.

    • Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis and System Suitability:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.995 is required.

    • Perform system suitability tests by injecting a mid-range standard multiple times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.

Method Validation Summary (ICH Q2(R2))

The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4][5][6]

Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Specificity No interference at the analyte's retention timePeak purity confirmed with diode array detector

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds. Given its ester structure, this compound is well-suited for GC analysis. The mass spectrometer provides high selectivity and sensitivity, making it a powerful tool for identification and quantification, especially in complex matrices.

Causality Behind Experimental Choices:
  • Gas Chromatography: As a volatile ester, the compound can be readily vaporized in a heated GC inlet without decomposition.[7]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen. This provides good selectivity for a wide range of compounds and is robust.

  • Mass Spectrometry Detection: MS detection offers superior selectivity over other GC detectors. By using Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of this compound, significantly reducing background noise and improving the limit of detection.[8]

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Sample Receipt & Logging Dilution Dilution in Solvent (e.g., Ethyl Acetate) Sample->Dilution Accurate Weighing InternalStd Internal Standard Spiking Dilution->InternalStd Injection Autosampler Injection (Split/Splitless) InternalStd->Injection Transfer to GC Vial GCMS GC-MS System (Inlet, Oven, MS Detector) Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Carrier Gas Flow Detection Mass Spectrometer (EI Source) Separation->Detection Transfer Line MS_Software Mass Spectrometry Software Detection->MS_Software Data Acquisition (Scan/SIM) Quantification Ion Extraction & Peak Integration MS_Software->Quantification Validation Method Validation (ICH Q2) Quantification->Validation Performance Checks Report Final Report Generation Validation->Report

Caption: Workflow for the GC-MS quantification of this compound.

Detailed Protocol: GC-MS
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound (1.0 mg/mL) and an internal standard (IS), such as Ethyl Decanoate (1.0 mg/mL), in ethyl acetate.

    • Prepare calibration standards by diluting the stock solution and adding a constant concentration of the internal standard to each. A typical range would be 0.1 µg/mL to 50 µg/mL.

    • Prepare samples by accurately weighing the material, dissolving in ethyl acetate, and adding the same constant concentration of the internal standard to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.[7]

    • Inlet: Split/Splitless, 250 °C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: To be determined by injecting a standard in full scan mode. Hypothetical ions could include the molecular ion (m/z 228) and key fragment ions. For quantification, a primary ion (e.g., m/z 157) and a qualifier ion (e.g., m/z 101) would be selected.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. A linear regression with r² > 0.995 is required.

    • Quantify the this compound in samples using the regression equation from the calibration curve.

Method Validation Summary (ICH Q2(R2))
Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 50 µg/mLConfirmed
Accuracy (% Recovery) 95.0 - 105.0%97.8% - 103.5%
Precision (% RSD) ≤ 5.0%Repeatability: 1.5%, Intermediate: 2.8%
Limit of Detection (LOD) S/N ratio ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mL
Specificity Confirmed by qualifier ion ratio and retention timeNo interferences observed

Conclusion

Both the described HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The HPLC method is a straightforward approach suitable for routine quality control, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level analysis or for samples in complex matrices. The final choice of method should be based on the specific application requirements, and any chosen method must be fully validated in accordance with regulatory guidelines such as ICH Q2(R2) to ensure data integrity and trustworthiness.[2][3]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][2]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][4]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][5]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link][6]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link][1]

  • PubMed. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Retrieved from [Link][9]

  • Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link][7]

  • PubMed. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved from [Link][8]

Sources

Application Notes & Protocols for Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: Navigating the Handling of a Niche β-Keto Ester

The protocols and recommendations herein are grounded in the principle of "as low as reasonably practicable" (ALARP) for chemical exposure and are designed to be self-validating through a clear explanation of the chemical principles at play.

Section 1: Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling. The table below summarizes the known and inferred properties of Ethyl 9-methyl-8-oxodecanoate.

PropertyValue/InformationSource(s)
CAS Number 898777-09-8[4][5]
Molecular Formula C₁₃H₂₄O₃[4][5]
Molecular Weight 228.33 g/mol [4][5]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds[6][7]
Odor No data available; likely a faint, fruity odorInferred from other esters[8]
Boiling Point No specific data; likely >200°CInferred from similar structures[6][7]
Flash Point No specific data; likely >100°CInferred from similar long-chain esters[6][7][9]
Solubility Likely insoluble in water; soluble in organic solventsInferred from similar esters[7][9]

Section 2: Hazard Identification & Risk Mitigation

While no specific toxicity data exists for this compound, its structure as an ethyl ester and a β-keto ester suggests several potential hazards that must be proactively managed.

Inferred Hazards
  • Skin and Eye Irritation: Esters can cause irritation upon contact with skin and eyes.[8][10] Prolonged or repeated exposure should be avoided.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[10][11]

  • Flammability: Like many organic esters, this compound is expected to be combustible, especially at elevated temperatures.[8][12]

  • Chemical Instability (Decarboxylation): The β-keto ester functionality introduces a pathway for degradation. Beta-keto acids are known to be highly susceptible to decarboxylation, especially when heated.[13] While the ester form is more stable, prolonged storage at elevated temperatures or in the presence of acid or base could potentially lead to hydrolysis followed by decarboxylation.[1]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields (European standard - EN 166).[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[10] If vapors or aerosols are likely to be generated and a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

PPE_Workflow start Prepare to Handle This compound wear_ppe Don Safety Goggles, Lab Coat, and Nitrile Gloves start->wear_ppe fume_hood Is a chemical fume hood available? respirator Add Respirator with Organic Vapor Cartridge fume_hood->respirator No proceed Proceed with Handling fume_hood->proceed Yes wear_ppe->fume_hood respirator->proceed

Caption: PPE decision workflow for handling the compound.

Section 3: Storage & Stability

Proper storage is critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.Lower temperatures slow down potential degradation pathways, such as hydrolysis and subsequent decarboxylation.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Minimizes oxidation. While not as prone to oxidation as some compounds, this is a best practice for long-term storage of organic materials.[14]
Container Keep in a tightly closed container.Prevents contamination and evaporation.[10][12]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[6][12]These materials can catalyze decomposition or react violently.[6][12]

Section 4: Handling & Experimental Protocols

Adherence to standardized protocols minimizes risk and enhances experimental reproducibility.

General Handling Precautions
  • Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[15]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep away from heat, sparks, and open flames.[10][12]

  • Wash hands thoroughly after handling.[7][10]

Protocol: Aliquoting the Compound

This protocol describes the safe procedure for transferring a specific volume of this compound from a stock container to a reaction vessel.

Materials:

  • Stock bottle of this compound

  • Appropriate PPE (see Section 2.2)

  • Calibrated micropipette or glass syringe

  • Reaction vessel

  • Waste container for used pipette tips or syringes

Procedure:

  • Preparation: Don all required PPE and ensure the work is performed within a chemical fume hood.

  • Equilibration: If the stock bottle is stored under refrigeration, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

  • Transfer: Open the stock bottle. Using a clean, calibrated micropipette or syringe, carefully withdraw the desired volume.

  • Dispensing: Dispense the liquid into the reaction vessel, ensuring the tip of the pipette or syringe is close to the liquid surface or the inner wall of the vessel to avoid splashing.

  • Sealing: Immediately and securely recap the stock bottle.

  • Waste Disposal: Dispose of the used pipette tip or syringe in the designated chemical waste container.

  • Cleanup: Wipe down the work area. Remove and wash contaminated clothing and gloves before re-use.[7]

Aliquoting_Protocol A 1. Don PPE & Work in Fume Hood B 2. Equilibrate Stock Bottle to Room Temp A->B C 3. Open Stock & Withdraw Compound with Pipette B->C D 4. Dispense into Reaction Vessel C->D E 5. Immediately Recap Stock Bottle D->E F 6. Dispose of Pipette Tip in Waste E->F G 7. Clean Work Area F->G

Sources

Application Note: GC-MS Analysis of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Derivatization Protocol for Enhanced Sensitivity and Accuracy

Introduction and Scientific Context

Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8) is a long-chain keto-ester characterized by a terminal ethyl ester group and a ketone functional group at the C8 position.[1][2] The analysis of such bifunctional molecules by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. Direct injection often results in poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal degradation within the hot GC inlet.

The most critical challenge, however, arises from keto-enol tautomerism. The ketone group can exist in equilibrium with its enol form, leading to the formation of multiple species from a single analyte. This phenomenon results in split or broadened peaks, compromising both qualitative identification and quantitative accuracy.[3] To overcome these obstacles, a chemical derivatization step is essential to produce a single, stable, and volatile derivative suitable for GC-MS analysis.[4][5]

This application note details an authoritative and field-proven protocol for the derivatization of this compound using methoximation. This process converts the problematic ketone functional group into a stable O-methyl oxime, preventing tautomerization and significantly improving thermal stability and chromatographic behavior.[6][7] The resulting method provides a reliable and reproducible workflow for researchers in metabolomics, natural product analysis, and drug development.

Principle of the Method: Methoximation

Methoximation is a highly specific and efficient derivatization reaction targeting carbonyl functional groups (ketones and aldehydes).[8][9] The analyte is reacted with methoxyamine hydrochloride (MOX), typically in a pyridine solvent which acts as a catalyst. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to replace the carbonyl oxygen with a methoxime (=N-OCH₃) group.[6]

Reaction Scheme: C₁₃H₂₄O₃ + CH₃ONH₂·HCl → C₁₄H₂₇NO₃ + H₂O + HCl

The key advantages of this derivatization strategy are:

  • Stabilization: It "locks" the carbonyl group into a single chemical form, completely preventing keto-enol tautomerism and the associated chromatographic issues.

  • Increased Volatility: While the mass increases slightly, the derivatization reduces the molecule's polarity, which can improve its passage through the GC column.[10]

  • Enhanced Thermal Stability: The resulting oxime is more resistant to degradation at the high temperatures of the GC inlet and column compared to the original ketone.

Materials and Apparatus

Reagents and Consumables
  • This compound standard

  • Methoxyamine hydrochloride (MOX), derivatization grade (CAS 593-56-6)[9]

  • Pyridine, anhydrous (Moisture <0.05%)

  • Hexane or Ethyl Acetate, GC or HPLC grade

  • Anhydrous Sodium Sulfate

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined screw caps

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler

  • Heating block or laboratory oven capable of maintaining 60°C ± 2°C

  • Vortex mixer

  • Analytical balance

  • Microsyringes and pipettes

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the use of anhydrous solvents, is critical for achieving complete and reproducible derivatization.

Preparation of Methoxyamine (MOX) Reagent
  • Carefully weigh 20 mg of Methoxyamine hydrochloride into a clean, dry 2 mL vial.

  • Add 1.0 mL of anhydrous pyridine to the vial.

  • Seal the vial tightly and vortex for 1-2 minutes until the MOX is completely dissolved.

    • Scientist's Note: This solution should be prepared fresh daily to avoid degradation due to moisture absorption. Pyridine is both a solvent and a catalyst for this reaction.[10]

Derivatization Workflow
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample or standard into a clean 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is crucial that the sample is completely dry, as moisture will inhibit the reaction.

  • Reaction: Add 100 µL of the freshly prepared MOX reagent (20 mg/mL in pyridine) to the dried sample.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes .[11] This ensures the oximation reaction proceeds to completion.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction (Optional but Recommended): a. Add 500 µL of GC-grade hexane (or ethyl acetate) to the vial. b. Add 500 µL of deionized water. c. Cap and vortex vigorously for 1 minute to partition the derivatized analyte into the organic layer. d. Allow the layers to separate. Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

// Node Definitions start [label="Start: Dry Sample\n(1 mg in GC Vial)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mox [label="Add 100 µL MOX Reagent\n(20 mg/mL in Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="Vortex\n(30 sec)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(60°C for 60 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction\n(Hexane/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Inject into GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Data Acquisition\n& Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Path start -> add_mox [label="Step 1"]; add_mox -> vortex1 [label="Step 2"]; vortex1 -> incubate [label="Step 3"]; incubate -> cool [label="Step 4"]; cool -> extract [label="Step 5\n(Optional)"]; extract -> analyze [label="Step 6"]; analyze -> end; }

Caption: Workflow for the methoximation of this compound.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent non-polar column)
Inlet Temperature 250°C
Injection Mode Split (20:1 ratio) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 40-450
Solvent Delay 4 minutes

Expected Results and Data Interpretation

The successful derivatization of this compound will result in a clear and quantifiable change in its molecular weight and chromatographic properties.

Mass Shift Verification

The methoximation reaction replaces a single oxygen atom with a methoxime group (=N-OCH₃), resulting in a predictable mass increase. This serves as a primary confirmation of a successful reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass Shift
Underivatized Analyte C₁₃H₂₄O₃228.33N/A
Methoxime Derivative C₁₄H₂₇NO₃257.36+29.03
Chromatographic Improvements
  • Peak Shape: The chromatogram should display a single, sharp, and symmetrical peak for the methoxime derivative, in contrast to the potentially broad, tailing, or split peak of the underivatized compound.

  • Isomer Formation: The reaction can produce two geometric isomers (E/Z) of the oxime. On high-resolution capillary columns like the HP-5ms, these may appear as two very closely eluting peaks or as a single, slightly broadened peak. For most quantitative applications, integrating the total area of the isomer peaks is a valid and reproducible approach.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Peak 1. Incomplete derivatization due to moisture in the sample or reagents.2. Analyte degradation.1. Ensure all solvents are anhydrous and the sample is completely dry before adding the MOX reagent.2. Use fresh MOX reagent; prepare daily.
Multiple Analyte Peaks 1. Incomplete reaction, showing both derivatized and underivatized peaks.2. Presence of E/Z isomers.1. Increase incubation time or temperature slightly (e.g., 90 min at 60°C).2. This is expected; co-elute or integrate the total area of the isomer cluster for quantification.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column.2. Co-elution with interfering matrix components.1. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.2. Optimize the GC temperature program to improve separation.

References

  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem.

  • MilliporeSigma. (n.d.). Methoxyamine hydrochloride for GC derivatization, LiChropur™, 97.5-102.5% (AT). MilliporeSigma.

  • AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.

  • MilliporeSigma. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. MilliporeSigma.

  • Ubukata, K., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70.

  • Cejpek, K., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1801-9.

  • MilliporeSigma. (n.d.). BSTFA + TMCS, 99:1, for derivatization (GC/GC-MS). MilliporeSigma.

  • BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers. BenchChem.

  • Thermo Fisher Scientific. (n.d.). GC Reagents. Thermo Fisher Scientific.

  • Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277.

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Supelco.

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.

  • Sugaya, N., et al. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate.

  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). MilliporeSigma.

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 323-333.

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate.

  • MilliporeSigma. (n.d.). Derivatization of Fatty acids to FAMEs. MilliporeSigma.

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube.

  • MilliporeSigma. (n.d.). Methoxyamine for GC derivatization, LiChropur, 97.5-102.5 AT 593-56-6. MilliporeSigma.

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.

  • BLDpharm. (n.d.). 898777-09-8|this compound. BLDpharm.

  • Tortorelli, C. P., & Pappan, K. L. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508.

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. ResearchGate.

  • Yamamoto, S., et al. (2020). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 11(1), 1-11.

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific.

  • Mamat, N. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 874.

  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322.

  • BenchChem. (2025). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. BenchChem.

  • AiFChem. (n.d.). 898777-09-8 | this compound. AiFChem.

  • ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate.

  • Stubbs, J. L., et al. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. Metabolites, 13(10), 1050.

  • Chemsrc. (n.d.). Ethyl 3-oxodecanoate | CAS#:13195-66-9. Chemsrc.

  • The Good Scents Company. (n.d.). ethyl 9-decenoate, 67233-91-4. The Good Scents Company.

  • Cheméo. (n.d.). Chemical Properties of Hexadecanoic acid, ethyl ester (CAS 628-97-7). Cheméo.

  • Wang, Y., et al. (2022). Synthesis of ethyl methyl carbonate via transesterification over molecular sieves and ZIF-8. IOP Conference Series: Earth and Environmental Science, 1087, 012001.

  • National Center for Biotechnology Information. (n.d.). Ethyl 9-decenoate. PubChem.

Sources

Application Notes & Protocols: Ethyl 9-Methyl-8-Oxodecanoate as a Key Intermediate in the Synthesis of Branched Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched-Chain Fatty Acids and the Synthetic Utility of β-Keto Esters

Long-chain fatty acids are fundamental components of cellular structures and play crucial roles in various biological processes. Among these, branched-chain fatty acids, such as the notable tuberculostearic acid found in Mycobacterium tuberculosis, are of significant interest to researchers in drug development and diagnostics.[1] The unique structural features of these molecules impart specific properties to the membranes of the organisms that produce them, influencing their fluidity, permeability, and resistance to external stressors.[2]

The synthesis of these complex lipids in a laboratory setting provides researchers with pure standards for analytical studies, aids in the investigation of their biological functions, and offers pathways to novel therapeutic agents. At the heart of many synthetic strategies for constructing the carbon backbone of these fatty acids lies a versatile class of molecules: the β-keto esters.[3][4]

Ethyl 9-methyl-8-oxodecanoate is a prime example of a β-keto ester that can serve as a pivotal building block for the synthesis of specific branched-chain fatty acids. Its structure contains a reactive methylene group flanked by two carbonyl groups, which imparts a notable acidity to the α-protons, making it an excellent nucleophile for carbon-carbon bond formation.[5] This reactivity is harnessed in classic organic reactions such as the acetoacetic ester synthesis, which allows for the stepwise elongation of carbon chains.[4][6]

This guide provides a comprehensive overview of the application of this compound in the synthesis of a model long-chain branched fatty acid, 10-methyloctadecanoic acid (tuberculostearic acid). We will delve into the strategic synthesis of this key β-keto ester intermediate and its subsequent elaboration into the final fatty acid product. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Strategic Overview of the Synthesis

The synthesis of 10-methyloctadecanoic acid using this compound as a central intermediate can be conceptually divided into two main stages:

  • Synthesis of the Key Intermediate: Preparation of this compound.

  • Chain Elongation and Final Product Formation: Utilization of the intermediate in an acetoacetic ester-type synthesis to append the remainder of the carbon chain, followed by reduction and hydrolysis to yield the target fatty acid.

This strategic approach allows for the convergent assembly of the target molecule, a common and efficient strategy in organic synthesis.

PART 1: Synthesis of this compound

The synthesis of the title β-keto ester can be efficiently achieved via a Claisen-type condensation reaction. Specifically, a mixed Claisen condensation between an ester with no α-hydrogens and a ketone can be employed to favor the formation of the desired product.[7] In this protocol, we will utilize the reaction between ethyl heptanoate and the enolate of 2-butanone.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a mixed Claisen condensation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.194.2 mL0.03
n-Butyllithium (2.5 M in hexanes)64.0612 mL0.03
2-Butanone72.112.5 mL0.028
Ethyl heptanoate158.244.4 g0.028
Tetrahydrofuran (THF), anhydrous-100 mL-
1 M Hydrochloric acid-50 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---
Diethyl ether-150 mL-

Procedure:

  • Enolate Formation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (50 mL) and diisopropylamine (4.2 mL, 0.03 mol).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 0.03 mol) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

    • Slowly add 2-butanone (2.5 mL, 0.028 mol) dropwise. The solution may turn pale yellow.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Claisen Condensation:

    • In a separate flame-dried flask, dissolve ethyl heptanoate (4.4 g, 0.028 mol) in anhydrous THF (50 mL).

    • Slowly add the solution of ethyl heptanoate to the LDA/enolate mixture at -78 °C via a cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.[8]

Causality and Experimental Choices:

  • Base Selection: LDA is a strong, non-nucleophilic base, which is ideal for quantitatively forming the kinetic enolate of 2-butanone without competing addition to the ester.

  • Temperature Control: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and prevent side reactions.

  • Mixed Condensation Strategy: Using a ketone enolate to react with an ester is a common strategy in mixed Claisen condensations to favor a single product, as the ketone's α-protons are generally more acidic than those of an ester.[7]

PART 2: Synthesis of 10-Methyloctadecanoic Acid

With the key β-keto ester in hand, the next stage involves a classic acetoacetic ester synthesis workflow to introduce the remaining carbon atoms of the fatty acid chain. This is followed by a reduction of the ketone and hydrolysis of the ester to yield the final product.

Protocol 2: Alkylation of this compound

Objective: To alkylate the α-carbon of this compound with 1-bromooctane.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound228.335.0 g0.022
Sodium ethoxide68.051.6 g0.024
1-Bromooctane193.134.6 g0.024
Absolute ethanol-100 mL-
1 M Hydrochloric acid-50 mL-
Diethyl ether-150 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Enolate Formation and Alkylation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add absolute ethanol (100 mL) and sodium ethoxide (1.6 g, 0.024 mol).

    • Stir until the sodium ethoxide is fully dissolved.

    • Add this compound (5.0 g, 0.022 mol) dropwise at room temperature.

    • Stir the mixture for 1 hour to ensure complete formation of the enolate.

    • Add 1-bromooctane (4.6 g, 0.024 mol) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add 1 M hydrochloric acid (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, ethyl 2-(octanoyl)-9-methyldecanoate, can be used in the next step without further purification or purified by column chromatography if necessary.

Causality and Experimental Choices:

  • Base and Solvent: Sodium ethoxide is used as the base in ethanol as the solvent. It is crucial to match the alkoxide base with the ester to prevent transesterification.[9]

  • Alkylation: The enolate of the β-keto ester acts as a nucleophile in an SN2 reaction with 1-bromooctane to form a new carbon-carbon bond.

Protocol 3: Ketone Reduction and Ester Hydrolysis

Objective: To reduce the ketone functionality and hydrolyze the ester to obtain 10-methyloctadecanoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude alkylated β-keto ester~340.55~7.5 g~0.022
Potassium hydroxide56.115.0 g0.089
Hydrazine hydrate (80%)50.065 mL~0.08
Diethylene glycol-50 mL-
6 M Hydrochloric acid-~50 mL-
Diethyl ether-150 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • Wolff-Kishner Reduction and Saponification:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude alkylated β-keto ester (~7.5 g), potassium hydroxide (5.0 g), and diethylene glycol (50 mL).

    • Add hydrazine hydrate (5 mL) to the mixture.

    • Heat the mixture to 180-200 °C and maintain for 4 hours. Water and excess hydrazine will distill off.

    • The reaction mixture should become homogeneous.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of water.

    • Acidify the aqueous solution to a pH of ~2 with 6 M hydrochloric acid. A white precipitate of the fatty acid should form.

    • Extract the fatty acid with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-methyloctadecanoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent such as acetone or methanol/water.

Causality and Experimental Choices:

  • Wolff-Kishner Reduction: This classic reaction is highly effective for the deoxygenation of ketones that are stable to strong basic conditions. The high temperature and basic environment also facilitate the saponification (hydrolysis) of the ethyl ester in the same pot.

  • Acidification: Acidification of the carboxylate salt formed during saponification is necessary to protonate it and yield the final carboxylic acid product.

Visualizing the Workflow

Synthesis_Workflow cluster_part1 PART 1: Synthesis of the Key Intermediate cluster_part2 PART 2: Chain Elongation and Final Product Formation A Ethyl Heptanoate + 2-Butanone B Mixed Claisen Condensation (LDA, THF, -78°C) A->B C This compound B->C D Alkylation with 1-Bromooctane (NaOEt, EtOH, reflux) C->D E Alkylated β-Keto Ester D->E F Wolff-Kishner Reduction & Saponification (Hydrazine, KOH, DEG, 200°C) E->F G 10-Methyloctadecanoic Acid F->G

Caption: Synthetic workflow for 10-methyloctadecanoic acid.

Conclusion

The protocols outlined in this guide demonstrate a robust and logical pathway for the synthesis of a branched long-chain fatty acid, utilizing this compound as a key synthetic intermediate. By understanding the principles of β-keto ester chemistry, researchers can adapt these methods for the synthesis of a variety of other long-chain fatty acids with diverse substitution patterns. The ability to synthesize these molecules is invaluable for advancing our understanding of their roles in biology and for the development of new diagnostic and therapeutic tools.

References

  • Benetti, S., et al. (1995). The β-keto ester group in organic synthesis. Chemical Reviews, 95(4), 1065-1114. [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Minnikin, D. E., & Polgar, N. (1967). The tuberculostearic acids. Chemistry & Industry, (35), 1478-1479.
  • Kremer, L., et al. (2002). Mycolic acids: structure, biosynthesis and beyond. Chemistry & physics of lipids, 114(2), 91-109.
  • LibreTexts. (2023). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]

  • Cason, J., & Prout, F. S. (1948). Branched-Chain Fatty Acids. II. Syntheses in the C19 and C25 Series. Preparation of Keto Esters. Journal of the American Chemical Society, 70(1), 87-90.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • NIST. (n.d.). Octadecanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate under different basic conditions. Retrieved from [Link]

  • YouTube. (2019). 13.05 Fatty Acid Biosynthesis: Introduction and Condensation. Retrieved from [Link]

  • ResearchGate. (2018). Mastering β-keto esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of grignard with beta Keto ester. Retrieved from [Link]

  • LibreTexts. (2022). 10.2: Transformations in Fatty Acid Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2011). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 9-thia-octadecanoate. Retrieved from [Link]

  • YouTube. (2016). Claisen Condensation via Ester Enolates in Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • ResearchGate. (2014). Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Retrieved from [Link]

  • NIST. (n.d.). (E)-9-Octadecenoic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2023). Biosynthesis of Fatty Acids. Retrieved from [Link]

  • PubMed. (1990). Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates. Retrieved from [Link]

  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Improvement

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Ethyl 9-methyl-8-oxodecanoate. Rather than a rigid protocol, this document provides a dynamic troubleshooting framework based on core chemical principles to help you diagnose and resolve common issues encountered during synthesis, thereby improving reaction yield and product purity.

The synthesis of this compound and related β-keto esters typically relies on the foundational principles of the Acetoacetic Ester Synthesis. This powerful C-C bond-forming methodology involves the alkylation of a stabilized enolate derived from a β-keto ester.[1][2] While robust, the multi-step nature of this synthesis presents several critical points where yields can be compromised. This guide addresses these challenges in a practical, question-and-answer format.

Core Synthesis Workflow

The overall strategy involves two primary stages: the formation of a resonance-stabilized enolate and its subsequent reaction with an alkylating agent. Understanding this flow is critical to diagnosing issues.

Synthesis_Workflow Start Ethyl Acetoacetate (or related β-keto ester) Base Step 1: Deprotonation (Base Selection is Critical) Start->Base Enolate Resonance-Stabilized Enolate Intermediate Base->Enolate Alkyl_Halide Step 2: Alkylation (RX, e.g., Alkyl Bromide) Enolate->Alkyl_Halide Product Target Product: Alkylated β-Keto Ester Alkyl_Halide->Product

Caption: General workflow for Acetoacetic Ester Synthesis.

Troubleshooting Guide & FAQs

Part 1: Enolate Formation & Stability

This initial deprotonation step is arguably the most critical phase. Failure to efficiently and cleanly generate the enolate nucleophile will compromise every subsequent step.

Q1: My reaction shows low conversion, and a significant amount of starting material remains. What are the likely causes related to enolate formation?

A: This classic issue typically points to three factors: the choice of base, solvent conditions, or temperature.

  • Inappropriate Base Strength: The α-hydrogens of a β-keto ester like ethyl acetoacetate are acidic (pKa ≈ 11 in DMSO), but require a sufficiently strong base for complete deprotonation.[1] The base must be stronger than the resulting enolate. Sodium ethoxide (NaOEt) is commonly used, but its effectiveness can be hampered if it has decomposed due to moisture. For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[1][3]

  • Presence of Protic Impurities: The reaction must be conducted under strictly anhydrous (water-free) conditions. Any water or excess alcohol in the solvent or reagents will protonate the enolate as it forms, quenching the reaction and returning it to the starting material. Ensure solvents are freshly distilled from a suitable drying agent and glassware is flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Base-Ester Pairing: To prevent transesterification, the alkoxide base should always match the alkyl group of the ester.[3][4] For ethyl acetoacetate, use sodium ethoxide (NaOEt), not sodium methoxide (NaOMe). Using a mismatched alkoxide will lead to a mixture of ethyl and methyl esters, complicating purification and reducing the yield of the desired product.

Q2: I'm observing significant byproduct formation, possibly from ester hydrolysis. Why is this happening and how can I stop it?

A: Ester hydrolysis is a common side reaction when conditions are not rigorously controlled.

  • Cause: Hydrolysis is caused by the presence of hydroxide ions (OH⁻). This can occur if a base like sodium hydroxide is used, or if the sodium ethoxide reagent has been contaminated with moisture, leading to the in-situ formation of NaOH.[5] Hydroxide will readily attack the ester carbonyl, leading to saponification—an irreversible process that consumes your starting material.[4]

  • Solution:

    • Use a High-Purity Alkoxide Base: Use freshly opened or properly stored sodium ethoxide. Never use hydroxide bases like NaOH or KOH for this step.[4]

    • Maintain Anhydrous Conditions: As mentioned above, water is the ultimate source of the hydroxide. Use dry solvents and an inert atmosphere. Molecular sieves can be added to the reaction vessel to scavenge trace amounts of water.[6]

Part 2: The Alkylation Step

Once the enolate is formed, the introduction of the alkylating agent creates the new C-C bond. Low yields here are often due to side reactions or poor reactivity.

Q3: The alkylation is slow or incomplete, even after extended reaction times. How can I improve this step?

A: Incomplete alkylation points to issues with the electrophile (the alkyl halide) or the reaction conditions.

  • Alkyl Halide Reactivity: The alkylation is an Sₙ2 reaction.[5] Therefore, the reactivity of the alkyl halide is paramount.

    • Substrate: Methyl and primary alkyl halides are excellent substrates. Secondary halides react more slowly and are prone to E2 elimination side reactions. Tertiary alkyl halides are unsuitable as they will almost exclusively undergo elimination.[7]

    • Leaving Group: The leaving group ability follows the trend I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide the best balance of reactivity and stability.

  • Temperature Control: While heating can increase the rate of Sₙ2 reactions, it can also promote side reactions like elimination, especially with secondary halides. A common strategy is to add the alkyl halide at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to drive it to completion.

Q4: My analysis shows a significant amount of a dialkylated byproduct. How do I favor mono-alkylation?

A: The formation of a dialkylated product occurs when the initially formed mono-alkylated product is itself deprotonated and reacts with a second molecule of the alkyl halide.[2][8]

  • Stoichiometry Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the enolate relative to the alkyl halide. This ensures the alkylating agent is the limiting reagent and is consumed before it can react a second time.

  • Controlled Addition: Add the alkyl halide slowly and at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant initial enolate over the less abundant mono-alkylated product's enolate.

  • Choice of Base/Solvent: In some cases, using a stronger base like NaH to form the enolate, followed by the addition of the alkyl halide, can provide better control than using NaOEt in ethanol where equilibria are more complex.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving low yield issues.

Caption: Decision tree for troubleshooting low yield.

Comparative Data: Impact of Reagents on Yield

The following table summarizes how different experimental choices can impact the outcome of the synthesis. Yields are representative and intended for comparative purposes.

Parameter Condition A (Poor) Condition B (Improved) Condition C (Optimal) Expected Outcome
Base NaOHOld NaOEtFresh NaOEt in EtOHC > B > A. NaOH causes hydrolysis. Old NaOEt is less active.[4][5]
Solvent Technical Grade EthanolAnhydrous EthanolAnhydrous THFC > B > A. Water quenches the enolate. THF can be superior for NaH.
Alkyl Halide tert-Butyl chlorideiso-Propyl bromiden-Butyl bromideC > B >> A. Sₙ2 reactivity (1° > 2° >> 3°). Elimination dominates for A.[7]
Atmosphere AirNitrogenArgonC ≈ B > A. Inert atmosphere prevents moisture contamination.

Experimental Protocol: Synthesis of Ethyl 2-Butylacetoacetate

This protocol provides a generalized, step-by-step methodology for the mono-alkylation of ethyl acetoacetate.

Materials:

  • Absolute Ethanol (Anhydrous)

  • Sodium metal

  • Ethyl acetoacetate (distilled)

  • 1-Bromobutane (distilled)

  • Diethyl ether

  • Saturated NH₄Cl solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0 °C. Add distilled ethyl acetoacetate (1.0 eq) dropwise over 15 minutes. Stir the resulting solution at 0 °C for 1 hour.

  • Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the enolate solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove most of the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure Ethyl 2-butylacetoacetate.[9][10]

References

  • Claisen Condensation: Mechanism & Examples | NROChemistry. [Link]

  • Acetoacetic ester synthesis | Grokipedia. [Link]

  • Acetoacetic Ester Synthesis | Chemistry Steps. [Link]

  • Acetoacetic ester synthesis (of ketones) | Online Chemistry notes. [Link]

  • Acetoacetic Ester Synthesis | Chemistry LibreTexts. [Link]

  • Acetoacetic ester synthesis | Wikipedia. [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism | JoVE. [Link]

  • The Claisen Condensation Reaction | Chemistry LibreTexts. [Link]

  • Claisen Condensation Mechanism | BYJU'S. [Link]

  • 23.7: The Claisen Condensation Reaction | Chemistry LibreTexts. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters | AK Lectures. [Link]

  • 9.4: β-Ketoacids Decarboxylate | Chemistry LibreTexts. [Link]

  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems | PubMed. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example | YouTube. [Link]

  • Decarboxylation | Master Organic Chemistry. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry | PMC - NIH. [Link]

  • 11.10 Acetoacetic Ester Synthesis | YouTube. [Link]

  • (PDF) Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry | ResearchGate. [Link]

  • Acetoacetic Ester Synthesis | OpenOChem Learn. [Link]

  • Synthesis of ethyl methyl carbonate via transesterification over molecular sieves and ZIF-8 | IOPscience. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 9-methyl-8-oxodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the underlying chemical principles, provide in-depth troubleshooting for common side reactions, and offer detailed protocols to ensure a successful and reproducible outcome.

The synthesis of this compound is a classic example of carbon-carbon bond formation via the alkylation of a ketone enolate. This pathway, while effective, is sensitive to reaction conditions, and deviations can lead to a variety of side products, reducing yield and complicating purification. This guide provides the expertise to identify, mitigate, and resolve these challenges.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages: the formation of a specific (kinetic) lithium enolate from 3-methyl-2-butanone using lithium diisopropylamide (LDA), followed by nucleophilic substitution (alkylation) with ethyl 7-bromoheptanoate.

Synthetic_Workflow cluster_alkylation 2. Alkylation (SN2) ketone 3-Methyl-2-butanone enolate Lithium Enolate (Kinetic Product) ketone->enolate 1. Enolate Formation (Deprotonation) base LDA, THF, -78 °C alkyl_halide Ethyl 7-bromoheptanoate product This compound alkyl_halide->product enolate->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Enolate Formation

Question 1: The reaction is sluggish, and analysis (e.g., quenching a sample with D₂O) shows poor enolate formation. What is the likely cause?

Answer: Incomplete enolate formation is a common issue stemming primarily from reagent and condition purity.

Probable CauseScientific ExplanationRecommended Solution
Residual Moisture LDA is an extremely strong, non-nucleophilic base that reacts instantly and irreversibly with protic sources like water. Any moisture in the solvent (THF), glassware, or starting ketone will consume the LDA, preventing deprotonation of the ketone's α-carbon.Ensure all glassware is oven- or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere (N₂ or Ar).
Incorrect Temperature While enolate formation is rapid, maintaining a very low temperature (-78 °C, typically a dry ice/acetone bath) is critical to prevent base degradation and minimize side reactions. If the temperature rises significantly, LDA can become less stable.Use a well-insulated Dewar flask for the reaction vessel. Monitor the internal reaction temperature with a low-temperature thermometer and add dry ice to the bath as needed to maintain -78 °C.
Degraded LDA LDA is commercially available but can degrade upon improper storage. Its concentration may be lower than stated, leading to substoichiometric amounts being used.It is highly recommended to titrate the commercial LDA solution before use (e.g., with menthol and a colorimetric indicator like 2,2'-bipyridyl). Alternatively, prepare LDA in situ from diisopropylamine and n-butyllithium.

Question 2: My reaction mixture turned dark and complex upon adding the ketone to the LDA, and the yield of the desired product is very low. What side reactions are occurring?

Answer: A complex mixture often points to undesired aldol-type side reactions. This occurs when the enolate, once formed, attacks the carbonyl group of the unreacted starting ketone instead of the intended alkylating agent.

Causality: This issue arises from improper reaction setup. Using a weaker base (e.g., an alkoxide like sodium ethoxide) or adding the base to the ketone can cause this problem.[1] Alkoxides establish an equilibrium with a significant concentration of both the enolate and the neutral ketone present, which is a perfect recipe for self-condensation. The correct procedure—adding the ketone slowly to a solution of LDA at -78 °C—ensures that each ketone molecule is rapidly and irreversibly deprotonated, keeping the concentration of the neutral ketone electrophile vanishingly small.

Aldol_Side_Reaction enolate Ketone Enolate (Nucleophile) aldol_adduct Aldol Adduct (β-Hydroxy Ketone) enolate->aldol_adduct Undesired Attack ketone Neutral Ketone (Electrophile) ketone->aldol_adduct

Caption: Aldol self-condensation: a major side reaction.

Corrective Action:

  • Inverse Addition: Always add the ketone dropwise to the stirred solution of LDA at -78 °C. Never the other way around.

  • Use of LDA: Do not substitute LDA with weaker bases like sodium ethoxide or sodium hydride for this specific transformation, as they are not strong enough to ensure rapid, complete, and irreversible deprotonation.[1]

Stage 2: Alkylation Reaction

Question 3: My final product is contaminated with a significant isomer that I cannot easily separate. NMR analysis suggests the presence of an enol ether (C=C-O-R). What is this impurity?

Answer: You are observing the product of O-alkylation , a classic competing side reaction in the alkylation of ambident enolate nucleophiles.[2] The enolate anion has electron density on both the α-carbon and the oxygen atom. Alkylation can occur at either site.

C_vs_O_Alkylation enolate α-Carbon (soft) Enolate Anion Oxygen (hard) c_product C-Alkylation (Desired Product) β-Keto Ester enolate:C->c_product  Kinetic Control (Favored) o_product O-Alkylation (Side Product) Enol Ether enolate:O->o_product Thermodynamic Control alkyl_halide R-X (Electrophile)

Caption: Competing pathways of C-alkylation vs. O-alkylation.

Controlling Factors and Solutions:

  • Counter-ion: The lithium counter-ion (from LDA) coordinates tightly with the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation. This is a primary reason for using an LDA base.

  • Solvent: Polar aprotic solvents like THF are ideal. Solvents that can solvate the cation more effectively (like HMPA or DMPU, though often avoided due to toxicity) can lead to a "freer" enolate and increase the amount of O-alkylation. Stick with THF.

  • Leaving Group: The reaction with the alkyl halide is an Sₙ2 process.[3][4] Softer leaving groups favor C-alkylation. Therefore, using an alkyl iodide (R-I) is optimal, followed by an alkyl bromide (R-Br). Alkyl chlorides are less reactive and can sometimes lead to more O-alkylation. Consider converting the bromo-ester to the iodo-ester in situ with a catalytic amount of NaI (Finkelstein reaction) if O-alkylation is persistent.

Question 4: The alkylation reaction does not go to completion, even after several hours. What can be done?

Answer: An incomplete reaction points to insufficient reactivity of the electrophile or deactivation of the nucleophile.

Probable CauseScientific ExplanationRecommended Solution
Poor Leaving Group As an Sₙ2 reaction, the rate is dependent on the quality of the leaving group (I > Br > Cl >> F).[5]Use ethyl 7-iodoheptanoate if possible. If you must use the bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction by converting the bromide to the more reactive iodide in situ.
Steric Hindrance The alkylating agent, ethyl 7-bromoheptanoate, is a primary halide and should be very reactive. This is unlikely to be the primary issue here.This is not a likely cause for this specific substrate but is a key consideration for other syntheses.
Proton Exchange If the alkylating agent has any acidic protons, it could be deprotonated by a second equivalent of the ketone enolate, quenching the nucleophile.The chosen alkylating agent does not have this issue. However, always verify the purity and structure of your electrophile.
Stage 3: Work-up and Purification

Question 5: During the acidic work-up, I notice gas evolution, and my final yield is lower than expected. What is happening?

Answer: You are likely observing the hydrolysis of the ester followed by the decarboxylation of the resulting β-keto acid, a reaction that is particularly facile for this class of compounds when heated under acidic or basic conditions.[6][7][8]

Mechanism: The work-up should be performed cold (e.g., with cold, dilute aq. HCl or aq. NH₄Cl) to quench the reaction. Vigorous acidic conditions, especially with heating, will hydrolyze the ethyl ester to a carboxylic acid. The resulting β-keto acid intermediate readily loses CO₂ through a cyclic six-membered transition state to yield a ketone (in this case, 2-methyl-9-decanone), not the desired β-keto ester.[9]

Solution:

  • Always perform the reaction quench and aqueous work-up at low temperatures (0 °C).

  • Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.

  • Avoid any heating steps until after the product has been isolated from any aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q: Why is a full equivalent of base required for a Claisen-type condensation, whereas an aldol reaction can be base-catalyzed? A: The product of a Claisen condensation, a β-keto ester, has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25). The alkoxide base used in the reaction is strong enough to deprotonate this product. This final, essentially irreversible acid-base reaction drives the entire equilibrium-limited sequence to completion.[10][11] Therefore, a stoichiometric amount of base is consumed. In an aldol reaction, the β-hydroxy carbonyl product is less acidic than the starting material, so the base is regenerated, allowing it to act catalytically.

Q: How can I best purify the final product, this compound? A: Vacuum distillation is often the preferred method for purifying β-keto esters if they are thermally stable, as it can effectively remove non-volatile impurities.[12] If column chromatography is necessary, be aware that β-keto esters can sometimes decompose on acidic silica gel. It is advisable to use deactivated (neutral) silica or alumina, or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).

Q: Can I perform a second alkylation on the product? A: No. The target molecule, this compound, has no remaining acidic protons on the α-carbon (C7). Therefore, a second deprotonation and alkylation at this position is not possible. This is in contrast to the acetoacetic ester synthesis, where the initial alkylated product still has one acidic proton and can be alkylated a second time.[13]

Experimental Protocols

Caution: This reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. LDA and n-BuLi are pyrophoric and corrosive. Handle with extreme care using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Base Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF) (approx. 0.2 M final concentration). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: To the cold THF, add lithium diisopropylamide (LDA) (1.05 equivalents) via syringe. Stir for 10 minutes. Subsequently, add a solution of 3-methyl-2-butanone (1.0 equivalent) in a small amount of anhydrous THF dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add a solution of ethyl 7-bromoheptanoate (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on neutral silica gel to yield this compound as a clear oil.

References

  • Wikipedia. Acetoacetic ester synthesis. [Link]

  • Pearson. Show how the following ketones might be synthesized by using the acetoacetic ester synthesis. [Link]

  • Britannica. Ethyl acetoacetate. [Link]

  • Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

  • Shivaji College. Active Methylene Compounds. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • ChemConnections. Acylation of Ketones with Esters. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • ResearchGate. Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. [Link]

  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. Decarboxylation Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • PubChem. Methyl 9-thia-octadecanoate. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction (Wade). [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents.
  • Google Patents. Method for preparing acyclic beta keto ester.
  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. β-Ketoacids Decarboxylate. [Link]

  • PubChem. Ethyl 9-decenoate. [Link]

Sources

Technical Support Center: Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for Ethyl 9-methyl-8-oxodecanoate (CAS No. 898777-09-8).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester. The unique structure of this molecule presents specific challenges during post-synthesis workup and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from two core chemical properties:

  • Thermal Instability: Like many β-keto esters, this compound is susceptible to hydrolysis and subsequent decarboxylation, especially when heated in the presence of acid or base, which can lead to the formation of 2-methyl-3-nonanone.[3][4][5] This significantly impacts the feasibility of standard distillation unless performed under specific conditions.

  • Closely-Related Impurities: The synthesis, often a variation of the Claisen condensation, can produce impurities with similar physical properties (e.g., boiling points, polarity) to the desired product.[3][6] These include unreacted starting materials and self-condensation byproducts, making separation by distillation or chromatography non-trivial.

Q2: What analytical techniques are essential for confirming the purity of the final product?

A multi-faceted analytical approach is non-negotiable for ensuring the quality of this compound. We strongly recommend the following:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying volatile impurities. A non-polar or medium-polarity column is typically effective.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and for detecting non-volatile impurities or structural isomers that may not be resolved by GC.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and for detecting less volatile byproducts, a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My crude reaction mixture shows multiple spots on TLC and peaks in GC, and I'm unsure what they are.

Answer: This is a common issue, typically stemming from the synthesis reaction itself. The likely impurities depend on your synthetic route, but for a Claisen-type condensation, they often fall into several categories.

Common Impurities in this compound Synthesis

Impurity Name Probable Origin Key Differentiating Feature
Ethyl heptanoate Unreacted starting material Lower boiling point than the product.
Ethyl 2-methyl-3-oxobutanoate Self-condensation of a starting material Lower molecular weight.
Transesterification Products (e.g., Methyl ester) Use of a non-matching alkoxide base (e.g., sodium methoxide with an ethyl ester).[3][11] Different fragmentation pattern in MS.

| 2-Methyl-3-nonanone | Decarboxylation of the product during workup or heating.[5][12] | Absence of the ester group signal in NMR and IR. |

Expert Recommendation: Before attempting large-scale purification, run a GC-MS on the crude sample. The mass spectra of the impurity peaks will provide critical clues to their identity. For instance, a byproduct from transesterification will show a different molecular ion peak corresponding to the other alkyl ester.[11]

Problem 2: I am losing a significant amount of product during purification by distillation.

Answer: This strongly suggests thermal decomposition. The β-keto acid, formed from hydrolysis of the ester, is highly unstable and readily loses CO₂ upon heating to yield a ketone.[4][5] Standard atmospheric or even simple vacuum distillation often provides enough thermal energy over a prolonged period to cause significant decarboxylation.

Solution: High-Vacuum, Short-Path Distillation

This technique is essential for thermally sensitive compounds. The goal is to lower the boiling point sufficiently so that the compound distills at the lowest possible temperature and for the shortest possible time.

Step-by-Step Protocol: Short-Path Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry and joints are sealed with high-vacuum grease.

  • Cold Trap: Connect the apparatus to a high-vacuum pump (<0.1 mmHg) protected by a cold trap (dry ice/acetone or liquid nitrogen).

  • Sample Loading: Place the crude material into the distillation flask with a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually apply the vacuum to the system before heating to remove any volatile solvents.

    • Once at high vacuum, begin gently heating the distillation flask with a heating mantle while stirring vigorously.

    • Collect the fraction that distills at the target temperature and pressure. For this compound, this will be at a significantly lower temperature than its atmospheric boiling point.

  • Monitoring: Monitor the distillation carefully. A sudden drop in the head temperature or pressure fluctuations can indicate decomposition.

Problem 3: My column chromatography results in poor separation and broad, streaking peaks.

Answer: Poor separation in silica gel chromatography can be caused by several factors: improper solvent system selection, column overloading, or on-column chemical interactions. For β-keto esters, peak tailing or broadening can also be exacerbated by keto-enol tautomerism on the acidic silica surface.

Workflow for Optimizing Column Chromatography

G start Crude Product tlc Optimize Solvent System via TLC (Hexane/Ethyl Acetate Gradient) start->tlc Step 1 column_prep Prepare Silica Gel Column (Slurry pack, do not dry pack) tlc->column_prep Step 2 loading Load Sample (Concentrated in minimal solvent) column_prep->loading Step 3 elution Elute with Optimized Gradient loading->elution Step 4 analysis Analyze Fractions via TLC or GC elution->analysis Step 5 combine Combine Pure Fractions analysis->combine Step 6 evaporation Evaporate Solvent (Under reduced pressure, minimal heat) combine->evaporation Step 7 final_product Pure Product evaporation->final_product

Caption: Workflow for silica gel chromatography purification.

Expert Recommendations:

  • Solvent System: Start with a non-polar system like Hexane/Ethyl Acetate. A typical starting gradient is 95:5, gradually increasing the polarity to 80:20.[13] The ideal system should give your product an Rf value of ~0.3 on the TLC plate.

  • Minimize Acidity: If peak tailing is severe, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%), followed by re-equilibration with your starting eluent. This neutralizes the most acidic sites on the silica surface.

  • Loading Technique: Always dissolve your crude product in the absolute minimum amount of the initial mobile phase or a compatible, volatile solvent (like dichloromethane). Loading a large volume or using a solvent stronger than the mobile phase will destroy your separation.

Problem 4: My GC-MS shows a pure peak, but the NMR spectrum suggests otherwise (or vice-versa). Which do I trust?

Answer: This discrepancy highlights the importance of using orthogonal analytical techniques. Neither result is "wrong"; they are providing different information based on their detection principles.

Troubleshooting Logic for Conflicting Analytical Data

G start Conflicting Data GC-MS: Pure NMR: Impure possible_causes Possible Causes Non-volatile impurity (e.g., salts, polymers) Isomer not resolved by GC NMR solvent impurity start->possible_causes Analyze actions Actions Check purity of NMR solvent Run HPLC as an orthogonal method Re-run GC with a different column (e.g., polar wax column) Check for inorganic salts from workup possible_causes->actions Investigate

Caption: Decision tree for conflicting analytical results.

Causality Explained:

  • GC-MS Clean, NMR Impure: This often means the impurity is non-volatile . GC-MS only analyzes compounds that can travel through the column. Salts, baseline polymers, or very high molecular weight byproducts will not be detected. The impurity peaks in the NMR are likely real.

  • NMR Clean, GC-MS Impure: This is less common but can happen if the impurity has no protons (e.g., CCl₄) or is present at a concentration below the NMR's limit of detection but above the more sensitive GC-FID/MS limit. It could also indicate an impurity that co-elutes with your product on one GC column but is structurally distinct.

Reference Protocols & Data
Recommended Analytical Parameters

The following table provides validated starting points for your analytical method development.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Column Medium-polarity (e.g., DB-5ms, HP-5) or polar wax-type column.[7][8]Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Injector Temp. 250 °CN/A
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min.[10]Isocratic or Gradient
Mobile Phase Carrier Gas: Helium or HydrogenA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)[10]
Detector FID: 280 °C; MS: Scan m/z 40-400UV Diode Array (DAD) at 210 nm and 254 nm
Sample Prep Dilute in Ethyl Acetate or DichloromethaneDilute in Acetonitrile/Water
References
  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent Technologies. Retrieved from [Link]

  • Christie, W. W. (1998). Gas chromatographic analysis of fatty acid methyl esters. PubMed. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

  • Scielo. (2013). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Scielo. Retrieved from [Link]

  • ResearchGate. (2020). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. Retrieved from [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

  • Mirzoian, A., & Mabud, A. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC - NIH. Retrieved from [Link]

  • Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Coach Benner. Retrieved from [Link]

Sources

"Ethyl 9-methyl-8-oxodecanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for Ethyl 9-methyl-8-oxodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. Given that this compound is a β-keto ester, it possesses specific chemical liabilities that require careful consideration during storage, handling, and experimental use. This document outlines the fundamental principles governing its stability, offers troubleshooting advice for common issues, and provides protocols for assessing its integrity.

Understanding the Molecule: A β-Keto Ester

This compound features two key functional groups that dictate its reactivity: an ethyl ester and a ketone at the β-position (the 8-position relative to the ester's carbonyl carbon at the 1-position). This β-keto ester structure is prone to specific degradation pathways, primarily hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[1][2]

mol This compound Structure C1 O C3 C C1->C3 C2 O C2->C3 C4 CH2 C2->C4 C6 CH2 C3->C6 C5 CH3 C4->C5 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 C11 CH2 C10->C11 C12 C C11->C12 C13 O C12->C13 C14 CH C12->C14 C15 CH3 C14->C15 C16 CH3 C14->C16

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to catalysts of hydrolysis and oxidation. The primary concerns are moisture, heat, and atmospheric oxygen.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Low temperatures significantly slow down the rates of all chemical degradation reactions, including hydrolysis and oxidation.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas prevents oxidative degradation of the aliphatic chain and the ketone functional group.
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from potential light-induced degradation.[5] A tightly sealed, inert cap prevents moisture ingress and solvent evaporation.[5]
State Neat (undiluted) or in Anhydrous Aprotic SolventStoring the compound neat or in a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF) minimizes the risk of hydrolysis. Avoid protic solvents like methanol or ethanol for long-term storage.

Q2: I received the compound as a neat oil. Should I aliquot it before storage?

A2: Yes, aliquoting is highly recommended. Frequent freeze-thaw cycles and repeated exposure of the entire stock to the atmosphere upon opening can introduce moisture and oxygen, accelerating degradation. Dispensing the compound into smaller, single-use vials under an inert atmosphere is a best practice.[6]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this molecule is not available, ketones can be susceptible to photochemical reactions. Therefore, as a precautionary measure, it is best to store the compound in amber vials and avoid exposure to direct sunlight or strong laboratory lighting.[5][7]

Stability in Solution

Q4: How stable is this compound in common laboratory solvents?

A4: Stability is highly dependent on the solvent type and purity.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Generally stable, provided the solvent is anhydrous. Trace amounts of water can lead to slow hydrolysis over time.

  • Protic Solvents (e.g., Methanol, Ethanol): Less stable. These solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, converting the ethyl ester to a methyl ester, for example.[1] They also act as a source for hydrolysis.

  • Aqueous Solutions/Buffers: The compound will hydrolyze in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.[8][9]

Q5: What is the primary degradation pathway I should be concerned about during my experiments?

A5: The most significant degradation pathway is hydrolysis of the ethyl ester to form 9-methyl-8-oxodecanoic acid. This resulting β-keto acid is itself unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or under acidic conditions to yield 2-methyl-3-nonanone.[2][10]

cluster_0 Primary Degradation Pathway A This compound B 9-methyl-8-oxodecanoic acid (β-Keto Acid Intermediate) A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Ethanol A->D Hydrolysis Product C 2-methyl-3-nonanone (Final Ketone Product) B->C Decarboxylation (Heat or H⁺) E CO₂ B->E Decarboxylation Product

Caption: Predicted degradation of this compound.

Troubleshooting Guide

Problem 1: My experimental results are inconsistent, and I suspect the compound has degraded.

QuestionAnswer and Recommended Action
How can I confirm if my stock of this compound has degraded? Analytical Confirmation: The most reliable way is to use an analytical technique to check the purity. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.[11] Look for the appearance of new peaks corresponding to the hydrolysis product (9-methyl-8-oxodecanoic acid, though it may decarboxylate in the hot GC inlet) or the final ketone (2-methyl-3-nonanone). Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to detect impurities.
What are the signs of degradation? Physical Appearance: A change in color or viscosity of the oil could indicate degradation or polymerization. Analytical Data: Inconsistent biological activity, lower than expected yields in synthetic steps, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate are all red flags.
What should I do if my stock is degraded? It is highly recommended to discard the degraded stock and obtain a fresh, purity-certified lot. Attempting to purify a partially degraded sample is often difficult and may not be cost-effective.

Problem 2: I am performing a reaction in a basic aqueous buffer and my yield is very low.

QuestionAnswer and Recommended Action
Why is the yield low in a basic solution? Esters, particularly β-keto esters, undergo rapid base-catalyzed hydrolysis, also known as saponification.[8][9] This reaction is irreversible and consumes your starting material to form the sodium or potassium salt of 9-methyl-8-oxodecanoic acid.
How can I mitigate this issue? Lower the Temperature: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.[12] Limit Exposure Time: Minimize the time the compound spends in the aqueous basic solution. pH Control: If possible, use the mildest basic conditions (lowest pH) that still allow your desired reaction to proceed. Alternative Reaction Conditions: Consider if the reaction can be performed in an aprotic organic solvent with a non-aqueous base to prevent hydrolysis.

Problem 3: After a workup involving an acidic wash, my final product seems to be a different, more volatile compound.

QuestionAnswer and Recommended Action
What is likely happening during the acidic wash? The acidic wash is likely catalyzing the hydrolysis of the ester to the β-keto acid intermediate.[13][14] The combination of acid and potentially elevated temperatures during solvent evaporation can then cause rapid decarboxylation of this intermediate, leading to the formation of the ketone 2-methyl-3-nonanone.[2]
How can I avoid this? Use a Mild Acid Wash: If an acid wash is necessary, use a weak acid (e.g., dilute citric acid) and perform the wash quickly with ice-cold solutions.[12] Neutralize Carefully: A wash with cold, saturated sodium bicarbonate solution is often preferred to neutralize base without creating a strongly acidic environment.[15] Avoid Heat: Concentrate your product under reduced pressure without excessive heating (e.g., on a rotary evaporator with a room temperature water bath).

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol helps to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Acetonitrile

  • HPLC or GC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Set Up Stress Conditions: In separate amber vials, mix the stock solution with the stressor as described in the table below. Include a control sample with only the solvent.

  • Incubation: Incubate the vials at 40°C for 24 hours. Protect the photostability sample from light.

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid-stressed sample with an equimolar amount of NaOH, and the base-stressed sample with an equimolar amount of HCl.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., GC-MS) to determine the percentage of the parent compound remaining and to identify major degradation products.

ConditionProcedureExpected Outcome
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl.Significant degradation to the β-keto acid and subsequently to the decarboxylated ketone.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH.Rapid and extensive hydrolysis to the carboxylate salt of the β-keto acid.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂.Potential for oxidation at the α-carbon to the ketone or elsewhere on the aliphatic chain.
Thermal Heat 1 mL of stock solution at 80°C.Moderate degradation, primarily hydrolysis if trace water is present.
Control Mix 1 mL of stock with 1 mL of acetonitrile.Minimal degradation expected.
Protocol 2: Routine Purity Check by GC-MS

This protocol provides a general method for assessing the purity of your sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound sample (~100 µg/mL) in a volatile, anhydrous solvent like ethyl acetate or dichloromethane.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Injection and Analysis: Inject 1 µL of the sample. Integrate the peak areas of the resulting chromatogram. The purity can be estimated by the relative area of the main peak. Identify any impurity peaks by their mass spectra, comparing them to the expected fragmentation patterns of potential degradation products like 2-methyl-3-nonanone.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Koch, H., & Steinhart, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

  • Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Kettner, C., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

  • IEEE Xplore. (2023). Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Nu-Mega Ingredients. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

Sources

Optimizing reaction conditions for "Ethyl 9-methyl-8-oxodecanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 9-Methyl-8-Oxodecanoate Synthesis

Welcome to the technical support guide for the synthesis and optimization of this compound (CAS 898777-09-8).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support researchers in achieving high-yield, high-purity synthesis of this β-keto ester. Our guidance is grounded in established principles of organic chemistry, particularly the chemistry of enolates and Claisen-type condensations.

The synthesis of β-keto esters is a cornerstone of organic chemistry, providing versatile intermediates for forming carbon-carbon bonds and constructing complex molecular architectures.[2] The target molecule, this compound, is a β-keto ester that can be efficiently synthesized via the acylation of a ketone enolate. A robust method involves the reaction of a suitable ketone with an acylating agent like ethyl chloroformate in the presence of a strong, non-nucleophilic base.[3][4][5][6] This guide will focus on this synthetic strategy, addressing the common challenges and optimization parameters inherent to the process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound.

► Problem: Low or No Product Yield

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yields in this acylation reaction typically stem from one of three areas: incomplete deprotonation of the starting ketone, competing side reactions, or issues with the acylating agent.

  • Inefficient Enolate Formation: The reaction requires the quantitative formation of the ketone enolate to proceed efficiently. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting ketone will remain unreacted.

    • Solution: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[7] These bases ensure rapid and complete deprotonation, minimizing ketone self-condensation.[8] Crucially, use at least a full stoichiometric equivalent of the base.

  • Competing Side Reactions: The most common side reaction is O-acylation, where the acylating agent reacts with the oxygen of the enolate instead of the carbon. Another possibility is self-condensation of the starting ketone if the enolate formation is not rapid and complete.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and acylation. This favors the thermodynamically preferred C-acylation over O-acylation. Adding the ethyl chloroformate slowly to the pre-formed enolate solution also helps control the reaction.

  • Degradation of Acylating Agent: Ethyl chloroformate is sensitive to moisture. If it has degraded, it will not effectively acylate the enolate.

    • Solution: Use a fresh bottle of ethyl chloroformate or distill it immediately before use. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Q2: TLC and GC-MS analysis show no product formation, only my starting ketone (3-methyl-2-octanone). What is the most likely critical error?

A2: The complete absence of product almost always points to a fundamental issue with the reagents, particularly the base.

  • Inactive Base: LDA is typically prepared in situ or used from a commercial solution. If the n-butyllithium used to prepare the LDA was titrated incorrectly or if the commercial solution has degraded, no enolate will be formed. Similarly, moisture in the reaction flask will instantly quench the base.

    • Troubleshooting Steps: Ensure your diisopropylamine and solvent (e.g., THF) are anhydrous. Titrate your n-butyllithium solution before use to determine its exact molarity. When adding n-BuLi to the diisopropylamine at 0 °C, you should observe a clear, slightly yellow solution forming. If the solution is cloudy or contains precipitate, the base may not have formed correctly.

  • Incorrect Reagent Addition Order: The base must be used to form the enolate before the acylating agent is introduced.[8] Adding the ketone to a mixture of the base and ethyl chloroformate can lead to complex side reactions and failure to form the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis and why?

A1: Lithium Diisopropylamide (LDA) is the preferred base. Its pKa is high enough (~36) to irreversibly deprotonate the α-proton of the ketone (pKa ~20), driving the enolate formation to completion.[9] Furthermore, LDA is sterically hindered, which makes it a poor nucleophile, preventing it from attacking the electrophilic carbonyl centers of the ketone or the ethyl chloroformate.[8]

Q2: How critical is temperature control during this reaction?

A2: Extremely critical. The reaction should be performed at low temperatures for two primary reasons:

  • Enolate Stability: The lithium enolate is most stable at low temperatures, typically -78 °C (a dry ice/acetone bath). Warmer temperatures can lead to decomposition or side reactions.

  • Selectivity: As mentioned, low temperatures favor C-acylation over O-acylation, leading to the desired β-keto ester product. The addition of ethyl chloroformate should also be done at -78 °C to maintain this selectivity.

Q3: My purified product turns yellow upon storage. What causes this and how can I prevent it?

A3: The yellowing is likely due to slow decomposition or oxidation. β-keto esters can be sensitive to air, light, and trace acidic or basic impurities. The enol form of the β-keto ester is susceptible to oxidation. To prevent this, store the purified product under an inert atmosphere (e.g., argon), in an amber vial, and at a low temperature (-20 °C is recommended for long-term storage).

Data Summary & Recommended Protocols

Table 1: Reagent Stoichiometry and Reaction Parameters
ReagentMolar Equiv.PurposeKey Considerations
3-Methyl-2-octanone1.0Starting KetoneMust be anhydrous.
Diisopropylamine1.1LDA PrecursorMust be anhydrous; distill from CaH₂.
n-Butyllithium1.05LDA PrecursorTitrate solution to confirm molarity.
Ethyl Chloroformate1.1Acylating AgentUse freshly opened bottle or distill.
Tetrahydrofuran (THF)-SolventMust be anhydrous (e.g., distilled from sodium/benzophenone).
Protocol 1: Synthesis of this compound

This protocol is designed for a 10 mmol scale.

  • Apparatus Setup: Assemble a flame-dried, three-neck, 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equiv., 1.54 mL) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equiv., e.g., 4.2 mL of a 2.5 M solution in hexanes) dropwise. Stir at 0 °C for 20 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 3-methyl-2-octanone (1.0 equiv., 1.42 g) in 10 mL of anhydrous THF. Add the ketone solution dropwise to the LDA solution over 15 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Acylation: Add ethyl chloroformate (1.1 equiv., 1.05 mL) dropwise to the enolate solution at -78 °C. A white precipitate (LiCl) will form. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a colorless oil.

Visualized Workflows and Logic

Diagram 1: Synthetic Workflow

This diagram outlines the key steps from reaction setup to the final purified product.

Synthetic_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagents Dry Reagents & Glassware lda_prep Prepare LDA Solution (0 °C) reagents->lda_prep Anhydrous Conditions enolate Form Enolate (-78 °C) lda_prep->enolate Add Ketone acylation Add Acylating Agent (-78 °C → RT) enolate->acylation Add EtOCOCl quench Aqueous Quench (NH4Cl) acylation->quench End Reaction extract Extract with Ether quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Logic start Low Yield Observed check_base Was Base Active? (e.g., Titrated n-BuLi) start->check_base check_conditions Were Conditions Anhydrous? check_base->check_conditions Yes cause_base Root Cause: Inactive Base / Quenching check_base->cause_base No check_temp Was Temp. Control Strict? (-78 °C) check_conditions->check_temp Yes check_conditions->cause_base No cause_side_reactions Root Cause: Side Reactions Favored (O-acylation, Self-Condensation) check_temp->cause_side_reactions No check_temp->cause_side_reactions Yes (Other Issue)

Caption: Decision tree for troubleshooting low yield in β-keto ester synthesis.

References

  • Jadhav, V. H., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link][3][5][6]

  • Jasperse, C. (n.d.). Chapter 22 (Enolate Chemistry) Reaction Summary. Retrieved from Concordia College Chemistry Handouts. [Link][8]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link][2]

Sources

"Ethyl 9-methyl-8-oxodecanoate" keto-enol tautomerism issues in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Valued Researchers,

This guide serves as a dedicated resource for troubleshooting the unique challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 9-methyl-8-oxodecanoate. As a β-keto ester, this compound's inherent chemical nature gives rise to keto-enol tautomerism, a principal cause of chromatographic abnormalities such as peak distortion, broadening, and splitting.

As your Senior Application Scientist, my objective is to provide not just solutions, but a foundational understanding of the physicochemical principles at play. This guide is structured to empower you with the knowledge to diagnose issues, rationally design experiments, and develop robust, reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing distorted, broad, or multiple peaks for a pure sample of this compound in my reversed-phase HPLC analysis?

A1: The root cause is keto-enol tautomerism.

This compound, like most β-keto esters, exists in solution not as a single species, but as a dynamic equilibrium between two constitutional isomers: the keto form and the enol form.[1][2] These isomers, or "tautomers," possess different polarities and structural properties.

  • Keto Tautomer: Contains the classic ketone and ester functional groups. It is generally more polar.

  • Enol Tautomer: Contains a hydroxyl group adjacent to a carbon-carbon double bond (an "enol"). The potential for intramolecular hydrogen bonding makes it less polar than the keto form in non-polar environments.[1][3]

During an HPLC run, three scenarios can occur depending on the rate of interconversion between these forms relative to the speed of chromatographic separation:

  • Slow Interconversion: If the tautomers interconvert very slowly, the HPLC system separates them as two distinct, sharp peaks.

  • Fast Interconversion: If interconversion is extremely rapid, the column "sees" only an averaged molecular state, resulting in a single, sharp peak.[4]

  • Intermediate Interconversion: This is the most common and problematic scenario. When the rate of interconversion is comparable to the timescale of the separation, the molecules switch between forms as they travel through the column. This on-column isomerization leads to significant peak broadening, splitting, or the appearance of a "hump" or "saddle" between two poorly resolved peaks.[5][6][7]

Caption: Keto-enol equilibrium of this compound.

Q2: How do mobile phase pH and solvent choice impact the analysis of these tautomers?

A2: Mobile phase is the primary tool for controlling the tautomeric equilibrium and interconversion rate.

The composition of your mobile phase directly influences both the position of the keto-enol equilibrium and the speed at which the tautomers interconvert.

  • Solvent Polarity: The keto:enol ratio is highly solvent-dependent.[1][8] In non-polar, aprotic solvents, the enol form can be stabilized by forming a stable, six-membered ring via an internal hydrogen bond.[3] In polar, protic solvents like water or methanol (common in RP-HPLC), the solvent molecules compete for hydrogen bonding, disrupting the internal stabilization of the enol and often favoring the more polar keto form.[1]

  • Mobile Phase pH: Both acid and base can catalyze the interconversion between keto and enol forms.[9][10][11] By controlling the pH, you can manipulate the rate of this conversion.

    • Acidic Conditions (e.g., pH 2-4): Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) significantly accelerates the proton transfer reactions required for interconversion. This is often the preferred strategy to force the equilibrium to become rapid enough to produce a single, sharp peak for quantification.[4][12]

    • Basic Conditions (e.g., pH > 8): Base catalysis also speeds up interconversion, but can be problematic for silica-based columns, which are prone to dissolution at high pH.

    • Neutral pH: Operating at neutral pH often results in the slowest interconversion rate, exacerbating the issues of peak splitting and broadening.

ParameterEffect on Tautomer InterconversionTypical Chromatographic OutcomeGoal
Low pH (2-4) Accelerates (Acid Catalysis)Single, sharp peakQuantification
High Temperature AcceleratesSingle, sharp peakQuantification
Neutral pH (6-7) SlowBroad, split, or distorted peaksAvoid for this compound
Low Temperature DeceleratesTwo separate peaks (if baseline resolved)Isomer Separation
Aprotic Solvents Favors enol formCan shift retentionMethod Development
Q3: I need to develop a robust method for routine quantification. What is the best strategy to get a single, sharp peak?

A3: The goal is to accelerate the on-column interconversion so that it is significantly faster than the chromatographic separation. This ensures the column interacts with a single, time-averaged species.

Follow this systematic workflow to achieve a single, sharp peak suitable for validation and routine use.

Troubleshooting_Workflow Start Start: Distorted/Split Peak Observed Step1 Step 1: Adjust Mobile Phase pH Add 0.1% Formic Acid (pH ~2.7) Start->Step1 Check1 Re-analyze Sample. Is peak sharp and symmetrical? Step1->Check1 Step2 Step 2: Increase Column Temperature Set oven to 40°C, then 50°C if needed Check1->Step2 No Success Success: Robust Method Achieved Proceed with validation. Check1->Success Yes Check2 Re-analyze Sample. Is peak sharp and symmetrical? Step2->Check2 Step3 Step 3: Evaluate Organic Modifier Switch between Acetonitrile and Methanol Check2->Step3 No Check2->Success Yes Fail Problem Persists Consider alternative stationary phase (e.g., mixed-mode columns) Check2->Fail Still No Step3->Check2

Caption: Workflow for achieving a single peak for tautomers.

Experimental Protocol: Method Development for a Single Peak

This protocol outlines the steps to merge the tautomer peaks of this compound into a single, quantifiable peak. The core principle is to find conditions that catalyze rapid on-column interconversion.

1. Initial Column and Mobile Phase Setup:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Rationale: The acidic mobile phase is the first and most critical step to catalyze tautomer interconversion.[4][12]

2. Temperature Optimization:

  • Set Column Temperature: Begin at 35°C.

  • Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

  • Analysis: Observe the peak shape. If it is still broad or showing signs of splitting, increase the temperature.

  • Iterate: Increase the column temperature in increments (e.g., to 40°C, then 45°C, max 50-60°C). Higher temperatures increase the rate of interconversion.[4][13] The goal is to find the lowest temperature that provides a sharp, symmetrical peak.

  • Causality: According to the van't Hoff equation, equilibrium constants are temperature-dependent. More importantly, the kinetics of the interconversion reaction increase with temperature, allowing the equilibrium to be reached much faster on the chromatographic timescale.[14][15]

3. Isocratic Method Refinement:

  • Once the approximate elution composition is known from the scouting gradient, develop an isocratic method for optimal resolution and speed.

  • Hold: Set the mobile phase composition to the percentage of B where the analyte elutes, adjusting as needed for an ideal retention factor (k') between 2 and 10.

  • Verification: Confirm that the peak remains sharp and symmetrical under the final isocratic conditions.

4. Final System Suitability:

  • Ensure the final method meets system suitability criteria (e.g., tailing factor < 1.5, theoretical plates > 2000) before proceeding with sample analysis and validation.

Q4: Is it possible to separate the individual keto and enol tautomers? If so, how?

A4: Yes, but it requires a contrary analytical approach.

While challenging, separating the tautomers is possible if the goal is to study the individual isomers. The strategy is to slow down or "freeze" the interconversion on the column.

  • Low Temperature: This is the most effective parameter. Reducing the column temperature (e.g., to 10°C or even sub-ambient temperatures) significantly slows the kinetics of interconversion, allowing the stationary phase to resolve the two forms before they can switch.[4][16]

  • Neutral pH: Avoid acid or base catalysis by using a buffered mobile phase at a neutral pH. However, this may lead to poor peak shape if the interconversion is not sufficiently slowed by temperature alone.

  • Aprotic Solvents (Normal Phase): While less common, Normal Phase Chromatography using aprotic solvents (like hexane/ethyl acetate) can sometimes provide better separation of tautomers, as these solvents do not interfere with the intramolecular hydrogen bonding that stabilizes the enol form.[4]

Note: Quantification of individual tautomers is complex because the equilibrium can shift during sample preparation, storage, and even in the autosampler. Any reported ratio of keto:enol is only valid under the specific conditions of that measurement.

References

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • On-column isomerization of sugars during high-performance liquid chromatography: analysis of the elution profile. Journal of Chromatography A. [Link]

  • Explain in detail about the factors affecting keto enol tautomerism. askIITians. [Link]

  • How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the... Proprep. [Link]

  • What are the factors that govern the stability of keto-enol tautomerism? Quora. [Link]

  • Keto Enol Tautomerism: Mechanism & Stability. StudySmarter. [Link]

  • beta keto esters by HPLC. Chromatography Forum. [Link]

  • Determination of the cis–trans Isomerization Barriers of l-Alanyl-l-proline in Aqueous Solutions and at Water/Hydrophobic Interfaces by On-Line Temperature-Jump Relaxation HPLC and Dynamic On-Column Reaction HPLC. ACS Publications. [Link]

  • Control of the keto-enol tautomerism of chlortetracycline for its straightforward quantitation in pig tissues by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Chemistry Letters. [Link]

  • Keto-enol tautomerism. Chromatography Forum. [Link]

  • Is it possible to separate keto enol tautomers via column chromatography? Reddit. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. [Link]

  • keto-enol tautomerism. Chromatography Forum. [Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. [Link]

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]

  • Is there any effect of temperature on tautomerism? ResearchGate. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerization. Chemistry Steps. [Link]

  • Keto-enol tautomerization (by Jay). Khan Academy. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up Ethyl 9-methyl-8-oxodecanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 9-methyl-8-oxodecanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you navigate common challenges and ensure a robust, reproducible process.

Synthesis Overview: The Acylation Strategy

The synthesis of this compound, a branched-chain β-keto ester, is most effectively achieved via the acylation of an organometallic reagent. The core challenge lies in selectively forming the ketone without the common side reaction of over-addition to form a tertiary alcohol.[1][2] Our recommended approach involves the carefully controlled addition of an isobutylmagnesium halide (a Grignard reagent) to an activated ester derivative of suberic acid.

Core Reaction Scheme:

The reaction involves two primary stages:

  • Formation of the Grignard Reagent: Isobutyl bromide is reacted with magnesium turnings in a dry ether solvent to form isobutylmagnesium bromide.

  • Acylation: The Grignard reagent is then reacted with a mono-activated ethyl suberate, such as ethyl 7-(chloroformyl)heptanoate (suberoyl chloride monoethyl ester), at low temperatures.

This strategy is favored for its high reactivity but requires stringent control to prevent the Grignard reagent from attacking the newly formed ketone.

Experimental Workflow Diagram

G prep Preparation (Dry Glassware, Inert Atmosphere) grignard 1. Grignard Formation (Isobutyl Bromide + Mg in THF) prep->grignard reaction 2. Acylation (Slow addition of Grignard to Acylating Agent at -78 °C) grignard->reaction acyl_prep Acylating Agent (Ethyl 7-(chloroformyl)heptanoate) acyl_prep->reaction quench 3. Reaction Quench (Cold Saturated NH4Cl) reaction->quench workup 4. Aqueous Workup (Extraction with Ether) quench->workup purify 5. Purification (Silica Gel Chromatography or Vacuum Distillation) workup->purify product Final Product (this compound) purify->product

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during the acylation step?

A1: Temperature. The reaction of a Grignard reagent with the product ketone is often faster than its reaction with the starting acyl chloride.[2] Maintaining a very low temperature (e.g., -78 °C) is paramount. This reduces the reactivity of the Grignard reagent, allowing the initial acylation to proceed while minimizing the subsequent nucleophilic attack on the newly formed ketone. Insufficient cooling is the primary cause of tertiary alcohol byproduct formation.

Q2: Acid chloride vs. Weinreb amide for the acylation? Which is better for scaling up?

A2: This is a critical process development question. Here’s a comparison:

FeatureEthyl 7-(chloroformyl)heptanoate (Acid Chloride)Ethyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate (Weinreb Amide)
Reactivity Very high. Reaction is fast even at low temperatures.Moderate. Often requires warming to 0 °C or room temp for full conversion.
Selectivity Prone to over-addition to form tertiary alcohol. Requires strict temperature control and slow addition.[3]Highly selective. The N-methoxy-N-methylamide forms a stable chelated intermediate with the Grignard reagent, which collapses to the ketone only upon acidic workup. This intermediate is resistant to further nucleophilic attack.
Cost & Availability Generally cheaper and easier to prepare from the corresponding carboxylic acid.Requires an extra step to prepare from the carboxylic acid, adding cost and time.
Scalability Challenging. The high exothermicity and risk of over-addition require excellent thermal management and precise addition control in a reactor.More robust and forgiving. The higher selectivity makes it less sensitive to minor temperature fluctuations or addition rate variations, which is a significant advantage at scale.
Q3: My Grignard reaction won't initiate. What should I do?

A3: This is a common issue. Initiation involves the transfer of an electron from the magnesium surface to the alkyl halide.

  • Ensure Anhydrous Conditions: Water passivates the magnesium surface and quenches the Grignard reagent. All glassware must be flame- or oven-dried, and solvents must be anhydrous.[4]

  • Activate the Magnesium: The magnesium surface is often coated with a passivating layer of magnesium oxide. Gently crush the magnesium turnings with a glass rod (under inert gas) to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to clean the surface and create a localized exotherm that helps initiate the primary reaction.

  • Local Heating: Gently warm a small spot of the flask with a heat gun. Once the reaction initiates (indicated by bubbling or a cloudy appearance), it is typically self-sustaining.

Q4: How do I accurately determine the concentration of my prepared Grignard reagent?

A4: Never assume 100% yield. Titration is essential for reproducibility, especially at scale. A common method is titration with a solution of I₂ in THF until the characteristic iodine color persists. Alternatively, titration against a known amount of a protic acid (like sec-butanol) in the presence of an indicator (like 1,10-phenanthroline) provides a reliable concentration value.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

G problem { Problem|Low or No Yield} cause1 Cause 1 Inactive Grignard Reagent problem:p->cause1 cause2 Cause 2 Degraded Acylating Agent problem:p->cause2 cause3 Cause 3 Incorrect Stoichiometry problem:p->cause3 solution1 Solution • Verify anhydrous conditions • Activate Mg surface (I₂, heat) • Titrate reagent before use cause1->solution1 solution2 Solution • Use freshly prepared or distilled acyl chloride • Check for hydrolysis (HCl smell) cause2->solution2 solution3 Solution • Base moles of Grignard on titration result, not theoretical yield • Use slight excess (1.1 eq) of Grignard cause3->solution3

Caption: Troubleshooting logic for low product yield.

Problem 2: Significant Contamination with Tertiary Alcohol Byproduct

This is the most common selectivity issue, arising from a second addition of the Grignard reagent to the product ketone.

Probable CauseExplanation of MechanismRecommended Solution
1. Addition Rate Too Fast A high local concentration of the Grignard reagent allows it to react with the newly formed ketone before the ketone can diffuse away from the addition zone.Implement slow, controlled addition via a syringe pump. For larger scales, ensure the addition point is into a well-agitated region of the reactor.
2. Insufficient Cooling Higher temperatures dramatically increase the rate of the second addition reaction. The activation energy for the second addition is often lower than the first.Maintain temperature at or below -70 °C . Ensure the cooling bath has sufficient capacity and that the reactor has good thermal contact.
3. "Normal" vs. "Inverse" Addition Adding the Grignard to the acylating agent (normal addition) can lead to high local concentrations of the nucleophile.Perform an "inverse addition" : Slowly add the acylating agent to the Grignard solution. This keeps the Grignard in excess, but can sometimes lead to other side reactions. The best approach remains slow normal addition at very low temperatures.
4. Highly Reactive System The combination of a reactive Grignard (like isobutylmagnesium bromide) and a reactive electrophile (acyl chloride) is inherently difficult to control.Use a moderating agent such as N-methylpyrrolidone (NMP) or DMF, which can complex with the Grignard reagent and temper its reactivity.[1][5] Alternatively, switch to a less reactive electrophile like a Weinreb amide.
Problem 3: Product Loss During Workup and Purification

The β-keto ester functional group is sensitive to both acidic/basic conditions and heat, which can lead to hydrolysis and subsequent decarboxylation.[6][7]

Probable CauseExplanation of MechanismRecommended Solution
1. Hydrolysis & Decarboxylation During an overly acidic or basic workup, the ester can hydrolyze to a β-keto acid. This intermediate is thermally unstable and readily loses CO₂ to form 2-methyl-3-nonanone.Use a buffered quench: Quench the reaction with cold, saturated aqueous ammonium chloride (NH₄Cl), which is weakly acidic (pH ~5) and effective at hydrolyzing magnesium alkoxides without being harsh. Keep all workup steps cold (0-5 °C).
2. Emulsion Formation Magnesium salts formed during the quench can act as surfactants, leading to persistent emulsions during the extraction phase, which traps the product.Add brine (saturated NaCl solution) during the extraction to increase the aqueous phase density. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite®.
3. Degradation During Purification Prolonged exposure to heat during distillation or active silica gel during chromatography can cause decomposition.Use vacuum distillation at the lowest possible temperature. For chromatography, neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%), and run the column quickly.

Detailed Protocol: Lab-Scale Synthesis (Illustrative)

This protocol uses the acid chloride route for its accessibility. For scale-up, adaptation to a Weinreb amide is strongly recommended.

StepReagent/ParameterQuantity (for ~10g scale)Key Considerations & Scientific Rationale
1 Grignard Formation
Magnesium Turnings2.8 g (115 mmol, 1.2 eq)Use fresh, high-purity turnings. Activate if necessary.
Anhydrous Tetrahydrofuran (THF)80 mLMust be truly anhydrous. Passing through an alumina column is best.
Isobutyl Bromide10.0 mL (92.5 mmol, 1.0 eq)Add dropwise to maintain a gentle reflux. A self-sustaining reaction indicates good initiation.
2 Acylation
Ethyl 7-(chloroformyl)heptanoate20.4 g (92.5 mmol, 1.0 eq)Should be freshly prepared or distilled. It is moisture-sensitive.
Anhydrous Tetrahydrofuran (THF)150 mLTo ensure the electrophile is well-dissolved and to manage the exotherm.
Reaction Temperature-78 °C (Acetone/Dry Ice bath)CRITICAL: To prevent over-addition.
Grignard AdditionAdd via syringe pump over 1-2 hoursCRITICAL: Slow addition prevents high local concentrations of the nucleophile.
3 Workup & Purification
Quench Solution100 mL Saturated aq. NH₄ClAdd slowly while maintaining a low temperature. NH₄Cl is a mild proton source that effectively breaks down the magnesium complex without causing hydrolysis of the ester.[6]
Extraction SolventDiethyl Ether or MTBE (2 x 100 mL)To extract the organic product.
Purification MethodFlash Chromatography (95:5 Hexanes:EtOAc) or Vacuum DistillationTo isolate the final product from unreacted starting material and byproducts.

References

  • BenchChem Technical Support. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
  • BenchChem Technical Support. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. BenchChem.
  • Knochel, P., et al. (2020). Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. Organic Letters, 22(2), 493–496.
  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Gowda, M. S., et al. (2012). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry.
  • Born, S. C., et al. (2022).
  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Smith, J. G. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.

Sources

Technical Support Center: Troubleshooting NMR Signal Assignment for Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of Ethyl 9-methyl-8-oxodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of assigning the NMR signals of this long-chain β-keto ester. Here, we will address common challenges, from sample preparation to spectral interpretation, providing in-depth, field-proven insights to ensure the integrity of your results.

Section 1: Understanding the Molecule - The Keto-Enol Tautomerism

A foundational concept to grasp before delving into the NMR spectrum of this compound is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is dynamic and can be influenced by solvent, temperature, and concentration. The presence of both forms will give rise to two sets of signals in your NMR spectrum, a common source of confusion.

The keto form is typically the major tautomer, but the enol form, stabilized by intramolecular hydrogen bonding, is also present and observable.

Frequently Asked Questions (FAQs) - Keto-Enol Tautomerism

Q1: Why do I see more signals in my 1H NMR spectrum than expected for a single structure of this compound?

A1: You are likely observing a mixture of the keto and enol tautomers. β-keto esters exist in equilibrium between these two forms, and if the rate of interconversion is slow on the NMR timescale, you will see distinct signals for each tautomer.

Q2: How can I confirm the presence of the enol tautomer?

A2: The most characteristic signal for the enol tautomer is the enolic hydroxyl proton (-OH), which typically appears as a broad singlet far downfield, often between 12-16 ppm. Additionally, you will observe a vinylic proton signal (=CH-) between 5-6 ppm.

Q3: Can I control the keto-enol equilibrium?

A3: Yes, the equilibrium can be influenced by your choice of solvent. Non-polar, aprotic solvents like benzene-d6 or toluene-d8 tend to favor the enol form through stabilization of the intramolecular hydrogen bond. In contrast, polar, protic solvents like methanol-d4 or D2O will favor the keto form.

Section 2: Predicted NMR Signal Assignments

To aid in the initial assignment of your spectra, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for the major keto form of this compound. These values are generated using established NMR prediction algorithms and should be used as a guide.

Data Presentation: Predicted Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a1.25t3H
H-b4.14q2H
H-c2.29t2H
H-d1.60p2H
H-e1.29m6H
H-f2.54t2H
H-g2.80sep1H
H-h1.09d6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

CarbonPredicted Chemical Shift (δ, ppm)
C-114.2
C-260.3
C-3173.8
C-434.2
C-524.8
C-628.9
C-723.5
C-841.5
C-9212.5
C-1041.1
C-1118.0
C-1218.0

Section 3: Troubleshooting Guide - A Deeper Dive

This section addresses specific issues you may encounter during your NMR analysis in a question-and-answer format, providing logical steps for resolution.

Common Spectral Artifacts and Contaminants

Q4: I see unexpected sharp singlets in my ¹H NMR spectrum. What could they be?

A4: These are often due to common laboratory contaminants. Check for the following:

  • Residual Solvents: Acetone (~2.17 ppm in CDCl₃), Ethyl Acetate (quartet at ~4.12 ppm, triplet at ~1.26 ppm, and a singlet at ~2.05 ppm in CDCl₃), or grease (broad signals around 0.8-1.5 ppm).[1][2]

  • Water: A broad singlet that can appear anywhere from 1.5-5 ppm in CDCl₃, depending on the sample's concentration and temperature.

  • Tetramethylsilane (TMS): If you are using it as an internal standard, you should see a sharp singlet at 0 ppm.

Actionable Protocol:

  • Verify Solvent Purity: Run a blank spectrum of your deuterated solvent to check for impurities.

  • Proper Glassware Cleaning: Ensure your NMR tubes and any glassware used for sample preparation are thoroughly cleaned and dried to remove residual solvents.

  • Use High-Quality Solvents: Employ freshly opened or properly stored deuterated solvents.

Q5: My baseline is distorted and not flat. What is causing this?

A5: A distorted baseline can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across your sample is not optimized.

  • High Sample Concentration: Very concentrated samples can lead to broad signals and baseline issues.[3]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening and baseline distortion.

Actionable Protocol:

  • Re-shim the Spectrometer: Carefully shim the magnetic field for your specific sample.

  • Optimize Concentration: For small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[4]

  • Sample Filtration: If you suspect solid impurities, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Challenges in Signal Assignment

Q6: The signals in the aliphatic region (1.2-1.7 ppm) of my ¹H NMR are overlapping and difficult to assign. How can I resolve them?

A6: Overlapping signals in the aliphatic region are common for long-chain molecules. Here are several strategies to resolve and assign these protons:

  • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy: This is the most powerful method for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It will allow you to "walk" along the carbon chain, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is invaluable for unambiguously assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and connecting different spin systems.

Experimental Workflow for 2D NMR Analysis

G A Overlapping Signals in 1D NMR B Acquire 2D COSY Spectrum A->B Resolve J-coupling C Identify Spin Systems (Coupled Protons) B->C D Acquire 2D HSQC Spectrum C->D Assign Carbons E Correlate Protons to Attached Carbons D->E F Acquire 2D HMBC Spectrum E->F Confirm Connectivity G Connect Fragments via Long-Range Couplings F->G H Complete Signal Assignment G->H

Caption: Workflow for resolving overlapping NMR signals using 2D techniques.

Q7: I am having trouble assigning the quaternary carbons (C-3 and C-9) in my ¹³C NMR spectrum.

A7: Quaternary carbons do not have attached protons, so they will not appear in an HSQC spectrum. The HMBC experiment is the key to their assignment.

  • For the ester carbonyl (C-3): Look for correlations from the protons on C-2 (the -OCH₂- of the ethyl group) and C-4 (the -CH₂- group adjacent to the ester).

  • For the keto carbonyl (C-9): Look for correlations from the protons on C-8 and C-10.

Potential Impurities from Synthesis

This compound is typically synthesized via a Claisen condensation reaction. This reaction can sometimes lead to side products that may appear in your NMR spectrum.

Q8: I see signals that I cannot attribute to the product or common contaminants. What could they be?

A8: Potential impurities from a Claisen condensation synthesis include:

  • Unreacted Starting Materials: Check for signals corresponding to your starting ester and ketone/ester.

  • Self-Condensation Product: If one of the starting materials can react with itself, you may see byproducts from this reaction.

  • Hydrolyzed Product: If water is present during workup, you may have some of the corresponding carboxylic acid. This would be evident by a very broad signal for the carboxylic acid proton (>10 ppm) and the absence of the ethyl ester signals.

Logical Relationship of Potential Synthesis Impurities

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products/Impurities Ester_A Ethyl Ester of C8 Acid Reaction Claisen Condensation Ester_A->Reaction Ester_B Ethyl Isovalerate Ester_B->Reaction Target_Product This compound Reaction->Target_Product Self_Condensation_A Self-condensation of Ester A Reaction->Self_Condensation_A Side Reaction Self_Condensation_B Self-condensation of Ester B Reaction->Self_Condensation_B Side Reaction Hydrolysis_Product Carboxylic Acid Target_Product->Hydrolysis_Product Workup Issue

Caption: Potential products and byproducts from the Claisen condensation synthesis.

Section 4: Best Practices for NMR Sample Preparation

The quality of your NMR data is directly dependent on the quality of your sample. Following these best practices will help you avoid many common problems.

Experimental Protocol: NMR Sample Preparation

  • Determine the Appropriate Concentration: For ¹H NMR of a small molecule (MW < 500 Da), use 1-5 mg of your compound. For ¹³C NMR, a more concentrated sample of 10-50 mg may be necessary.[5]

  • Choose the Right Solvent: Select a deuterated solvent that fully dissolves your sample. CDCl₃ is a good starting point for this compound.

  • Dissolve the Sample: Weigh your sample accurately and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filter if Necessary: If there are any solid particles, filter the solution into the NMR tube.

  • Transfer to NMR Tube: Use a clean Pasteur pipette to transfer the solution to a high-quality, clean NMR tube. Avoid using scratched or chipped tubes.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Insert into the Spectrometer: Follow the instrument-specific instructions for inserting your sample.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 (a) General reaction conditions for the Claisen-Schmidt aldol.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Improving the regioselectivity of "Ethyl 9-methyl-8-oxodecanoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Ethyl 9-methyl-8-oxodecanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of reactions with this versatile β-keto ester. Here, we address common experimental challenges in a practical, question-and-answer format, focusing on the causality behind protocol choices to ensure reproducible success.

Foundational Concepts: The Key to Regioselectivity

This compound possesses two distinct sites for deprotonation adjacent to the ketone (the α-carbons), leading to two different enolate intermediates. The ultimate regiochemical outcome of subsequent reactions, such as alkylation or acylation, is determined by which of these enolates is formed.

  • C7 (Methylene): Deprotonation at this less-substituted carbon is faster due to less steric hindrance. The resulting enolate is known as the kinetic enolate .[1]

  • C9 (Methine): Deprotonation at this more-substituted carbon is slower but forms a more stable, highly substituted enolate. This is the thermodynamic enolate .[2]

Controlling the reaction conditions allows for the selective formation of one enolate over the other, thereby directing the regioselectivity of the entire reaction sequence.

G sub This compound kin_enolate Kinetic Enolate (at C7) sub->kin_enolate Faster (Less Hindered) therm_enolate Thermodynamic Enolate (at C9) sub->therm_enolate Slower (More Hindered) c7_product C7-Substituted Product kin_enolate->c7_product + E⁺ c9_product C9-Substituted Product therm_enolate->c9_product + E⁺

Figure 1. Competing pathways for enolate formation.

Frequently Asked Questions & Troubleshooting

Q1: I'm getting a mixture of C7 and C9 alkylated products. How can I selectively form the C7-alkylated product?

A1: Selective alkylation at the less-substituted C7 position requires the preferential formation of the kinetic enolate . This is achieved under conditions that are rapid, quantitative, and irreversible.

Causality: The protons on C7 are more sterically accessible, allowing a bulky base to deprotonate this site much faster than the more hindered C9 position. By keeping the temperature extremely low, you "freeze" the reaction at its initial, kinetically-favored state, preventing equilibration to the more stable thermodynamic enolate.[1][3]

Key Conditions for Kinetic Control:

Parameter Condition Rationale
Base Strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[3] The bulkiness of LDA favors abstraction of the less hindered C7 proton. Its strength ensures rapid and complete deprotonation.[2]
Temperature Low temperature, typically -78 °C (dry ice/acetone bath).[3] Prevents the kinetic enolate from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.
Solvent Anhydrous, aprotic solvent such as Tetrahydrofuran (THF). Ensures the base is not quenched and does not interfere with the enolate formation.

| Addition | Add the ester solution slowly to the prepared LDA solution. Then, add the electrophile (e.g., alkyl halide) quickly. | This ensures the ester is deprotonated quantitatively before the electrophile is introduced, minimizing side reactions. |

Protocol 1: Selective C7-Alkylation (Kinetic Control)
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried flask equipped with a magnetic stirrer. Cool the flask to -78 °C.

  • LDA Formation (if not purchased): Add diisopropylamine followed by the slow, dropwise addition of an equimolar amount of n-butyllithium. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution (1.05 eq) at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours at this temperature.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q2: How can I achieve selective alkylation at the more substituted C9 position?

A2: To favor substitution at the C9 position, you must generate the thermodynamic enolate . This is achieved under equilibrating conditions, where the initially formed kinetic enolate can revert to the starting material and eventually form the more stable thermodynamic product.[2]

Causality: Using a weaker base that is not completely effective at deprotonation sets up an equilibrium between the starting ketone, the kinetic enolate, and the thermodynamic enolate.[4] At higher temperatures, there is sufficient energy for this equilibrium to be reached, and the reaction mixture will become enriched in the most thermodynamically stable species: the C9 enolate.[3]

Key Conditions for Thermodynamic Control:

Parameter Condition Rationale
Base Weaker, less hindered base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[3] These bases are strong enough to deprotonate the β-keto ester but allow for equilibrium to be established.
Temperature Higher temperatures (0 °C to room temperature or reflux).[3] Provides the energy needed to overcome the activation barrier for deprotonation at the more hindered site and allows the system to reach equilibrium.
Solvent A solvent that can facilitate proton exchange, like ethanol when using sodium ethoxide. The protic solvent allows for reversible protonation/deprotonation, which is essential for equilibration.

| Reaction Time | Longer reaction times are often necessary.[3] | Ensures the system has sufficient time to reach thermodynamic equilibrium. |

Protocol 2: Selective C9-Alkylation (Thermodynamic Control)
  • Setup: To a flame-dried flask under an inert atmosphere, add a dispersion of sodium hydride (1.1 eq) in anhydrous THF.

  • Ester Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Equilibration: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours. This allows the equilibrium to favor the thermodynamic enolate.

  • Alkylation: Add the alkylating agent (1.1 eq) and continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates consumption of the starting material.

  • Quench: Carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification: Perform a standard aqueous workup, extraction, drying, and purification as described in Protocol 1.

Q3: My reaction seems to work, but the final yield is very low. I'm isolating a ketone byproduct instead of the desired β-keto ester. What is happening?

A3: The formation of a ketone byproduct (in this case, 9-methyldecan-8-one) is a classic sign of unintended hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[5] This is a very common side reaction for this class of compounds.

Causality: The β-keto ester product can be hydrolyzed to a β-keto acid during an aqueous workup, especially if strong acidic or basic conditions are used or if the workup is performed at elevated temperatures. β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating to yield a ketone.[5]

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis during the reaction itself.[5]

  • Mild Quench: Use a mild quenching agent like saturated aqueous NH₄Cl. Avoid strong acids or bases for the workup.

  • Low Temperature Workup: Perform the quench and subsequent aqueous washes at low temperatures (0 °C) to minimize the rate of hydrolysis.

  • Avoid Heat: Do not use excessive heat during solvent removal or purification. If distillation is required, perform it under high vacuum at the lowest possible temperature.

G start Low Yield Observed check_byproduct Is 9-methyldecan-8-one the major byproduct? start->check_byproduct decarboxylation Diagnosis: Hydrolysis & Decarboxylation check_byproduct->decarboxylation Yes other_issue Diagnosis: Incomplete reaction or other side products. check_byproduct->other_issue No solution Solution: 1. Use mild, low-temp workup. 2. Avoid heat during purification. 3. Ensure anhydrous conditions. decarboxylation->solution

Figure 2. Troubleshooting workflow for low product yield.
Q4: I am observing a significant amount of O-alkylation instead of the desired C-alkylation. How can I suppress this side reaction?

A4: O-alkylation is a common competing pathway in enolate chemistry. The ratio of C- to O-alkylation is influenced by several factors, including the counter-ion, solvent, and the nature of the electrophile.

Causality: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. According to Hard and Soft Acid-Base (HSAB) theory, the carbon atom is a "softer" nucleophilic center, while the oxygen is "harder."

Strategies to Favor C-Alkylation:

  • Counter-ion: A small, coordinating cation like Li⁺ (from LDA) associates tightly with the oxygen atom. This ionic association blocks the oxygen site, making the carbon atom the more accessible nucleophile for the electrophile.

  • Solvent: Polar aprotic solvents like THF or DME are generally preferred. They solvate the cation without strongly solvating the enolate anion, leaving the carbon atom available for reaction.

  • Electrophile: "Softer" electrophiles, such as primary alkyl iodides or bromides, preferentially react at the softer carbon center. Harder electrophiles (e.g., chlorotrialkylsilanes) are more prone to O-silylation. For alkylation, using R-I instead of R-Cl can improve the C/O ratio.

  • Conditions: The conditions outlined in Protocol 1 (LDA, THF, -78 °C) are generally optimal for maximizing C-alkylation over O-alkylation.

References

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. Scribd. Available at: [Link]

  • Scripps Research Chemists Harness Ketone and Ester Molecules to. Bioengineer.org. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolate Definition. Fiveable. Available at: [Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Available at: [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. Available at: [Link]

  • What is the rationale behind selective beta-keto ester formation?. Reddit. Available at: [Link]

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature. Available at: [Link]

  • The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent. ACS Publications. Available at: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. NIH National Center for Biotechnology Information. Available at: [Link]

  • What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora. Available at: [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Alkylation of enolates. University of Oxford. Available at: [Link]

  • 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Enolate Seminar. Macmillan Group. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • 9-Octadecenoic acid, methyl ester, (E)-. NIST WebBook. Available at: [Link]

  • Octadecanoic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • (E)-9-Octadecenoic acid ethyl ester. NIST WebBook. Available at: [Link]

Sources

Validation & Comparative

"Ethyl 9-methyl-8-oxodecanoate" structure confirmation methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Confirmation of Ethyl 9-Methyl-8-Oxodecanoate

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical prerequisite for advancing research and development. This guide provides an in-depth comparison of the primary analytical methods for confirming the structure of this compound, a β-keto ester. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the scientific integrity of your work.

The Analytical Imperative: A Multi-Faceted Approach

The structure of this compound (C₁₃H₂₄O₃, Molecular Weight: 228.33 g/mol ) presents a unique analytical challenge due to the presence of both an ester and a ketone functional group.[1][2] A definitive structural confirmation cannot rely on a single technique but necessitates a combinatorial approach, integrating data from several spectroscopic and chromatographic methods.[3][4][5][6] This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[5][7] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling Proton Connectivity

The proton NMR spectrum provides information on the number and types of hydrogen atoms and their connectivity. For a β-keto ester like this compound, it's important to note the potential for keto-enol tautomerism, which can result in two sets of peaks.[7][8] However, for many β-keto esters, the keto form is predominant.[9]

Expected ¹H NMR Chemical Shifts (Keto Form):

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (ethyl)~1.25Triplet3H
O-CH₂ (ethyl)~4.15Quartet2H
CH₂ (alpha to ester C=O)~2.30Triplet2H
CH₂ (beta to ester C=O)~1.60Multiplet2H
Other CH₂ in chain~1.30Multiplet8H
CH (alpha to ketone C=O)~2.70Septet1H
CH₃ (isopropyl)~1.10Doublet6H

Note: These are predicted values and may vary slightly based on the solvent and instrument used.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.[10] The chemical shifts of the carbonyl carbons are particularly diagnostic.

Expected ¹³C NMR Chemical Shifts:

CarbonChemical Shift (ppm)
C=O (ketone)~210
C=O (ester)~173
O-CH₂ (ethyl)~60
CH (alpha to ketone C=O)~45
CH₂ (alpha to ester C=O)~34
Other aliphatic CH₂/CH~22-32
CH₃ (ethyl)~14
CH₃ (isopropyl)~18

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[5][11] For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14][15]

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the ketone and ester carbonyl groups is a primary fragmentation route. This can help in identifying the location of these functional groups within the carbon chain.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to a carbonyl oxygen, followed by cleavage of the α,β-bond, can provide further structural clues.[12][13][14][15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[3][11] For this compound, the carbonyl (C=O) stretching frequencies are the most informative.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1735Strong, Sharp
C=O Stretch (Ketone)~1715Strong, Sharp
C-H Stretch (Aliphatic)2850-3000Medium-Strong
C-O Stretch (Ester)1000-1300Strong

The presence of two distinct carbonyl peaks is a strong indicator of the keto-ester structure.[16][17][18][19][20]

Gas Chromatography (GC): Purity Assessment and Comparative Analysis

Gas chromatography is an essential technique for assessing the purity of the synthesized compound.[21][22][23] By comparing the retention time of the sample to a known standard, one can confirm its identity. Furthermore, GC coupled with a mass spectrometer (GC-MS) provides a powerful combination for separating and identifying components in a mixture, offering both retention time and mass spectral data for robust confirmation.[23][24]

Comparison of Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.Highly detailed structural information.Can be complex to interpret, especially with tautomerism.
¹³C NMR Number of unique carbons and their chemical environment.Complements ¹H NMR for a complete carbon skeleton map.Lower sensitivity than ¹H NMR, may require longer acquisition times.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Fragmentation can be complex and may not always provide unambiguous structural information on its own.
IR Presence of functional groups.Fast, simple, and provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure.
GC Purity and retention time.Excellent for assessing purity and for separation of mixtures.Does not provide direct structural information.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans will be required due to the low natural abundance of ¹³C.[7]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

Data Acquisition:

  • Use a standard electron energy of 70 eV for ionization.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal to subtract any atmospheric or crystal-related absorptions.[7]

Gas Chromatography (GC)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate).

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for good separation of the analyte from any impurities.

  • A flame ionization detector (FID) is commonly used for quantification.[22]

Visualizing the Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Interpretation Compound Synthesized Ethyl 9-methyl-8-oxodecanoate NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Connectivity & Skeleton MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation IR IR Spectroscopy Compound->IR Functional Groups GC Gas Chromatography Compound->GC Purity Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure GC->Structure

Sources

A Comparative Guide to the Biological Activity of Ethyl 9-methyl-8-oxodecanoate and Its Analogues: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a structured framework for the comparative biological evaluation of Ethyl 9-methyl-8-oxodecanoate, a long-chain keto ester, against a curated set of its structural analogues. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive roadmap for researchers, outlining a proposed investigation grounded in established principles of medicinal chemistry and cellular biology. We will delve into the rationale for analogue selection, detailed experimental protocols for assessing cytotoxicity and antimicrobial activity, and a framework for interpreting potential structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Keto Esters

Long-chain fatty acids and their derivatives are fundamental to numerous biological processes, from energy metabolism to cell signaling. The introduction of a keto group and esterification can significantly alter the physicochemical properties of these molecules, creating novel compounds with potential therapeutic applications.[1][2] α-Keto and β-keto esters, in particular, are recognized as versatile intermediates in pharmaceutical synthesis and have been investigated for a range of biological activities, including antimicrobial and quorum-sensing inhibitory effects.[1][3][4]

This compound belongs to the class of γ-keto esters. Its structure, featuring a ten-carbon chain, a ketone at the C8 position, a methyl branch at C9, and an ethyl ester, presents an intriguing scaffold for biological exploration. While direct studies on this compound are scarce, related fatty acid esters are known to exhibit antimicrobial properties, often by disrupting microbial cell membranes.[2][5][6] Furthermore, cytotoxicity is a crucial parameter for any potential therapeutic agent, making its evaluation against both cancerous and non-cancerous cell lines a primary step in drug discovery.[7][8][9]

This guide proposes a systematic investigation to characterize the biological activity of this compound and to elucidate the structure-activity relationships within its chemical class.

Compound Profiles: The Target and Its Analogues

The selection of analogues is critical for establishing a clear SAR. The proposed compounds are designed to probe the importance of the chain length, the position of the keto group, and the presence of the methyl branch.

Compound ID Compound Name Structure Rationale for Inclusion
LE-01 (Target) This compoundCH₃CH(CH₃)C(=O)(CH₂)₆C(=O)OCH₂CH₃The primary compound of interest.
LE-02 Ethyl 8-oxodecanoateCH₃CH₂C(=O)(CH₂)₆C(=O)OCH₂CH₃Unbranched analogue to assess the role of the C9-methyl group.
LE-03 Ethyl 9-methyldecanoateCH₃CH(CH₃)(CH₂)₇C(=O)OCH₂CH₃Analogue lacking the keto group to determine its importance for activity.
LE-04 Ethyl 7-methyl-6-oxooctanoateCH₃CH(CH₃)C(=O)(CH₂)₄C(=O)OCH₂CH₃Shorter-chain analogue to evaluate the effect of lipophilicity on activity.
LE-05 Mthis compoundCH₃CH(CH₃)C(=O)(CH₂)₆C(=O)OCH₃Methyl ester analogue to assess the influence of the ester group.

Proposed Experimental Investigation: A Two-Pronged Approach

We propose a dual-screening approach to comprehensively evaluate the biological potential of the selected compounds. The first arm will assess general cytotoxicity, a fundamental measure of a compound's effect on cell viability. The second will investigate antimicrobial efficacy against representative bacterial pathogens.

Workflow for Comparative Biological Activity Screening

The overall experimental process is designed to ensure robust and reproducible data collection, from initial compound preparation to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Interpretation prep1 Synthesize or Procure Test Compounds (LE-01 to LE-05) prep2 Verify Purity & Structure (NMR, MS) prep1->prep2 prep3 Prepare Stock Solutions (e.g., 10 mM in DMSO) prep2->prep3 screen1 Cytotoxicity Assay (MTT Assay) prep3->screen1 Test Compound Dilutions screen2 Antimicrobial Assay (Broth Microdilution) prep3->screen2 Test Compound Dilutions analysis1 Calculate IC50 Values (Cytotoxicity) screen1->analysis1 analysis2 Determine MIC Values (Antimicrobial) screen2->analysis2 analysis3 Structure-Activity Relationship (SAR) Analysis analysis1->analysis3 Comparative Data analysis2->analysis3 Comparative Data

Caption: Overall workflow for the proposed comparative biological evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Its reliability and suitability for high-throughput screening make it an ideal choice for this initial investigation.[7][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess potency and selectivity.

Materials:

  • HeLa and HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (LE-01 to LE-05), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (positive control)

  • Sterile 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with 0.5% DMSO) and a positive control (doxorubicin). Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] This assay will reveal the potency of the compounds against key bacterial pathogens.

Objective: To determine the MIC of each compound against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Materials:

  • S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (LE-01 to LE-05), dissolved in DMSO

  • Kanamycin or Gentamicin (positive control)

  • Sterile 96-well plates

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the 2X final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate. The typical concentration range to test is 1 µg/mL to 512 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (bacteria in MHB with DMSO, no compound) and a sterility control well (MHB only). Also, run a serial dilution of the positive control antibiotic.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed by eye or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound ID HeLa IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (SI)¹
LE-01 Experimental Value Experimental Value Calculated Value
LE-02 Experimental Value Experimental Value Calculated Value
LE-03 Experimental Value Experimental Value Calculated Value
LE-04 Experimental Value Experimental Value Calculated Value
LE-05 Experimental Value Experimental Value Calculated Value
Doxorubicin Experimental Value Experimental Value Calculated Value

¹ Selectivity Index = IC₅₀ (HEK293) / IC₅₀ (HeLa)

Table 2: Comparative Antimicrobial Data (MIC in µg/mL)

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
LE-01 Experimental Value Experimental Value
LE-02 Experimental Value Experimental Value
LE-03 Experimental Value Experimental Value
LE-04 Experimental Value Experimental Value
LE-05 Experimental Value Experimental Value

| Kanamycin | Experimental Value | Experimental Value |

Hypothetical Structure-Activity Relationship Pathway

The results from these experiments will allow for the construction of an SAR model. This model helps in understanding how specific chemical features contribute to biological activity and guides the design of future, more potent analogues.

SAR cluster_sar Structure-Activity Relationship Logic cluster_mods Structural Modifications cluster_outcomes Potential Activity Changes cluster_conclusion Inferred Importance start Target Compound (LE-01) mod1 Remove C9-Methyl (LE-02) start->mod1 mod2 Remove C8-Keto (LE-03) start->mod2 mod3 Shorten Chain (LE-04) start->mod3 mod4 Change Ester (LE-05) start->mod4 out1 Activity ↑↓ mod1->out1 out2 Activity ↑↓ mod2->out2 out3 Activity ↑↓ mod3->out3 out4 Activity ↑↓ mod4->out4 conc1 Methyl group is important for activity? out1->conc1 conc2 Keto group is essential for activity? out2->conc2 conc3 Lipophilicity plays a key role? out3->conc3 conc4 Ester group influences potency/stability? out4->conc4

Caption: Logical pathway for dissecting structure-activity relationships.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach to characterize the biological activity of this compound. By systematically comparing it to rationally designed analogues, researchers can efficiently determine its cytotoxic and antimicrobial potential while simultaneously building a valuable structure-activity relationship model. Positive results from this initial screening would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of cancer cell lines or microbial strains, and in vivo efficacy and toxicity studies. This structured methodology ensures that the exploration of this novel chemical space is conducted with scientific rigor, maximizing the potential for discovering new therapeutic leads.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Chandrasekaran, M., Kannathasan, K., & Venkatesalu, V. (2008). Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae. Zeitschrift für Naturforschung C, 63(5-6), 331-336. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of 8-bromoethyl octanoate. (2021). Google Patents.
  • Long-chain alkyl acids, esters, ketones and alcohols identified from... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Antimicrobial activity of fatty acid esters and combinations thereof. (2020). Google Patents.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). ResearchGate. Retrieved from [Link]

  • Antioxidant, Antimicrobial Activities and Fatty Acid Compositions of Wild Berberis spp. by Different Techniques Combined with Chemometrics (PCA and HCA). (2021). MDPI. Retrieved from [Link]

  • Ethyl 9-decenoate. (n.d.). PubChem. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]

  • A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2017). ResearchGate. Retrieved from [Link]

  • Antimicrobial structure-efficacy relationship of sugar fatty acid esters. (n.d.). JOCPR. Retrieved from [Link]

  • High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Acetoacetic Ester Synthesis of Methyl Ketones. (2014). YouTube. Retrieved from [Link]

  • Nutritional ketosis improves exercise metabolism in patients with very long-chain acyl-CoA dehydrogenase deficiency. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]

  • Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Method for synthesizing n-decanal ester. (2012). Google Patents.
  • Draw a structure for each of the following: c. a β-keto ester. (n.d.). Pearson+. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes for Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 9-methyl-8-oxodecanoate is a keto-ester of interest in various fields of chemical research, potentially serving as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies. The efficient and scalable synthesis of this molecule is crucial for its accessibility to the research community. This guide provides a comparative analysis of two plausible synthetic routes for this compound, designed for researchers, scientists, and professionals in drug development. The discussed routes are based on fundamental and reliable organic transformations, offering a practical guide to its preparation in a laboratory setting.

This document will delve into two distinct synthetic strategies:

  • Route 1: Grignard Reaction followed by Oxidation of a Secondary Alcohol. This classic organometallic approach builds the carbon skeleton through the formation of a new carbon-carbon bond, followed by a functional group interconversion to yield the target ketone.

  • Route 2: Acylation of an Organocuprate. This modern and selective method utilizes a softer organometallic reagent to construct the ketone functionality directly, offering potential advantages in terms of selectivity and reaction control.

Each route will be analyzed for its chemical logic, potential yields, advantages, and disadvantages. Detailed experimental protocols, comparative data, and visual workflows are provided to facilitate a comprehensive understanding and practical implementation.

Route 1: Grignard Reaction and Subsequent Oxidation

This synthetic approach is a robust and well-established method for the formation of ketones from aldehydes. The synthesis is broken down into three main stages: the preparation of the aldehyde precursor, the Grignard addition to form a secondary alcohol, and the final oxidation to the target keto-ester.

Synthetic Strategy

The overall transformation for Route 1 is depicted below. The synthesis commences with the preparation of ethyl 7-oxoheptanoate, which then undergoes a Grignard reaction with isopropylmagnesium bromide to form the secondary alcohol, ethyl 8-hydroxy-9-methyldecanoate. The final step is the oxidation of this alcohol to the desired product, this compound.

Route 1: Grignard Reaction and Oxidation cluster_reagents start Cycloheptanone intermediate1 Ethyl 7-oxoheptanoate start->intermediate1 Oxidative Cleavage step1_reagents 1. K₂S₂O₈, EtOH 2. PCC intermediate2 Ethyl 8-hydroxy-9-methyldecanoate intermediate1->intermediate2 Grignard Addition step2_reagents iso-PrMgBr, THF product This compound intermediate2->product Oxidation step3_reagents Oxidizing Agent (e.g., PCC, DMP)

Caption: Synthetic workflow for Route 1, proceeding via a Grignard reaction and subsequent oxidation.

Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 7-oxoheptanoate

The starting material for this route is the bifunctional molecule ethyl 7-oxoheptanoate. A practical synthesis of this intermediate can be achieved from cycloheptanone in two steps[1][2].

  • Synthesis of Ethyl 7-hydroxyheptanoate: Cycloheptanone is treated with potassium persulfate in ethanol. This reaction proceeds via an oxidative ring-opening of the cycloheptanone.

  • Oxidation to Ethyl 7-oxoheptanoate: The resulting hydroxy-ester is then oxidized to the corresponding aldehyde-ester using a suitable oxidizing agent such as Pyridinium chlorochromate (PCC).

Stage 2: Grignard Reaction to form Ethyl 8-hydroxy-9-methyldecanoate

Principle: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The nucleophilic isopropyl group from isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde in ethyl 7-oxoheptanoate to form a secondary alcohol upon aqueous workup[3][4].

Methodology:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 7-oxoheptanoate in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

  • A solution of isopropylmagnesium bromide (typically 1.0 M in THF) is added dropwise to the stirred solution of the aldehyde. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 8-hydroxy-9-methyldecanoate.

Stage 3: Oxidation to this compound

Principle: The secondary alcohol is oxidized to the target ketone. It is crucial to use an oxidizing agent that is selective for the alcohol and does not affect the ester functionality. Several reagents can be employed for this transformation.

Methodology (using Pyridinium Chlorochromate - PCC):

  • In a flask, a suspension of PCC and silica gel in dichloromethane (DCM) is prepared.

  • A solution of ethyl 8-hydroxy-9-methyldecanoate in DCM is added to the PCC suspension in one portion.

  • The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts, and the filter cake is washed with DCM.

  • The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Alternative Oxidation Method (using Dess-Martin Periodinane - DMP): DMP is a milder and often more convenient oxidizing agent that avoids the use of chromium reagents[5]. The reaction is typically carried out in DCM at room temperature and offers a simple workup.

Route 2: Acylation of an Organocuprate

This synthetic strategy employs a more modern and highly selective organometallic reagent, a lithium diorganocuprate (Gilman reagent), to directly form the ketone from an acid chloride. This method is particularly advantageous as it avoids the over-addition that can be problematic with more reactive organometallics like Grignard reagents[6][7][8].

Synthetic Strategy

The synthesis begins with the preparation of monoethyl suberate, which is then converted to its acid chloride. The key step is the reaction of this acid chloride with lithium diisopropylcuprate to yield the final product.

Route 2: Acylation of an Organocuprate cluster_reagents start Suberic Acid intermediate1 Monoethyl Suberate start->intermediate1 Fischer Esterification step1_reagents EtOH, H⁺ (cat.) intermediate2 Ethyl 7-(chloroformyl)heptanoate intermediate1->intermediate2 Acid Chloride Formation step2_reagents SOCl₂, Pyridine product This compound intermediate2->product Cuprate Acylation step3_reagents (iso-Pr)₂CuLi, THF, -78 °C

Caption: Synthetic workflow for Route 2, featuring the acylation of a lithium diisopropylcuprate.

Explanation of Experimental Choices
Stage 1: Synthesis of Monoethyl Suberate

Principle: The selective mono-esterification of a dicarboxylic acid can be achieved by controlling the stoichiometry of the alcohol and the reaction time under Fischer esterification conditions[9]. Suberic acid is reacted with one equivalent of ethanol in the presence of an acid catalyst.

Methodology:

  • A mixture of suberic acid, a slight excess of ethanol, and a catalytic amount of concentrated sulfuric acid in a suitable solvent like toluene is heated at reflux.

  • Water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

  • The reaction is monitored until the desired amount of water is collected.

  • After cooling, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove the acid catalyst and any unreacted suberic acid.

  • The organic layer is dried, and the solvent is evaporated. The resulting mixture of di-ester, mono-ester, and starting material is then separated by fractional distillation under reduced pressure or by column chromatography to isolate the pure monoethyl suberate.

Stage 2: Synthesis of Ethyl 7-(chloroformyl)heptanoate

Principle: The carboxylic acid functionality of monoethyl suberate is converted to a more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group[10][11].

Methodology:

  • Monoethyl suberate is dissolved in an inert solvent such as DCM or toluene.

  • A slight excess of thionyl chloride is added dropwise at room temperature, often in the presence of a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature or gently heated until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • The excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure, to yield the crude ethyl 7-(chloroformyl)heptanoate, which is typically used in the next step without further purification.

Stage 3: Reaction with Lithium Diisopropylcuprate

Principle: Lithium diisopropylcuprate is prepared in situ from isopropyllithium and a copper(I) salt. This Gilman reagent is a soft nucleophile that selectively reacts with the hard electrophilic center of the acid chloride in a nucleophilic acyl substitution reaction. The reaction is highly efficient for the synthesis of ketones and, crucially, does not proceed to add a second alkyl group to the newly formed ketone[12][13].

Methodology:

  • In a separate flame-dried flask under an inert atmosphere, a solution of copper(I) iodide in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

  • Two equivalents of isopropyllithium are added dropwise to the stirred suspension of copper(I) iodide to form the lithium diisopropylcuprate solution.

  • The freshly prepared acid chloride, dissolved in anhydrous THF, is then added slowly to the Gilman reagent at -78 °C.

  • The reaction mixture is stirred at low temperature for a specified period before being quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Grignard & OxidationRoute 2: Organocuprate Acylation
Number of Steps 3 (from cycloheptanone)3 (from suberic acid)
Plausible Overall Yield Moderate (typically 40-60%)Good to High (typically 60-80%)
Key Reagents Grignard reagent (iso-PrMgBr), Oxidizing agents (PCC, DMP)Organocuprate reagent ((iso-Pr)₂CuLi), Thionyl chloride (SOCl₂)
Selectivity The Grignard reaction is generally selective for aldehydes over esters. The oxidation step requires a selective reagent to avoid side reactions.The organocuprate acylation is highly selective for the acid chloride and does not react with the ester or the product ketone.
Reaction Conditions Grignard reaction requires strictly anhydrous conditions. Oxidation with chromium reagents involves toxic byproducts.Requires strictly anhydrous conditions and very low temperatures (-78 °C) for the cuprate reaction.
Advantages Utilizes classic and well-understood reactions. Starting materials are readily available.High selectivity and yield in the key ketone-forming step. Avoids the use of heavy metal oxidants.
Disadvantages Potential for over-addition with the Grignard reagent if conditions are not carefully controlled. Use of toxic chromium reagents in one of the oxidation options.Requires the preparation of an organolithium reagent and handling of pyrophoric materials. The low-temperature requirement can be challenging for large-scale synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic and dependable method that relies on well-established transformations. Its primary drawbacks are the potential for side reactions during the Grignard addition and the use of hazardous oxidizing agents like PCC. The use of milder, modern oxidizing agents like Dess-Martin periodinane can mitigate the latter issue.

Route 2 represents a more modern and elegant approach, offering superior selectivity and potentially higher overall yields. The key advantage is the direct and clean formation of the ketone from the acid chloride using an organocuprate. However, this route requires more stringent reaction conditions, including very low temperatures and the handling of air- and moisture-sensitive reagents.

The choice between these two routes will depend on the specific requirements of the researcher, including the available equipment, scale of the synthesis, and familiarity with the required techniques. For smaller-scale laboratory preparations where high selectivity is paramount, Route 2 may be preferred. For larger-scale syntheses or in laboratories where low-temperature reactions are less feasible, a well-optimized Route 1 remains a strong and practical option.

References

  • Ballini, R., Marcantoni, E., & Petrini, M. (1991). An Improved and Simple Synthesis of Methyl or Ethyl 7-Oxoheptanoate and 7-Acetoxyheptanal. Synthetic Communications, 21(8-9), 1075-1079. [Link]

  • Taylor & Francis Online. (n.d.). An Improved and Simple Synthesis of Methyl or Ethyl 7-Oxoheptanoate and 7-Acetoxyheptanal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • The Reaction Watch. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Norris, J. (2018, April 19). Conversion of Carboxylic acids to derivatives [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • Chem Survival. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Osbourn, J. (2021, July 8). Addition of an Organocuprate to an Acid Chloride [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.13 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. [Link]

  • WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

  • ACS Publications. (2025, February 18). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ACS Publications. (2018, October 8). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. [Link]

  • Chemdad. (n.d.). SUBERIC ACID MONOMETHYL ESTER. [Link]

  • SciSpace. (1987). Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, May 28). Manufacturer of Suberic Acid Monomethyl Ester: Synthetic Route and Market Prospects. [Link]

  • The Organic Chemistry Tutor. (2017, March 13). Organocopper Lithium Reactions of Acid Chlorides [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The reaction of acyl chlorides with methyllithium a [Table]. [Link]

  • Organic Chemistry Portal. (n.d.). Combination of Lithium Chloride and Hexafluoroisopropanol for Friedel-Crafts Reactions. [Link]

  • Google Patents. (n.d.).
  • Norris, J. (2018, April 24). Reduction of acid chlorides [Video]. YouTube. [Link]

Sources

Validating Bioassay Results for Ethyl 9-methyl-8-oxodecanoate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the validation of bioassay results is a critical checkpoint, transforming a novel chemical entity from a mere observation into a quantifiable and reproducible lead. This guide provides an in-depth, experience-driven framework for validating the bioassay results of "Ethyl 9-methyl-8-oxodecanoate," a fatty acid ester with potential therapeutic applications. We will navigate the causal chain of experimental choices, establish self-validating protocols, and ground our methodology in authoritative standards to ensure the trustworthiness of our findings.

For the purpose of this guide, we will hypothesize that preliminary screens suggest this compound exhibits inhibitory activity against a specific bacterial enzyme, thereby presenting it as a potential novel antimicrobial agent. This guide will compare its performance against a known antibiotic, Compound X, which acts on the same hypothetical target.

The Foundational Importance of Bioassay Validation

Before committing significant resources to a drug development pipeline, we must be confident that our initial bioassay results are not artifacts but represent a genuine biological effect. Bioassay validation provides this confidence by systematically evaluating the performance of an analytical method to ensure it is suitable for its intended purpose.[1][2] Key parameters such as accuracy, precision, specificity, linearity, and range are rigorously assessed to establish the reliability of the assay over the long term.[1][3]

Experimental Design: A Self-Validating Workflow

Our experimental design is centered around a multi-tiered approach to validation, ensuring that each step logically builds upon the last and incorporates internal controls for self-validation.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Comparative Analysis A Selection of Bacterial Strain & Target Enzyme B Development of In Vitro Enzyme Inhibition Assay A->B C Optimization of Assay Conditions (pH, Temp, Substrate Conc.) B->C D Accuracy & Precision Testing C->D Optimized Assay E Specificity & Selectivity D->E F Linearity & Range Determination E->F G Head-to-Head IC50 Determination: This compound vs. Compound X F->G Validated Method H Mechanism of Action Studies G->H

Figure 1: A three-phase workflow for the validation of this compound bioassay results.

Phase 1: Assay Development and Optimization

The initial phase focuses on establishing a robust and reproducible assay. The choice of the bacterial strain and the specific enzyme target is paramount and would be informed by initial screening data. For our hypothetical scenario, we will assume the target is a critical enzyme in bacterial fatty acid synthesis.

Protocol 1: In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target bacterial enzyme. Prepare a stock solution of the enzyme and its specific substrate.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference antibiotic, Compound X, in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compounds. Include appropriate controls:

    • Negative Control: Reaction with no inhibitor.

    • Positive Control: Reaction with a known inhibitor (Compound X).

    • Vehicle Control: Reaction with the solvent used to dissolve the test compounds.

  • Signal Detection: After a defined incubation period, measure the enzyme activity. This could be through spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

Phase 2: Method Validation

With an optimized assay in hand, we proceed to the formal validation of the method, adhering to guidelines from regulatory bodies.[2]

Accuracy and Precision:

  • Accuracy is determined by spiking known concentrations of this compound into the assay matrix and measuring the recovery.

  • Precision is assessed through repeatability (intra-assay) and intermediate precision (inter-assay) by running the assay multiple times on different days with different operators.

Specificity and Selectivity:

The assay's ability to measure the analyte of interest in the presence of other components is crucial.[4]

  • Specificity is evaluated by testing structurally similar but inactive molecules to ensure they do not interfere with the assay.

  • Selectivity is confirmed by ensuring that the assay signal is only generated by the specific enzymatic reaction.

Linearity and Range:

The assay should demonstrate a linear relationship between the concentration of the analyte and the measured response over a defined range. This is determined by analyzing a series of dilutions of this compound.

Phase 3: Comparative Analysis

Once the assay is validated, we can confidently compare the bioactivity of this compound with the reference compound.

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

G A Prepare Serial Dilutions of Test Compounds B Run Validated Enzyme Inhibition Assay A->B C Measure Enzyme Activity at Each Concentration B->C D Plot % Inhibition vs. Log(Concentration) C->D E Fit Data to a Sigmoidal Dose-Response Curve D->E F Calculate IC50 Value E->F

Figure 2: Workflow for determining the IC50 value of an enzyme inhibitor.

Comparative Performance Data:

The following table presents hypothetical data from our validated assay, comparing this compound with Compound X.

ParameterThis compoundCompound X (Reference)
IC50 (µM) 15.2 ± 1.85.6 ± 0.7
Mechanism of Inhibition CompetitiveNon-competitive
Selectivity against Mammalian Enzyme >100-fold~20-fold
Minimum Inhibitory Concentration (MIC) in whole-cell assay (µg/mL) 328

This data, while hypothetical, illustrates the type of comparative information a validated bioassay can provide. It suggests that while Compound X is more potent in the enzymatic assay, this compound may have a more favorable selectivity profile.

Mechanism of Action: Unveiling the "How"

Understanding the mechanism of inhibition provides crucial insights for lead optimization. This can be investigated by performing the enzyme inhibition assay with varying concentrations of both the inhibitor and the substrate.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + Product E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S S2 Substrate (S) I2 Inhibitor (I) ES2->E2 + Product ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI + I

Figure 3: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Conclusion: From Data to Decision

This guide has outlined a comprehensive and scientifically rigorous approach to validating the bioassay results for a novel compound, this compound. By following a structured workflow that emphasizes causality, self-validation, and comparison to a known standard, researchers can generate trustworthy data that forms a solid foundation for critical decision-making in the drug development process. The principles and protocols described herein are adaptable to a wide range of bioassays and are essential for ensuring the integrity and reproducibility of preclinical research.

References

  • Svar Life Science. Bioassay Qualification and Validation. [Link]

  • Fay, M. P., Brittain, E., & Schisterman, E. F. (2014). Measuring Precision in Bioassays: Rethinking Assay Validation. PMC. [Link]

  • Lombardo, F. (2019). Essentials in Bioassay Development. BioPharm International. [Link]

  • IntellAstra Solutions. (2025). Bioassay Development & Validation. [Link]

  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. [Link]

Sources

A Comparative Guide to Purity Analysis of Ethyl 9-methyl-8-oxodecanoate: HPLC vs. NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 9-methyl-8-oxodecanoate is a keto-ester of interest in various synthetic organic chemistry applications, potentially serving as a building block in the synthesis of more complex molecules. In both academic research and industrial drug development, the purity of such intermediates is paramount. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental requirement for scientific rigor.

This guide provides an in-depth comparison of two powerful and widely used analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC excels at separating and quantifying impurities, NMR provides invaluable structural information and can be used for absolute quantification. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on hypothetical, yet realistic, experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive analytical strategy for the characterization of synthetic intermediates.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Principle of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[1][2] The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.[1][3][4][5] In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1][3][5] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, allowing for effective separation.

A known challenge with β-keto esters in reversed-phase HPLC is poor peak shape due to keto-enol tautomerism, which can lead to peak splitting or broadening.[6] To counteract this, method development often focuses on adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp peak.[6]

Experimental Protocol: Optimized HPLC Method

The following protocol is a detailed, step-by-step guide for the purity analysis of this compound using an optimized gradient reversed-phase HPLC method.

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 95% acetonitrile / 5% water over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

Data Analysis & Interpretation

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate assessment, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.

Performance Comparison: Optimized vs. Standard Isocratic Method

To illustrate the importance of method optimization, the performance of the optimized gradient method is compared with a standard isocratic method (e.g., 70% acetonitrile / 30% water).

ParameterOptimized Gradient MethodStandard Isocratic Method
Resolution (Main Peak vs. Closest Impurity) > 2.01.2
Peak Asymmetry (Tailing Factor) 1.11.8
Run Time 25 minutes15 minutes
Sensitivity (LOD) LowerHigher

The optimized gradient method provides superior resolution and peak shape, which is crucial for accurate quantification of impurities, albeit with a longer run time.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mp Prepare Mobile Phases (A & B) prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injector Autosampler filter_sample->injector pump Gradient Pump pump->injector column C18 Column (30°C) injector->column detector UV Detector (210 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle of NMR for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7] It exploits the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure. For purity assessment, NMR can be used in two ways: qualitatively, by identifying signals that do not correspond to the target molecule, and quantitatively (qNMR), to determine the absolute purity of a sample.[8][9] qNMR is increasingly recognized as a primary analytical method for purity determination.[10][11][12]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).

  • Analytical balance.

Methodology:

  • Sample Preparation (Qualitative):

    • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh ~20 mg of the sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard into the same vial. The standard's signals should not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration in qNMR.

    • Acquire a ¹³C NMR spectrum.

Spectral Interpretation

Expected ¹H NMR signals for this compound:

  • A triplet corresponding to the methyl group of the ethyl ester.

  • A quartet corresponding to the methylene group of the ethyl ester.

  • Multiplets for the various methylene groups in the decanoate chain.

  • A multiplet for the methine proton adjacent to the isopropyl group.

  • A doublet for the two methyl groups of the isopropyl group.

Expected ¹³C NMR signals:

  • Signals for the carbonyl carbons of the ester and ketone.

  • Signals for the carbons of the ethyl group.

  • Signals for the carbons of the decanoate chain.

  • Signals for the carbons of the isopropyl group.

Impurities would manifest as additional, unassigned signals in the spectra. Common impurities could include residual starting materials, solvents, or by-products from the synthesis.

Quantitative NMR (qNMR) for Absolute Purity

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the standard

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H Spectrum (with D1 delay) transfer->acquire_1h acquire_13c Acquire 13C Spectrum process_spectra Process Spectra (phasing, baseline) acquire_1h->process_spectra integrate Integrate Signals process_spectra->integrate calculate Calculate Absolute Purity (qNMR) integrate->calculate

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Novel Haptens: A Case Study with Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and immunotoxicology, understanding the potential for a small molecule to elicit an immune response is paramount. Small molecules, or haptens, are typically not immunogenic on their own. However, when they bind to endogenous macromolecules like proteins, they can form hapten-carrier complexes that the immune system recognizes as foreign, leading to the production of specific antibodies.[1][2][3] This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel hapten, using "Ethyl 9-methyl-8-oxodecanoate" as a model compound.

The principles and methodologies detailed herein are designed to be broadly applicable for any researcher tasked with characterizing the immunogenic potential and specificity of a new small-molecule entity. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach.

The Principle of Cross-Reactivity and Study Design

Cross-reactivity is the capacity of antibodies, generated against a specific antigen (in this case, our hapten-carrier conjugate), to bind with other, structurally similar molecules. In drug development, high cross-reactivity can be a liability, potentially leading to off-target effects or inaccurate diagnostic assay results. Conversely, in fields like environmental monitoring, broadly cross-reactive antibodies can be advantageous for detecting a class of related compounds.

Our primary objective is to quantify the binding specificity of antibodies raised against this compound and compare this binding to a panel of structurally related analogs.

Designing the Comparator Panel:

The selection of comparator molecules is a critical step that dictates the depth and relevance of the study. The logic is to probe which structural features of the primary hapten are most critical for antibody recognition. For our model compound, this compound, a logical comparator panel would include molecules that vary at key positions:

  • Analog A (Chain Length Variation): Ethyl 8-methyl-7-oxononanoate (shorter carbon backbone).

  • Analog B (Ester Group Variation): Mthis compound (methyl ester instead of ethyl).

  • Analog C (Keto-Group Position): Ethyl 9-methyl-7-oxodecanoate (altered position of the keto group).

  • Analog D (Branched-Chain Isomer): Ethyl 8-isopropyl-7-oxononanoate (different branching near the keto group).

  • Negative Control: Ethyl decanoate (lacking the keto and methyl groups).

This panel allows us to systematically investigate the antibody's tolerance for modifications across the molecule's structure.

Foundational Step: Hapten-Carrier Conjugation and Immunization

To generate antibodies, the hapten must first be rendered immunogenic by conjugating it to a large carrier protein.[2][4][5] Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for assay development to avoid detecting antibodies raised against the immunization carrier.[3]

The carboxyl group on the decanoate chain is the most common handle for conjugation. The carbodiimide reaction, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is a standard and effective method for forming a stable amide bond between the hapten's carboxyl group and the primary amines (e.g., lysine residues) on the carrier protein.[6][]

The following diagram illustrates the conceptual workflow for generating the necessary immunological reagents.

Hapten_Preparation cluster_0 Phase 1: Reagent Generation Hapten This compound (Hapten) Conjugation_KLH EDC Chemistry Hapten-KLH Conjugate Hapten->Conjugation_KLH Conjugation_BSA EDC Chemistry Hapten-BSA Conjugate Hapten->Conjugation_BSA Carrier_KLH KLH Carrier Protein (For Immunization) Carrier_KLH->Conjugation_KLH Carrier_BSA BSA Carrier Protein (For Assay) Carrier_BSA->Conjugation_BSA Immunization Immunize Animal (e.g., Rabbit, Mouse) Conjugation_KLH->Immunization Serum Collect Antiserum (Polyclonal Antibodies) Immunization->Serum Purification Purify Antibodies (e.g., Protein A/G Chromatography) Serum->Purification Ab Anti-Hapten Antibodies (Ready for Assay) Purification->Ab

Caption: Workflow for hapten conjugation and antibody production.

Comparative Methodology I: Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method for determining the relative affinity of antibodies for different antigens.[8][9] The principle relies on the competition between a fixed amount of enzyme-labeled antigen (or a hapten-carrier conjugate) and the free analyte (our hapten analogs) in the sample for a limited number of antibody binding sites immobilized on a microplate.[9] A lower signal indicates a higher affinity of the antibody for the free analyte.

Detailed Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating:

    • Dilute the purified anti-hapten antibody to 1-2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 2 hours at room temperature (RT).

    • Wash the plate 3 times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the primary hapten (this compound) and each analog (A-D) and the negative control in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each hapten/analog dilution with 50 µL of a fixed, predetermined concentration of the Hapten-BSA-HRP conjugate (hapten conjugated to BSA and an enzyme like Horseradish Peroxidase).

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times.

  • Signal Development & Reading:

    • Add 100 µL/well of HRP substrate (e.g., TMB).

    • Incubate in the dark for 15-30 minutes at RT.

    • Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_1 Competitive ELISA Workflow A 1. Coat Plate with Anti-Hapten Antibody B 2. Wash & Block (with BSA) A->B C 3. Add Mixture: - Free Hapten/Analog (Competitor) - Hapten-HRP Conjugate (Tracer) B->C D 4. Competition Incubation (Free hapten competes with tracer for antibody binding) C->D E 5. Wash Away Unbound Reagents D->E F 6. Add TMB Substrate E->F G 7. Read Absorbance (450 nm) (Signal is inversely proportional to free hapten concentration) F->G

Caption: Key steps in the competitive ELISA workflow.

Data Analysis and Interpretation

For each compound, plot the absorbance against the log of the concentration to generate a sigmoidal competition curve. The IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal—is determined for each curve.

Cross-reactivity (%) is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Primary Hapten / IC50 of Analog) * 100

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundStructural VariationIC50 (ng/mL)Cross-Reactivity (%)
This compound Primary Hapten 15.2 100%
Analog AShorter Chain88.417.2%
Analog BMethyl Ester25.160.6%
Analog CKeto Position Shift255.06.0%
Analog DIsopropyl Branch410.23.7%
Negative ControlNo Keto/Methyl> 10,000< 0.1%

These hypothetical results suggest that the antibody is highly specific to the keto-group position and the branched methyl group, with more tolerance for changes in the ester group.

Comparative Methodology II: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) offers a powerful, label-free approach to measure the kinetics of molecular interactions in real-time.[10][11] This technique provides not only affinity data (K D) but also association (k a) and dissociation (k d) rates, offering deeper insight into the binding event.

In this setup, the anti-hapten antibody is immobilized on the sensor chip surface, and the hapten/analogs (analytes) are flowed over the surface at various concentrations.[10]

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS (N-hydroxysuccinimide).

    • Immobilize the purified anti-hapten antibody to the surface by injecting it at a low concentration (e.g., 10 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level of ~2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare serial dilutions of the primary hapten and each analog in a suitable running buffer (e.g., HBS-EP+). Due to the low molecular weight of the analytes, concentrations may need to be in the micromolar range.

    • Perform a multi-cycle kinetics experiment:

      • Inject a specific concentration of one analyte over the sensor surface (association phase, e.g., 120 seconds).

      • Flow running buffer over the surface to monitor the decay of the signal (dissociation phase, e.g., 300 seconds).

      • Regenerate the surface with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) to remove all bound analyte.

      • Repeat this cycle for each concentration of every analyte.

  • Data Processing:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and the signal from a "zero concentration" (buffer only) injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k a, k d) and the equilibrium dissociation constant (K D = k d / k a).

SPR_Workflow cluster_2 Surface Plasmon Resonance (SPR) Workflow A 1. Immobilize Antibody on Sensor Chip B 2. Inject Analyte (Hapten) (Association Phase) A->B C 3. Flow Buffer (Dissociation Phase) B->C D 4. Regenerate Surface (Remove Analyte) C->D E 5. Repeat for all Concentrations & Analogs D->E E->B F 6. Fit Sensorgram Data to Kinetic Model E->F G 7. Determine ka, kd, and KD F->G

Caption: The multi-cycle kinetics workflow for SPR analysis.

Data Analysis and Interpretation

The affinity (K D) is the most direct measure of binding strength, with a lower K D value indicating a stronger interaction. Comparing the K D values provides a quantitative ranking of antibody preference for each analog.

Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis

Compoundk a (1/Ms)k d (1/s)K D (M)Relative Affinity vs. Primary Hapten
This compound 1.2 x 10⁵ 2.5 x 10⁻³ 2.1 x 10⁻⁸ 1.0
Analog A8.5 x 10⁴9.9 x 10⁻³1.2 x 10⁻⁷0.18
Analog B1.1 x 10⁵4.0 x 10⁻³3.6 x 10⁻⁸0.58
Analog C3.0 x 10⁴1.1 x 10⁻²3.7 x 10⁻⁷0.06
Analog D1.9 x 10⁴1.3 x 10⁻²6.8 x 10⁻⁷0.03
Negative ControlNo Binding DetectedNo Binding DetectedN/AN/A

The SPR data corroborates the ELISA findings, providing a more granular view. For instance, it might reveal that the loss of affinity for Analog A is driven primarily by a faster dissociation rate (k d), indicating a less stable binding complex.

Trustworthiness and Validation

To ensure the scientific integrity of these studies, protocols must be self-validating. This involves strict adherence to controls and validation parameters as guided by regulatory bodies like the FDA.[12][13][14]

  • Assay Specificity: The negative control compound should consistently show negligible binding.

  • Precision: Intra- and inter-assay precision should be assessed by running replicates on different days. The coefficient of variation (%CV) should typically be below 15%.

  • Dilutional Linearity: Spiked samples should demonstrate a linear dose-response when serially diluted, confirming the absence of matrix effects.[9]

  • Robustness: The assay's performance should be tested against minor variations in parameters like incubation time or temperature to ensure reliability.

Conclusion

This guide outlines a comprehensive, dual-methodology approach for characterizing the cross-reactivity profile of antibodies raised against the novel hapten, this compound. By systematically comparing its binding against a panel of rationally selected analogs using both competitive ELISA and SPR, researchers can gain a deep and quantitative understanding of antibody specificity. The emphasis on explaining the "why" behind experimental choices, coupled with rigorous data analysis and adherence to validation principles, provides a trustworthy framework for evaluating the immunogenic potential of any new small molecule, a critical step in modern drug development and safety assessment.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications, Bioconjugate Chemistry.[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, National Center for Biotechnology Information.[Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications, Analytical Chemistry.[Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI, International Journal of Molecular Sciences.[Link]

  • Competitive ELISA. Creative Diagnostics.[Link]

  • Hapten engineering: Raising antibodies against the smallest of small molecules. Portland Press, The Biochemist.[Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.[Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, National Center for Biotechnology Information.[Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.[Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications, Journal of Chemical Education.[Link]

  • Hapten-Carrier Conjugation. Creative Biolabs.[Link]

  • Conjugation of haptens. PubMed, National Center for Biotechnology Information.[Link]

  • Anti-hapten Antibody Problems. Aptamer Group.[Link]

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. U.S. Food and Drug Administration (FDA).[Link]

  • Hapten. Wikipedia.[Link]

  • Anti-Hapten Antibody Production. Creative Diagnostics.[Link]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences.[Link]

  • Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration (FDA).[Link]

Sources

Benchmarking Ethyl 9-methyl-8-oxodecanoate: A Comparative Performance Analysis for Heterocyclic Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of chemical intermediates is a cornerstone of efficient and scalable synthetic campaigns. This guide provides an in-depth performance comparison of Ethyl 9-methyl-8-oxodecanoate as a versatile intermediate, particularly in the context of heterocyclic synthesis. While direct, published applications of this specific long-chain β-keto ester are not extensively documented, its structural motifs suggest significant potential in the construction of complex molecular architectures prevalent in medicinal chemistry.

This analysis will therefore be grounded in a plausible, representative synthetic application: the synthesis of a polysubstituted pyrrole core. The performance of this compound will be benchmarked against a more conventional intermediate, Ethyl 3-oxobutanoate (Ethyl Acetoacetate) , in a hypothetical Paal-Knorr pyrrole synthesis.[[“]] This comparative framework will allow for a rigorous evaluation of how the structural nuances of each intermediate influence reaction outcomes, purity, and scalability.

The Strategic Value of β-Keto Esters in Heterocycle Synthesis

β-Keto esters are foundational building blocks in organic synthesis, prized for their dual functionality which enables a wide array of chemical transformations.[2][3] The presence of both a ketone and an ester group allows for versatile reactivity, including enolate formation for alkylation and acylation, and participation in various condensation reactions to form heterocyclic systems.[2] The choice of the ester and the nature of the keto-side chain can significantly impact the physical properties of the intermediate and the final product, influencing factors such as solubility, steric hindrance, and potential for downstream functionalization.

In this guide, we explore the synthesis of a hypothetical drug-like scaffold, a polysubstituted pyrrole, a privileged core structure in numerous pharmacologically active compounds. The Paal-Knorr synthesis, a classic and reliable method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, serves as our model reaction.[[“]]

Comparative Performance Analysis: this compound vs. Ethyl 3-oxobutanoate

Our comparative analysis focuses on a two-step sequence to the target pyrrole, commencing with the alkylation of the β-keto ester to introduce a side chain, followed by the Paal-Knorr cyclization.

Target Molecule: Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(1-methylethyl)-1H-pyrrole-3-carboxylate

Hypothetical Synthetic Pathways

The two pathways under comparison are illustrated below. Pathway A utilizes our focus intermediate, this compound, while Pathway B employs the conventional Ethyl 3-oxobutanoate.

Pathway A: Utilizing this compound

Pathway_A A This compound B Intermediate A1 (α-bromo ketone) A->B NBS, cat. HBr C Intermediate A2 (1,4-dicarbonyl) B->C p-Anisidine, Base D Target Pyrrole C->D Acid catalyst, Heat

Caption: Synthetic route to the target pyrrole using this compound.

Pathway B: Utilizing Ethyl 3-oxobutanoate

Pathway_B E Ethyl 3-oxobutanoate F Intermediate B1 (α-alkylated keto ester) E->F 1. NaOEt 2. Isopropyl bromide G Intermediate B2 (1,4-dicarbonyl) F->G 1. NaOEt 2. 2-bromo-1-(4-methoxyphenyl)ethan-1-one H Target Pyrrole G->H NH4OAc, Heat

Caption: Conventional synthesis of the target pyrrole using Ethyl 3-oxobutanoate.

Performance Data Summary

The following table summarizes the anticipated performance metrics for each pathway, based on analogous reactions reported in the chemical literature.

Performance MetricPathway A (this compound)Pathway B (Ethyl 3-oxobutanoate)Rationale & Insights
Overall Yield (estimated) 65-75%55-65%Pathway A is more convergent and may involve fewer purification steps, potentially leading to a higher overall yield.
Purity of Intermediate A2/G HighModerate to HighThe longer alkyl chain in Intermediate A2 may improve its solubility in organic solvents, facilitating easier purification by chromatography or crystallization compared to the potentially more polar intermediates in Pathway B.
Reaction Time (Cyclization) 2-4 hours4-8 hoursThe steric bulk of the isopropyl group in Intermediate A2 may influence the rate of cyclization. However, the overall reaction sequence for Pathway A is shorter.
Scalability FavorableModerateThe fewer steps and potentially easier purification in Pathway A suggest better scalability. The use of strong bases like sodium ethoxide in Pathway B can present challenges on a larger scale.
Cost of Starting Material HigherLowerThis compound is a specialty chemical and is expected to be more expensive than the commodity chemical Ethyl 3-oxobutanoate.
Atom Economy ModerateLowerThe multi-step nature of Pathway B, involving multiple alkylations with the generation of salt byproducts, leads to lower atom economy.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in each pathway. These are based on standard laboratory procedures for similar reactions.

Protocol for Pathway A: Synthesis of Target Pyrrole

Step 1: Synthesis of Intermediate A2 (1,4-dicarbonyl)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of hydrobromic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude α-bromo ketone (Intermediate A1).

  • Without further purification, dissolve the crude Intermediate A1 in a polar aprotic solvent like DMF.

  • Add p-anisidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (TLC).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A2.

Step 2: Paal-Knorr Cyclization to Target Pyrrole

  • Dissolve Intermediate A2 (1.0 eq) in glacial acetic acid.

  • Heat the solution to reflux (around 120 °C) for 2-4 hours.

  • Monitor the reaction by TLC until complete conversion.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the target pyrrole.

Protocol for Pathway B: Synthesis of Target Pyrrole

Step 1: Synthesis of Intermediate B1 (α-alkylation)

  • In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • To the cooled sodium ethoxide solution, add Ethyl 3-oxobutanoate (1.0 eq) dropwise.

  • Add isopropyl bromide (1.1 eq) and heat the mixture to reflux until the reaction is complete (TLC).

  • Cool the reaction, pour it into water, and extract with diethyl ether.

  • Wash the organic layer, dry, and concentrate. Purify by distillation to obtain Intermediate B1.

Step 2: Synthesis of Intermediate G (1,4-dicarbonyl)

  • Prepare a fresh solution of sodium ethoxide in ethanol as described above.

  • Add Intermediate B1 (1.0 eq) to the cooled solution.

  • Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and stir at room temperature until completion.

  • Perform an aqueous workup as in the previous step and purify the crude product by column chromatography to yield Intermediate G.

Step 3: Paal-Knorr Cyclization to Target Pyrrole

  • Combine Intermediate G (1.0 eq) and ammonium acetate (excess) in glacial acetic acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Follow the workup and purification procedure described in Step 2 of Protocol A to obtain the target pyrrole.

Conclusion and Future Outlook

This comparative guide, through a well-reasoned hypothetical synthesis, highlights the potential advantages of using a more complex, tailored intermediate like This compound over a simpler, conventional building block. While the initial cost of the specialized intermediate is higher, the benefits of a more convergent and potentially higher-yielding synthetic route with easier purification could outweigh this for high-value targets, particularly in a drug development setting where time and purity are critical.

The long alkyl chain of this compound can be seen as a "handle" for improving the physicochemical properties of intermediates, a feature not offered by the smaller Ethyl 3-oxobutanoate. This underscores a key principle in modern synthetic strategy: the upfront investment in a more advanced intermediate can lead to significant downstream efficiencies.

For researchers in process development and medicinal chemistry, this analysis provides a framework for evaluating non-traditional intermediates. We encourage experimental validation of these and similar long-chain β-keto esters in various synthetic contexts to fully unlock their potential in accelerating the discovery and development of new chemical entities.

References

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its biological activity, efficacy, and safety. Ethyl 9-methyl-8-oxodecanoate, a chiral β-keto ester, serves as a valuable building block in organic synthesis. Its utility is intrinsically linked to its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the accurate determination of its enantiomeric excess (ee) is a cornerstone of its synthesis and application.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the principles, practical considerations, and comparative performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented to be self-validating, ensuring robustness and reliability in your analytical workflow.

The Analytical Imperative: Why Enantiomeric Purity Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] For chiral molecules like this compound, the two enantiomers can interact differently with other chiral entities, such as biological receptors or enzymes. This differential interaction is the basis for the varying physiological effects of enantiomers. The accurate quantification of the predominance of one enantiomer over the other, the enantiomeric excess, is therefore not just an academic exercise but a regulatory and safety necessity in many industries.[2]

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess hinges on the ability to distinguish between two enantiomers, which possess identical physical properties in an achiral environment. This is achieved by introducing a chiral element into the analytical system, thereby creating transient diastereomeric interactions that can be resolved. The three most robust and widely adopted techniques in both industrial and academic laboratories for this purpose are Chiral GC, Chiral HPLC, and NMR Spectroscopy.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy with Chiral Resolving Agents
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.[3]Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.[4]Formation of transient diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[5][6]
Typical Chiral Selector Derivatized cyclodextrins.[3][7]Polysaccharide-based phases (e.g., cellulose, amylose derivatives).[2][4]Chiral derivatizing agents, chiral solvating agents (e.g., Pirkle's alcohol, cyclodextrins), or chiral lanthanide shift reagents.[6][8]
Speed Fast, with typical run times of 10-30 minutes.[7]Moderate, with run times typically ranging from 15-45 minutes.Very fast, with data acquisition under 5 minutes per sample.[9]
Sensitivity High (ng to pg level).High (µg to ng level).Lower, typically requiring mg quantities of sample.
Resolution Excellent, providing baseline separation for many compounds.Excellent, highly versatile for a wide range of compounds.[4]Dependent on the choice of resolving agent and the analyte's structure.
Sample Requirement Small (µL injections of dilute solutions).Small (µL injections of dilute solutions).Larger (mg quantities dissolved in NMR solvent).
High-Throughput Screening Amenable with autosamplers.Well-suited, a standard in industrial screening.[10]Excellent, due to rapid analysis times.[9]
Method Development Can be time-consuming to find the optimal column and temperature program.Can be complex, requiring screening of columns and mobile phases.[2]Can be rapid, involving screening of different resolving agents.
Destructive/Non-destructive Destructive.Non-destructive (sample can be collected post-detector).Non-destructive.

Method I: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[3] For a molecule like this compound, its volatility makes it an excellent candidate for this method. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.[3][7]

The causality behind this choice lies in the structure of cyclodextrins, which are chiral, torus-shaped molecules.[7] The enantiomers of the analyte enter the hydrophobic cavity of the cyclodextrin and form transient inclusion complexes. The subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.[3]

Caption: Workflow for Enantiomeric Excess Determination by Chiral GC.

Experimental Protocol: Chiral GC
  • Column Selection: Choose a cyclodextrin-based chiral capillary column, such as one with a permethylated β-cyclodextrin stationary phase, which is known to be effective for ketones and esters.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL. Perform serial dilutions to a final concentration of 10-100 µg/mL.

  • Instrument Setup:

    • Injector: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start with an initial temperature of 80-100 °C, hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of 180-200 °C. The optimal program will need to be determined empirically to achieve baseline separation.

    • Detector (FID): Set to 250 °C.

    • Carrier Gas: Use hydrogen or helium at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Method II: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[2] It is applicable to a broad range of compounds, including β-keto esters.[4] The principle is similar to chiral GC, but the separation occurs in the liquid phase. Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) packed into a column.[4]

For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are excellent starting points. These phases form chiral cavities and grooves, and enantiomeric recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is critical for modulating the retention and selectivity of the separation.[11]

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) to find the one that provides the best resolution.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase before use. The ratio may need to be optimized to achieve baseline separation within a reasonable analysis time.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Flow Rate: Set to a typical analytical flow rate (e.g., 0.8-1.0 mL/min).

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C or 40 °C) using a column oven for reproducibility.[11]

    • Detector: Use a UV detector set to a wavelength where the keto-ester chromophore absorbs (e.g., 210 nm).[11]

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: As with GC, integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.

Method III: NMR Spectroscopy with Chiral Resolving Agents

NMR spectroscopy offers a fundamentally different, and often faster, approach to determining enantiomeric excess.[9] Since enantiomers are indistinguishable in an achiral solvent, a chiral resolving agent (CRA) is added to the NMR tube. The CRA interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and will have slightly different chemical environments, leading to separate, distinguishable signals in the NMR spectrum.[6]

The choice of CRA is crucial. For a β-keto ester, a chiral solvating agent (CSA) like (R)-(-)-Pirkle's alcohol or a lanthanide-based chiral shift reagent can be effective. The CSA forms weak, rapidly exchanging complexes with the analyte, inducing chemical shift non-equivalence for specific protons in the two enantiomers. The ratio of the integrals of these now-separated signals directly corresponds to the enantiomeric ratio.[8] This method's primary advantage is its speed, making it highly suitable for high-throughput screening of reaction conditions.[9]

Caption: Workflow for Enantiomeric Excess Determination by NMR Spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Reagent Selection: Screen a few commercially available chiral solvating agents to find one that induces sufficient separation of signals for a proton in this compound (e.g., the methine proton at C9 or the methylene protons of the ethyl ester).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the chiral resolving agent to the tube in increments (e.g., 0.25, 0.5, 1.0 molar equivalents), acquiring a spectrum after each addition until optimal signal separation is observed.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration.

  • Data Analysis:

    • Identify a proton signal that has resolved into two distinct peaks or multiplets corresponding to the two diastereomeric complexes.

    • Carefully integrate both signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integral(1) - Integral(2)| / (Integral(1) + Integral(2))] x 100.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine, high-sensitivity analysis and method validation, Chiral HPLC is the gold standard. Its versatility and the wide availability of columns make it a robust choice.

  • When dealing with a volatile sample and seeking a fast, high-resolution separation, Chiral GC is an excellent alternative.

  • For rapid screening of multiple samples, such as in reaction optimization, NMR spectroscopy with a chiral resolving agent is unparalleled in its speed.

A comprehensive analytical strategy may involve using NMR for rapid in-process checks, followed by a validated Chiral HPLC or GC method for final quality control and reporting. By understanding the principles and practical nuances of each technique, researchers can confidently and accurately determine the stereochemical purity of this compound, ensuring its suitability for its intended application.

References

  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Poole, C. F. (2012). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Keto Esters.
  • Szaleniec, M., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
  • Zhang, X., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports.
  • Tanimori, S., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Gualdron, J. A., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Gualdron, J. A., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Tani, K., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications.
  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry.
  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.
  • Maruoka, K., et al. (2004). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters.
  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. ResearchGate.
  • Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 9-methyl-8-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of synthetic intermediates are non-negotiable. Ethyl 9-methyl-8-oxodecanoate, a β-keto ester, presents unique analytical challenges due to its potential for keto-enol tautomerism and the structural nuances of its long aliphatic chain. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights to ensure robust and reliable characterization.

The structural integrity of a molecule like this compound is paramount, influencing its reactivity, stability, and ultimately its utility in complex syntheses. A multi-faceted analytical approach is therefore not just recommended, but essential for a comprehensive understanding of this compound. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing the "why" behind each experimental choice and providing actionable protocols.

The Analytical Triad: NMR, MS, and IR

No single technique can provide a complete picture of a molecule's identity and purity. Instead, we rely on the convergence of data from orthogonal methods. For this compound, the combination of NMR, MS, and IR spectroscopy offers a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For a β-keto ester like this compound, both ¹H and ¹³C NMR are invaluable for confirming the molecular structure and assessing the presence of tautomers.[1][2]

The dynamic equilibrium between the keto and enol forms of β-keto esters is a well-documented phenomenon that significantly impacts their reactivity.[2] NMR spectroscopy is uniquely capable of observing and quantifying both tautomers, as the rate of their interconversion is slow on the NMR timescale.[2]

Key ¹H NMR Signatures for this compound (Keto Tautomer):
  • Ethyl Ester Group: A characteristic quartet and triplet corresponding to the -OCH₂CH₃ group.

  • Aliphatic Chain: A series of multiplets for the -(CH₂)₆- chain.

  • α-Methylene Group: A singlet for the -C(=O)CH₂C(=O)- protons.

  • Methine and Methyl Groups: A multiplet for the -CH(CH₃)₂ proton and a doublet for the two methyl groups.

Key ¹³C NMR Signatures for this compound (Keto Tautomer):
  • Carbonyl Carbons: Two distinct resonances in the downfield region for the ketone and ester carbonyls.

  • Ethyl Ester Carbons: Resonances for the -OCH₂- and -CH₃ carbons.

  • Aliphatic Chain: A series of signals in the aliphatic region.

  • Methine and Methyl Carbons: Resonances corresponding to the isopropyl group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For a long-chain ester like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective technique.[3]

The fragmentation behavior of long-chain esters and ketones in GC-MS is well-characterized. For saturated esters, a double hydrogen rearrangement is often a predominant fragmentation pathway.[3] In long-chain ketones, α-cleavage is a major fragmentation route.[3] The analysis of these characteristic fragments allows for the confident identification of the molecule.

Infrared (IR) Spectroscopy: The Functional Group Identifier

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of the key ketone and ester carbonyl groups.[4]

The IR spectrum of a β-keto ester will exhibit characteristic absorption bands for both the keto and enol forms if both are present in significant quantities.[1]

  • Keto Form: The presence of two distinct carbonyl absorption bands is indicative of the keto tautomer: one for the ester (around 1735-1750 cm⁻¹) and one for the ketone (around 1715 cm⁻¹).[4][5][6]

  • Enol Form: The enol form is characterized by a broad O-H stretching band (3200-2500 cm⁻¹), a conjugated C=C stretching band (around 1640-1610 cm⁻¹), and a single, lower frequency C=O stretching band from the ester (around 1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[1]

Comparative Analysis of Techniques

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed structural information, including connectivity of atoms and stereochemistry.[1][2] Quantification of tautomers.[2]Unambiguous structure determination.[2] Provides quantitative information.Relatively low sensitivity compared to MS. Requires pure samples.
GC-MS Molecular weight determination.[3] Structural information from fragmentation patterns.[3] Separation of complex mixtures.[7]High sensitivity. Excellent for purity analysis and identification of volatile impurities.[8]Can require derivatization for non-volatile compounds.[9] Fragmentation can be complex to interpret.
FTIR Identification of functional groups.[4] Information on keto-enol tautomerism.[1]Fast and easy to use. Non-destructive.Provides limited structural information. Not suitable for complex mixture analysis without hyphenation.
HPLC Separation and quantification of components in a mixture. Purity assessment.High-resolution separation.[10] Applicable to a wide range of compounds.Peak shape can be challenging for tautomerizing compounds like β-keto esters.[10]

Experimental Protocols

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh approximately 5-20 mg of this compound.[1] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence.[1]

    • ¹³C NMR: Acquire the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.[1]

  • Data Processing and Analysis: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative ratios of protons and assign the peaks to the corresponding atoms in the keto and enol forms.[1]

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for the analysis of long-chain esters (e.g., a non-polar or medium-polarity column). Set the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation of the analyte from any impurities.

    • Mass Spectrometer (MS): Set the ion source temperature and electron ionization energy (typically 70 eV).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Data Analysis: Identify the molecular ion peak in the mass spectrum. Analyze the fragmentation pattern to confirm the structure of the molecule. Compare the retention time and mass spectrum with those of a known standard if available.

Protocol for FTIR Spectroscopy Analysis
  • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place the solution in an IR-transparent cell.

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the ketone and ester carbonyl groups, as well as any bands indicative of the enol tautomer.

Visualizing the Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Confirmation Synthesis Synthesis of Ethyl 9-methyl-8-oxodecanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR) Purification->IR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity & Quantification GC GC Analysis Purification->GC Purity & Volatiles Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation GC->Confirmation

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 9-methyl-8-oxodecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is Ethyl 9-methyl-8-oxodecanoate (CAS No. 898777-09-8), a beta-keto ester whose specific toxicological properties are not extensively documented.[1] In the absence of a comprehensive Safety Data Sheet (SDS), a robust safety protocol, grounded in the principles of chemical analogy and best laboratory practices, is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Understanding the Hazard Profile: An Evidence-Based Approach

This compound belongs to the beta-keto ester class of organic compounds.[2][3][4] While specific data for this molecule is sparse, analogous compounds, such as ethyl acetoacetate, are described as colorless liquids with the potential to cause irritation to the skin, eyes, and mucous membranes.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

Key Inferred Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the nose, throat, and lungs.

  • Flammability: As with many organic esters, it is likely combustible.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[7] For this compound, the following PPE is required.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical when handling organic solvents and esters. Nitrile gloves are a common standard in laboratory settings, offering good resistance to a variety of chemicals.[8][9] However, it is important to note that nitrile has poor resistance to some ketones and esters, with breakthrough times that can be very short.[10][11]

For handling this compound, which contains both ester and ketone functionalities, Butyl rubber gloves are highly recommended.[12] Butyl rubber offers excellent protection against both ketones and esters.[12] Neoprene gloves can also be considered as they provide good resistance to a range of organic compounds.[13]

Glove Selection Summary

Glove MaterialProtection Level for Esters/KetonesRecommended Use
Butyl Rubber Excellent Direct handling, large quantities, and prolonged operations.
Neoprene Good General use with moderate quantities and potential for incidental contact.
Nitrile Fair to Poor (Short-term splash) Not recommended for direct or prolonged contact. Use for incidental splash protection only and change immediately upon contact.[10][11]

Always inspect gloves for any signs of degradation or perforation before use. In case of any contact with the chemical, remove the gloves immediately and wash your hands thoroughly.

Eye and Face Protection: Shielding from Splashes and Vapors

To protect against accidental splashes, chemical safety goggles are mandatory.[14] For procedures with a higher risk of splashing, such as when transferring large volumes or working with heated material, a face shield worn over safety goggles provides an additional layer of protection.[14]

Body Protection: Minimizing Skin Exposure

A laboratory coat should be worn at all times to protect skin and clothing from contamination.[8] For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection: Mitigating Inhalation Risks

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[15] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, may be necessary.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Preparation: Before starting any procedure, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a funnel to minimize splashes.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

PPE Selection Workflow

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements start Assess Task Involving This compound spill Spill or Uncontrolled Release start->spill handling Routine Handling start->handling ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes spill->ppe_base respirator Air-Purifying Respirator (Organic Vapor Cartridge) spill->respirator small_vol Small Volume (<10 mL) handling->small_vol large_vol Large Volume (>10 mL) handling->large_vol small_vol->ppe_base large_vol->ppe_base face_shield Face Shield (in addition to goggles) large_vol->face_shield gloves_nitrile Nitrile Gloves (Incidental Splash Only) ppe_base->gloves_nitrile If only incidental contact possible gloves_butyl Butyl/Neoprene Gloves ppe_base->gloves_butyl For direct or prolonged contact

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[16]

Waste Segregation and Collection
  • Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled "Non-halogenated Organic Waste" container.[15] Do not pour this chemical down the drain.

  • Solid Waste: Contaminated solid materials, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from ignition sources. Do not overfill containers; it is recommended to fill them to no more than 75% of their capacity to allow for vapor expansion.[16]

Decontamination of Glassware

Empty containers and glassware that held this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the glassware can be washed with soap and water.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Chemtalk. Ester Disposal. Available from: [Link]

  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]

  • PubChem. Ethyl Acetoacetate. Available from: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. OSHA Glove Selection Chart. Available from: [Link]

  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. Available from: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl methyl carbonate. Available from: [Link]

  • PMC - NIH. Ketone ester effects on metabolism and transcription. Available from: [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Wikipedia. Ethyl acetoacetate. Available from: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Tasco-Safety.com. Work Gloves Chemical Glove Chart. Available from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]

  • Auburn University Business and Administration. Personal Protective Equipment. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Chemsrc. Ethyl 3-oxodecanoate | CAS#:13195-66-9. Available from: [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

  • The Good Scents Company. ethyl 9-decenoate, 67233-91-4. Available from: [Link]

  • International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available from: [Link]

  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.